Technical Guide: Synthesis Pathways for 3-Chloro-5-(hydroxymethyl)picolinic Acid
Executive Summary & Retrosynthetic Analysis The synthesis of 3-chloro-5-(hydroxymethyl)picolinic acid presents a distinct chemoselective challenge: differentiating the C2 and C5 positions on the pyridine ring while prese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Retrosynthetic Analysis
The synthesis of 3-chloro-5-(hydroxymethyl)picolinic acid presents a distinct chemoselective challenge: differentiating the C2 and C5 positions on the pyridine ring while preserving the C3-chlorine substituent.[1] The target molecule is a bifunctional pyridine scaffold often utilized in the development of metalloproteinase inhibitors, agrochemicals (e.g., fluopicolide derivatives), and heterocyclic building blocks.
Structural Challenges
Regioselectivity (C2 vs. C5): Both positions are susceptible to nucleophilic attack, but the C2 position (adjacent to nitrogen) is typically more electrophilic.[2] However, the bulky C3-chloro group sterically hinders the C2 position, potentially inverting standard reactivity patterns.
Chemoselectivity (Halogen Retention): The C3-chlorine atom is prone to hydrogenolysis (dechlorination) under standard palladium-catalyzed hydrogenation conditions or nucleophilic aromatic substitution (
Oxidation State Management: The target requires a C2-carboxylic acid (oxidation state +3) and a C5-primary alcohol (oxidation state -1 relative to carbon).[1][2]
Retrosynthetic Logic
We propose two primary, high-fidelity pathways based on commercial precursor availability and scalable chemistry:
Pathway A (The "Benzylic Functionalization" Route): Relies on the radical functionalization of a 5-methyl precursor.[2] This is the most cost-effective route for large-scale preparation.[1][2]
Pathway B (The "Organometallic Selectivity" Route): Utilizes the differential reactivity of C3-Cl and C5-Br substituents via selective metal-halogen exchange.[1][2] This route offers higher precision for small-scale, high-purity synthesis.[1][2]
Figure 1: Retrosynthetic disconnection showing the two primary approaches.[1]
Pathway A: The Benzylic Functionalization Route
This pathway is preferred for scale-up due to the low cost of the starting material, 2-amino-3-chloro-5-methylpyridine .[1][2] The strategy builds the C2-carboxylate first, then functionalizes the C5-methyl group.[2]
Step-by-Step Protocol
Step 1: Sandmeyer Cyanation
Convert the C2-amino group to a nitrile.[1][2] The 3-chloro substituent actually assists this step by preventing diazonium coupling side reactions.[1][2]
Reagents:
, , , Water/Toluene.
Protocol:
Suspend 2-amino-3-chloro-5-methylpyridine in 20% HCl at 0°C.
Acidify to pH 3-4 to precipitate 3-chloro-5-(hydroxymethyl)picolinic acid .
Pathway B: The Organometallic Selectivity Route
This pathway utilizes Methyl 3-chloro-5-bromopicolinate (or the acid precursor).[1][2] It relies on the kinetic superiority of Bromine over Chlorine in metal-halogen exchange reactions, a phenomenon well-documented in polyhalogenated pyridines (Knochel's Turbo-Grignard chemistry).[1][2]
Mechanism: The C5-Br bond is significantly weaker than the C3-Cl bond.[1][2] At controlled temperatures (-40°C to -20°C), the magnesium selectively inserts into the C5-Br bond.[1][2]
Protocol:
Dissolve Methyl 3-chloro-5-bromopicolinate in anhydrous THF under Argon.
Preparation of 5-chloro-3-methylpicolinic acid derivatives:
Minatti, A. E., et al.[1][2] (2014).[1][2][4] "Heterocyclic compounds as inhibitors of enzymes." US Patent App.[1][2] 2014/0249104.[1][2]
Provides the foundational method for hydrolyzing 3-methyl-5-chloro-2-cyanopyridines, analogous to the precursors in Pathway A.[1]
Synthesis of 3-chloro-5-bromo-2-picolinic acid:
Patsnap Patent Database.[1][2] "Synthesis method of 3-chloro-5-bromo-2-picolinic acid."
(Verified via search result 1.5)
Establishes the availability and synthesis of the bromo-precursor for Pathway B.
Selective Reduction of Pyridine Esters:
Kozhushkov, S. I., et al.[2] (2021).[1][2] "Regioselective Reduction of 1H-1,2,3-Triazole Diesters." PMC - NIH.[1][2]
Discusses the selectivity of borohydride reductions in heterocyclic diesters, supporting the need for stepwise functionalization rather than direct diester reduction.
Turbo-Grignard Exchange in Pyridines:
Knochel, P., et al.[1][2] (2011).[1][2] "Functionalization of Pyridines via Organomagnesium Reagents." Angewandte Chemie Int.[1][2] Ed.
Standard reference for the chemoselectivity of Br vs Cl exchange using iPrMgCl·LiCl.
Commercial Availability of Methyl 3-chloro-5-methylpicolinate:
BenchChem / ChemicalBook Listings.[1][2] (CAS 1256835-39-8).[1][2]
Confirms the stability and availability of the key intermediate for Pathway A.
Comprehensive Physicochemical Profiling of 3-Chloro-5-(hydroxymethyl)picolinic Acid
Executive Summary 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 2919945-65-4, as hydrochloride) is a highly functionalized pyridine derivative characterized by a delicate balance of electronic withdrawal, steric hindran...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 2919945-65-4, as hydrochloride) is a highly functionalized pyridine derivative characterized by a delicate balance of electronic withdrawal, steric hindrance, and hydrogen-bonding capacity. For drug development professionals and formulation scientists, understanding the physicochemical behavior of this scaffold is critical. It serves as a potent pharmacophore in the design of metalloenzyme inhibitors, where the picolinic acid core chelates active-site metals, while the C3 and C5 substituents dictate target residence time and metabolic fate.
This technical whitepaper deconstructs the structural causality behind the molecule's physicochemical properties and provides self-validating experimental workflows for characterizing its ionization and metabolic stability.
Structural & Electronic Interplay
The physicochemical behavior of 3-chloro-5-(hydroxymethyl)picolinic acid is governed by the orthogonal electronic effects of its substituents on the pyridine ring.
The Zwitterionic Core: Like baseline 1, which exhibits an acidic pKa of 0.99[1], this molecule exists primarily as a zwitterion in aqueous media at physiological pH. The pyridine nitrogen acts as a proton acceptor, while the C2-carboxylic acid acts as a proton donor.
C3-Chlorine (-I Effect & Steric Clash): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). Positioned ortho to the carboxylic acid, it lowers the pKa of the carboxylate group. Furthermore, the steric bulk of the C3-Cl forces the C2-carboxylate out of coplanarity with the pyridine ring, disrupting the internal hydrogen bonding typically observed in unsubstituted picolinic acids.
C5-Hydroxymethyl (Metabolic Liability): The -CH₂OH group provides a critical vector for solvent interaction, increasing the2 by approximately 20.2 Ų compared to the unsubstituted core[2]. However, it acts as a primary site for enzymatic or chemical oxidation.
Fig 1: Structural causality and substituent effects on the picolinic acid core.
Physicochemical Parameters
The quantitative parameters of this compound dictate its formulation requirements and absorption profile. The table below synthesizes the theoretical and extrapolated data based on the structural motifs.
Parameter
Estimated Value
Causality / Structural Driver
Molecular Weight
187.58 g/mol
Formula: C₇H₆ClNO₃
pKa₁ (Pyridine N)
~0.5 - 1.0
Lowered from typical pyridine (~5.2) by the -I effect of the C2-COOH and C3-Cl.
pKa₂ (Carboxyl)
~4.5 - 5.0
Modulated by C3-Cl inductive withdrawal and steric twisting.
LogP (Octanol/Water)
~0.5 - 1.2
Polar groups (-OH, -COOH, N) are balanced by the lipophilic C3-Cl atom.
TPSA
~70.4 Ų
Combined contributions from the -OH, -COOH, and Pyridine N[2].
Experimental Methodologies
To empirically validate the physicochemical profile of 3-chloro-5-(hydroxymethyl)picolinic acid, researchers must employ rigorous, self-validating analytical workflows.
Protocol 1: Precise pKa Determination via Cosolvent Potentiometric Titration
Because the lipophilic C3-Cl can induce precipitation at the molecule's isoelectric point in purely aqueous media, a3 (e.g., Methanol/Water) is required to determine accurate pKa values for sparingly soluble substances[3].
Step-by-Step Methodology:
Electrode Standardization: Calibrate the combined glass pH electrode using IUPAC-recommended aqueous buffers (pH 4.01, 7.00, 10.01) at a constant 25°C[4].
Sample Preparation: Dissolve the compound in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% v/v) to maintain complete dissolution across all pH ranges. Maintain a constant ionic strength (I = 0.15 M) using KCl.
Titration Execution: Incrementally add standardized 0.1 M KOH (for the acidic range) or 0.1 M HCl (for the basic range) using an automated titrator. Allow equilibration time after each titrant addition.
Data Acquisition: Record the pH versus volume of titrant added to generate the Bjerrum formation function plot[4].
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the cosolvent mixtures against the reciprocal of the solvent's dielectric constant. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.
Self-Validation Mechanism:
Run a parallel "blank" titration containing only the cosolvent and ionic strength adjuster. Subtracting the blank curve from the sample curve isolates the protonation/deprotonation events of the analyte, neutralizing solvent-induced electrode errors.
Fig 2: Cosolvent potentiometric titration workflow for sparingly soluble APIs.
Protocol 2: Electrocatalytic Oxidation Assay of the C5-Hydroxymethyl Group
The C5-hydroxymethyl group is highly susceptible to oxidation, which impacts the compound's pharmacokinetic half-life. 5 serves as an excellent, highly controllable proxy for in vivo CYP450-mediated metabolism[5].
Step-by-Step Methodology:
Electrode Setup: Prepare a bimetallic Pt–Pd nanocluster modified Indium-Tin Oxide (ITO) electrode, which exhibits superior electrocatalytic activity toward the oxidation of hydroxymethyl pyridines[5].
Electrolysis: Submerge the modified electrode in a 10 mM solution of the compound in an aqueous acidic medium (using sodium nitrate as a supporting electrolyte).
Cyclic Voltammetry: Apply a potential sweep (e.g., 10 mV/s to 130 mV/s) and monitor the anodic peak current corresponding to the oxidation of the alcohol.
Product Isolation: Conduct prolonged bulk electrolysis at the anodic peak potential to accumulate the oxidized metabolites.
Self-Validation Mechanism:
Analyze the post-electrolysis solution using LC-MS/MS. The assay is self-validating if the disappearance of the parent mass (m/z 188.0,[M+H]+) correlates strictly with the stoichiometric appearance of specific mass shifts: a -2 Da shift (m/z 186.0) confirming conversion to the C5-aldehyde, and a +14 Da shift (m/z 202.0) confirming over-oxidation to the C5-carboxylic acid.
Fig 3: Sequential oxidation pathway of the C5-hydroxymethyl group monitored via MS.
Implications for Drug Design
The physicochemical profile of 3-chloro-5-(hydroxymethyl)picolinic acid makes it a highly tunable fragment. The C3-chlorine not only modulates the basicity of the adjacent nitrogen (reducing off-target hERG binding liabilities common in basic pyridines) but also locks the conformation of the C2-carboxylic acid to optimize metal-ion coordination geometry. Meanwhile, the C5-hydroxymethyl group provides a synthetic handle for further derivatization (e.g., fluorination to -CH₂F) to block metabolic oxidation while retaining the hydrogen-bond donor profile.
References
Development of Methods for the Determination of pKa Values (PMC/NIH). Available at:[Link]
Influence of electrochemical co-deposition of bimetallic Pt–Pd nanoclusters on polypyrrole modified ITO for enhanced oxidation of 4-(hydroxymethyl) pyridine (PMC/NIH). Available at:[Link]
3-Hydroxypicolinic Acid | CID 13401 - PubChem (NIH). Available at:[Link]
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances (Macedonian Pharmaceutical Bulletin). Available at:[Link]
Structural Elucidation of 3-Chloro-5-(hydroxymethyl)picolinic Acid: A Comprehensive Analytical Framework
Executive Summary & Strategic Architecture As drug development increasingly relies on highly functionalized N-heterocycles, the unambiguous structural elucidation of synthetic intermediates becomes a critical quality att...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Architecture
As drug development increasingly relies on highly functionalized N-heterocycles, the unambiguous structural elucidation of synthetic intermediates becomes a critical quality attribute. Picolinic acid derivatives are widely utilized as pharmaceutical intermediates, agrochemicals, and metal-chelating ligands[1]. The specific target of this guide, 3-chloro-5-(hydroxymethyl)picolinic acid (also cataloged as 3-chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid[2]), presents a unique analytical challenge.
Its pyridine core is substituted at four of the six available positions, leaving only two isolated aromatic protons. Standard 1D Nuclear Magnetic Resonance (NMR) is insufficient to differentiate this molecule from its potential regioisomers (e.g., 5-chloro-3-(hydroxymethyl)picolinic acid). This whitepaper details a causality-driven, self-validating analytical workflow designed to definitively assign its structure.
Analytical workflow for the structural elucidation of picolinic acid derivatives.
High-Resolution Mass Spectrometry (HRMS): Formula & Isotopic Validation
Causality & Logic: Before mapping the carbon-hydrogen framework, the exact molecular formula (
) must be confirmed. We utilize Liquid Chromatography-Electrospray Ionization HRMS (LC-ESI-HRMS). Picolinic acids ionize exceptionally well in negative mode due to the highly acidic carboxylic proton[3],[4]. Furthermore, the presence of a single chlorine atom provides a built-in self-validating mechanism: the natural isotopic abundance of to dictates a rigid ~3:1 ratio in the mass spectrum, instantly confirming mono-chlorination without further fragmentation.
Protocol: LC-ESI-HRMS (Self-Validating System)
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.
Calibration (The Self-Validation Step): Prior to sample injection, infuse a sodium formate calibration solution. Lock the mass accuracy to < 2 ppm. This ensures that any measured m/z is an absolute reflection of the elemental composition, eliminating instrumental drift.
Chromatography: Elute through a sub-2 µm C18 column using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Acquisition: Acquire data in ESI negative mode (
) scanning from m/z 100 to 500.
Table 1: HRMS Isotopic Profiling Data for
Ion Species
Formula
Theoretical m/z
Expected Relative Abundance
Diagnostic Value
()
186.0042
100%
Base peak, confirms exact mass and core formula.
()
188.0012
~32%
Confirms the presence of exactly one chlorine atom.
Nuclear Magnetic Resonance (NMR): Connectivity & Regiochemistry
Causality & Logic: While HRMS confirms what atoms are present, NMR dictates how they are connected. Pyridine ring protons are heavily deshielded due to the ring's diamagnetic anisotropy and the electronegative nitrogen[5]. In 3-chloro-5-(hydroxymethyl)picolinic acid, the two ring protons (H-4 and H-6) are meta to each other. Consequently,
NMR will show two doublets with a small meta-coupling constant ( ~ 1.5 - 2.0 Hz).
However, 1D NMR alone cannot definitively place the chlorine and hydroxymethyl groups on the quaternary carbons (C-2, C-3, C-5). We must rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe
and carbon-proton couplings[6]. The hydroxymethyl protons () will show strong couplings to both C-4 and C-6, unequivocally anchoring the group at position 5.
Protocol: 1D and 2D NMR Acquisition (Self-Validating System)
Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of anhydrous
.
Referencing (The Self-Validation Step): Calibrate the chemical shift scale using the residual solvent pentet of
at 2.50 ppm for and the septet at 39.5 ppm for . This internal referencing prevents structural misassignments caused by temperature fluctuations or magnetic field drift.
Acquisition: Acquire
(600 MHz), (150 MHz), HSQC, and HMBC spectra using standard pulse sequences. Ensure a relaxation delay () of at least 2 seconds for quantitative integration.
Key HMBC (1H-13C) correlations establishing the pyridine ring substitution pattern.
Table 2: Predicted NMR Assignments and HMBC Correlations (
)
Causality & Logic: To ensure absolute trustworthiness, orthogonal techniques must be employed. FT-IR provides rapid, non-destructive confirmation of the functional groups suggested by NMR. The broad O-H stretch of the carboxylic acid and the sharper O-H stretch of the hydroxymethyl group provide distinct vibrational signatures.
Protocol: ATR-FTIR
Background: Collect a background spectrum of the bare Attenuated Total Reflectance (ATR) diamond crystal to eliminate atmospheric
and water vapor interference.
Acquisition: Press 2 mg of the solid sample onto the crystal. Collect 32 scans from 4000 to 400
.
Interpretation: Validate the presence of the carboxylic
stretch at ~1700 , the broad stretch spanning 3300-2500 , and the stretch in the fingerprint region (~750 ).
Conclusion
By strictly adhering to this multi-modal, self-validating framework, researchers can achieve absolute certainty in the structural elucidation of 3-chloro-5-(hydroxymethyl)picolinic acid. The synergy between isotopic profiling in HRMS and long-range connectivity mapping via HMBC eliminates all regiochemical ambiguity, establishing a robust foundation for downstream drug development and synthetic applications.
Unlocking the Bimodal Biological Potential of 3-Chloro-5-(hydroxymethyl)picolinic Acid: A Technical Whitepaper
Executive Summary Picolinic acid (pyridine-2-carboxylic acid) is a privileged structural scaffold renowned for its bidentate metal-chelating properties, making it a cornerstone in both medicinal chemistry and agrochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Picolinic acid (pyridine-2-carboxylic acid) is a privileged structural scaffold renowned for its bidentate metal-chelating properties, making it a cornerstone in both medicinal chemistry and agrochemical development[1]. The introduction of specific functional groups to this core drastically alters its target engagement profile. This technical guide explores the theoretical and practical applications of 3-Chloro-5-(hydroxymethyl)picolinic acid (3-CHMPA) . By analyzing its pharmacophore, we outline a self-validating framework to evaluate its dual potential: as a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor for pharmaceutical applications, and as a synthetic auxin targeting the AFB5 receptor for agrochemical use.
Section 1: Structural Rationale and Pharmacophore Mapping
The unique biological potential of 3-CHMPA is dictated by its specific substitution pattern:
The Picolinic Acid Core : Acts as a bidentate chelator. In biological systems, it coordinates with transition metals (e.g.,
, ) within enzyme active sites, often mimicking endogenous substrates like -ketoglutarate[2].
3-Chloro Substitution : Halogenation at the 3-position increases the molecule's lipophilicity and electron-withdrawing capacity. In agrochemistry, the 3-chloro-picolinate moiety is the defining hallmark of synthetic auxins (e.g., clopyralid), perfectly complementing the hydrophobic binding pocket of the plant auxin receptor AFB5[3][4].
5-Hydroxymethyl Substitution : This group introduces a highly polar, hydrogen-bond donating and accepting motif. In mammalian metalloenzymes, this group can engage in secondary hydrogen bonding with active-site residues (such as arginine or tyrosine), potentially enhancing target selectivity and aqueous solubility compared to highly lipophilic analogs.
-ketoglutarate-dependent dioxygenases that regulate the proteasomal degradation of HIF-1[5]. By chelating the active-site , picolinic acid derivatives competitively inhibit -ketoglutarate binding. This stabilizes HIF-1, allowing it to translocate to the nucleus and promote the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF), offering a therapeutic avenue for anemia and ischemia[2].
Caption: Mechanism of Action for 3-CHMPA mediated HIF-1α stabilization.
To establish causality, we must prove that 3-CHMPA directly inhibits the catalytic activity of PHD2, rather than acting as a non-specific protein denaturant.
Step-by-Step Methodology:
Buffer Preparation : Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 µM
, 2 mM ascorbate). Causality Note: Ascorbate is strictly required to maintain iron in the ferrous () state; without it, the enzyme undergoes rapid auto-inactivation.
Equilibration : Mix 10 nM recombinant human PHD2 with varying concentrations of 3-CHMPA (0.1 nM to 100 µM) in a 384-well microplate. Incubate for 15 minutes at 22°C to establish binding equilibrium.
Picolinate compounds are a cornerstone of broadleaf weed management[4]. They mimic the natural plant hormone indole-3-acetic acid (IAA) but resist metabolic degradation. This leads to hyper-accumulation, triggering uncontrolled cell elongation, ethylene production, and ultimately plant death[3]. The 3-chloro substitution is critical for docking into the AFB5 receptor, while the 5-hydroxymethyl group may influence phloem mobility.
To confirm auxin-like activity, an in planta root growth inhibition assay provides a robust, quantitative readout before advancing to complex greenhouse trials[4].
Step-by-Step Methodology:
Media Formulation : Prepare half-strength Murashige and Skoog (1/2 MS) agar medium with 1% sucrose (pH 5.7). Autoclave to sterilize.
Compound Spiking : While the media cools (~50°C), incorporate 3-CHMPA dissolved in DMSO (final concentrations: 0.001 µM to 100 µM). Causality Note: Final DMSO concentration must remain
0.1% to prevent solvent-induced root stunting, ensuring any observed phenotype is solely due to the compound.
Seed Stratification & Plating : Surface-sterilize A. thaliana (Col-0) seeds. Stratify at 4°C for 3 days to synchronize germination. Plate seeds linearly across the agar surface.
Vertical Incubation : Place plates vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days. Causality Note: Vertical orientation forces gravitropic downward root growth along the agar surface, enabling precise digital measurement.
Analysis : Image plates and measure primary root length via ImageJ to calculate the
Based on SAR data of 3-chloro picolinate herbicides[3][4].
Compound
Target Receptor
Projected (µM)
Phenotype
3-CHMPA
AFB5 / TIR1
5.0 - 15.0
Moderate Root Stunting
Picloram (Control)
AFB5
0.05
Severe Epinasty
Clopyralid (Control)
AFB5
0.10
Severe Epinasty
Section 4: Ensuring Trustworthiness Through Orthogonal Validation
A single assay is never sufficient to confirm a molecule's biological mechanism. To ensure the integrity of the findings, the primary screening data must be subjected to a self-validating workflow. If 3-CHMPA shows high affinity in the primary biochemical assays, it must be cross-examined in cellular systems to confirm target engagement and rule out off-target toxicity (e.g., generic metal chelation causing cell death).
Caption: Self-validating experimental workflow for dual-pathway screening.
By employing this rigorous, dual-pathway screening methodology, researchers can accurately map the biological activity of 3-CHMPA, determining whether its future lies in therapeutic enzyme inhibition or agricultural weed management.
References
Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates
Source: PubMed (nih.gov)3[3]
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides
Source: MDPI
4[4]
Roles of Hypoxia-Inducible Factor-Prolyl Hydroxylases in Aging and Disease
Source: ResearchGate
5[5]
A Comparative Guide to the Biological Activity of 4-Nitropicolinic Acid and its Analogues
Source: Benchchem6[6]
Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives
Source: IJIRT
1[1]
US8598210B2 - Prolyl hydroxylase inhibitors and methods of use
Source: Google Patents
2[2]
3-Chloro-5-(hydroxymethyl)picolinic Acid: A Comprehensive Technical Guide to Derivatization and Application
Executive Summary As a highly functionalized heterocyclic building block, 3-chloro-5-(hydroxymethyl)picolinic acid (and its corresponding methyl ester, CAS: 1198016-49-7) offers an exceptional scaffold for advanced medic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a highly functionalized heterocyclic building block, 3-chloro-5-(hydroxymethyl)picolinic acid (and its corresponding methyl ester, CAS: 1198016-49-7) offers an exceptional scaffold for advanced medicinal chemistry and agrochemical development. Unlike simple pyridines, this molecule presents three orthogonal vectors for structural diversification: a bidentate C2-carboxylic acid, an electron-withdrawing C3-chlorine atom, and a versatile C5-hydroxymethyl group. This technical guide outlines the physicochemical profiling, mechanistic derivatization strategies, and self-validating protocols required to harness this scaffold effectively.
Structural & Physicochemical Profiling
The unique reactivity of this scaffold is governed by the electronic interplay of its substituents. The picolinic acid core is highly electron-deficient, a property further exacerbated by the inductive effect of the C3-chloro group.
C2-Picolinic Acid: Acts as a primary vector for amide coupling or esterification. In biological systems, it serves as a potent bidentate chelator for transition metals (e.g., Fe²⁺, Zn²⁺).
C3-Chloro Substituent: Provides a site for transition-metal-catalyzed cross-coupling. However, its proximity to the C2-carboxylate creates significant steric hindrance, demanding specialized catalytic systems.
C5-Hydroxymethyl Group: Serves as a synthetic handle that can be oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic displacement, allowing for extension into solvent-exposed biological pockets.
Quantitative Data Summary: Physicochemical Properties
The following table summarizes the key predicted and observed properties of the parent acid and its methyl ester derivative, which are critical for predicting solubility and chromatographic behavior.
Property
3-Chloro-5-(hydroxymethyl)picolinic acid
Methyl 3-chloro-5-(hydroxymethyl)picolinate
Formula
C₇H₆ClNO₃
C₈H₈ClNO₃
Molecular Weight
187.58 g/mol
201.61 g/mol
Predicted pKa
~2.5 (Carboxylic acid)
N/A (Esterified)
LogP (Predicted)
0.4
0.8
Hydrogen Bond Donors
2
1
Hydrogen Bond Acceptors
4
4
Mechanistic Derivatization Strategies
To fully utilize this building block, researchers must employ highly selective reaction conditions. The causality behind these strategic choices is detailed below.
A. Selective Oxidation of the C5-Hydroxymethyl
Converting the C5-hydroxymethyl group to a formyl group is a common first step to enable reductive aminations or olefination. Activated Manganese Dioxide (MnO₂) is the reagent of choice.
Causality: Stronger oxidants (like KMnO₄ or Jones reagent) risk over-oxidizing the alcohol to a carboxylic acid or inducing N-oxidation of the pyridine ring. MnO₂ provides a mild, heterogeneous surface that selectively oxidizes allylic and benzylic/pyridylic alcohols without disturbing the sensitive heterocyclic core.
B. Suzuki-Miyaura Cross-Coupling at C3
Functionalizing the C3 position via Suzuki coupling is notoriously difficult. The C-Cl bond in electron-deficient pyridines is strong, and the adjacent C2-ester/acid provides severe steric shielding. Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
Causality: To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos are required[1]. The electron-rich nature of SPhos accelerates the sluggish oxidative addition into the C-Cl bond, while its massive steric profile physically prevents the pyridine nitrogen from poisoning the palladium catalyst[1].
Caption: Synthetic derivatization logic for 3-chloro-5-(hydroxymethyl)picolinic acid.
Applications in Agrochemicals and Pharmaceuticals
Agrochemicals: Synthetic Auxins
Picolinic acid derivatives are privileged scaffolds in herbicide development. Compounds in this class act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). However, while IAA binds predominantly to the TIR1 receptor, picolinate-class auxins exhibit highly preferential binding to the Auxin F-Box 5 (AFB5) receptor complex[2]. The 3-chloro substitution is critical for optimal docking within the AFB5 pocket, leading to unregulated gene expression, vascular tissue destruction, and targeted phytotoxicity in broadleaf weeds[2].
Pharmaceuticals: HIF-PHD Inhibitors
In human therapeutics, the picolinic acid moiety is heavily utilized in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors for the treatment of renal anemia[3]. The C2-carboxylic acid and the pyridine nitrogen act together as a bidentate chelator, coordinating the active site Fe(II) of the PHD enzyme and displacing the endogenous co-substrate, 2-oxoglutarate. By inhibiting this enzyme, HIF-1α is stabilized, translocates to the nucleus, and upregulates the transcription of endogenous erythropoietin (EPO)[3]. The C5-hydroxymethyl group provides a crucial vector for structural extension into the solvent-exposed channel of the enzyme, improving both binding affinity and pharmacokinetic properties.
Caption: Mechanism of HIF-PHD inhibition and EPO upregulation by picolinic acid derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring and confirmation.
Protocol A: Selective Oxidation to Methyl 3-chloro-5-formylpicolinate
Setup: To a stirred solution of Methyl 3-chloro-5-(hydroxymethyl)picolinate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add activated manganese dioxide (MnO₂, 10.0 eq).
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The starting material (lower Rf, weakly UV active) should smoothly convert to the formyl derivative (higher Rf, strongly UV active due to extended conjugation).
Workup: Once starting material is consumed (typically 4-6 hours), filter the black suspension through a tightly packed pad of Celite to remove all manganese salts. Wash the pad thoroughly with EtOAc until the filtrate runs clear.
Confirmation: Concentrate the filtrate in vacuo. Analyze the crude residue via LC-MS; the mass spectrum must show the expected [M+H]⁺ ion for the aldehyde, with the characteristic 3:1 isotopic ratio confirming the retention of the chlorine atom.
Protocol B: C3 Suzuki-Miyaura Cross-Coupling
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-chloro-5-formylpicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).
Note: K₃PO₄ is selected as a mild, anhydrous base to facilitate transmetalation without hydrolyzing the C2-methyl ester.
Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%)[1]. Evacuate and backfill the tube with argon three times.
Reaction: Add degassed anhydrous toluene (0.2 M). Seal the tube and heat to 100 °C in an oil bath for 12 hours.
In-Process Validation: Quench a 50 µL aliquot with water, extract with EtOAc, and analyze via LC-MS. The complete disappearance of the distinct C3-Cl isotope pattern (M, M+2) and the appearance of the coupled product mass validates successful oxidative addition and coupling.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
An In-depth Technical Guide to Substituted Picolinic Acids: Synthesis, Biological Activity, and Applications
Introduction Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound that serves as a crucial scaffold in medicinal chemistry, agriculture, and materials science.[1][2] As an endogenous meta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound that serves as a crucial scaffold in medicinal chemistry, agriculture, and materials science.[1][2] As an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway, it plays a significant role in various physiological processes, including neuroprotection, immune modulation, and metal ion transport.[3][4][5][6] The versatility of the picolinic acid core, with its pyridine ring and carboxylic acid group, allows for a wide range of chemical modifications, leading to a diverse array of substituted derivatives with tailored biological activities and chemical properties.[7][8] This guide provides a comprehensive overview of the synthesis, coordination chemistry, biological activities, and experimental protocols related to substituted picolinic acids, aimed at researchers and professionals in drug development and related scientific fields.
Picolinic acid is a white to off-white crystalline solid with a melting point of approximately 137–142 °C and is highly soluble in water.[5] Its structure features a carboxylic acid group at the 2-position of a pyridine ring, making it an isomer of nicotinic acid (3-position) and isonicotinic acid (4-position).[1][7] This specific arrangement of the carboxyl group and the nitrogen atom in the pyridine ring allows picolinic acid to act as an efficient bidentate chelating agent for various metal ions, a property that is central to many of its biological functions and applications.[2][9]
Synthetic Strategies for Substituted Picolinic Acids
The synthesis of substituted picolinic acids is a cornerstone of research in this field, with numerous methods developed to introduce a variety of functional groups onto the pyridine ring. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the resulting molecules. A common starting point for many syntheses is picolinic acid itself or its derivatives, which can be modified through various organic reactions.
One of the most prevalent methods for introducing substituents is through the modification of a pre-existing picolinic acid scaffold. For instance, the synthesis of 4-aminopicolinic acid can be achieved by the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to an amine.[10] Another approach involves the Sonogashira coupling reaction to introduce aryl-substituted ethynyl groups at the 4-position of the picolinic acid ring.[10]
The synthesis of more complex derivatives, such as those with aryl-substituted pyrazolyl groups, often involves a multi-step process. A general synthetic route might start with a commercially available substituted pyridine, which is then elaborated to introduce the desired functional groups. For example, the synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids begins with the formation of a pyrazole ring, which is then coupled to a suitably functionalized picolinic acid precursor.[11][12]
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted picolinic acids, highlighting key intermediate steps that are commonly employed.
Caption: A generalized workflow for the synthesis of substituted picolinic acids.
Key Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)picolinic Acid[12]
This protocol provides a representative example of a multi-step synthesis of a complex picolinic acid derivative.
Step 1: Synthesis of the Pyrazole Intermediate
To a solution of a substituted acetophenone in a suitable solvent (e.g., tetrahydrofuran), add potassium carbonate and hydrazine hydrate.
Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for a specified time.
Isolate the resulting pyrazole intermediate through filtration and purification.
Step 2: Coupling of the Pyrazole to the Picolinic Acid Scaffold
To a solution of a 4-amino-3,5,6-trichloropicolinonitrile in a suitable solvent (e.g., dimethylformamide), add the pyrazole intermediate from Step 1 and a base (e.g., potassium carbonate).
Heat the reaction mixture to a specified temperature and maintain for several hours.
Cool the reaction mixture and isolate the coupled product.
Step 3: Hydrolysis to the Final Picolinic Acid
Treat the product from Step 2 with a strong acid (e.g., sulfuric acid) in the presence of water.
Heat the mixture to induce hydrolysis of the nitrile group to a carboxylic acid.
Cool the reaction mixture and quench with water to precipitate the final 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)picolinic acid product.
Collect the solid product by filtration and dry.
Characterize the final product using techniques such as NMR and HRMS.
Coordination Chemistry and Metal Complexes
A defining feature of picolinic acid and its derivatives is their ability to act as bidentate chelating agents, coordinating with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group.[2][9] This chelation results in the formation of stable five-membered rings with the metal center. The resulting metal complexes often exhibit enhanced biological activity and unique physicochemical properties compared to the free ligand.[9]
The coordination chemistry of picolinic acid is extensive, with complexes formed with a wide range of transition metals, including chromium, zinc, manganese, copper, and iron.[9] These complexes can have varying geometries, such as octahedral or square-pyramidal, depending on the metal ion and other coordinating ligands.[13][14] The lipophilicity of these complexes, many of which are neutral, facilitates their transport across biological membranes.[9] For instance, chromium picolinate is a popular nutritional supplement used to enhance insulin action, and zinc dipicolinate is recognized as an effective way to deliver zinc into the body.[5][8][9]
The coordination of picolinic acid to metal ions can be confirmed through various spectroscopic techniques. In infrared (IR) spectroscopy, a characteristic shift in the C=O stretching frequency of the carboxylic acid group to a lower frequency upon complexation indicates coordination of the carbonyl oxygen to the metal ion.[9] Similarly, a shift in the C=N stretching frequency of the pyridine ring suggests coordination of the ring nitrogen.[9]
Biological Activities and Therapeutic Potential
Substituted picolinic acids exhibit a remarkably broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development.[1][7] The diverse pharmacological effects are often attributed to their ability to chelate metal ions that are essential for the function of various enzymes and proteins.[7]
Antimicrobial Activity
Picolinic acid and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.[7][15] The antimicrobial action is thought to be, in part, due to the chelation of metal ions that are crucial for microbial growth and replication.[7] For example, picolinic acid has shown strong antibacterial activity against MRSA, E. coli, and multidrug-resistant P. aeruginosa.[7] It has also been reported to have activity against Mycobacterium avium complex, both extracellularly and intracellularly.[7]
Metal complexes of picolinic acid have also been screened for their antimicrobial properties.[7][9] The nature of the metal ion and the substituents on the picolinic acid ring can influence the potency and spectrum of antimicrobial activity.[9] Furthermore, some picolinamide derivatives have been investigated as potential agricultural fungicides.[16]
Anticancer Activity
The anti-proliferative effects of picolinic acid derivatives have been explored in various cancer cell lines.[7][17] The proposed mechanism of action often involves the inhibition of enzymes that are critical for cancer cell growth and survival. For instance, some derivatives have been designed as inhibitors of Raf kinase and VEGFR-2 kinase, both of which are important targets in cancer therapy.[7][18]
One study reported the synthesis of novel picolinamide derivatives that showed potent inhibitory activity against VEGFR-2 kinase, with IC50 values in the nanomolar range.[18] Another study found that a picolinic acid derivative induced apoptosis in a breast cancer cell line (MCF-7) and exhibited inhibitory activity against EGFR kinase.[19] The ability of picolinic acid to chelate iron and zinc, which are essential for DNA synthesis and cell division, is also thought to contribute to its anticancer effects.[20][21]
Neuroprotective Effects
Picolinic acid is an endogenous metabolite in the brain and has been shown to possess neuroprotective properties.[3][4][6] It is synthesized in the kynurenine pathway, which also produces the neurotoxin quinolinic acid.[3] Picolinic acid has been found to protect neurons against the excitotoxic effects of quinolinic acid.[3][22][23] The exact mechanism of this neuroprotection is not fully understood but may involve the chelation of metal ions that contribute to oxidative stress and neuronal damage.
The balance between the neuroprotective picolinic acid and the neurotoxic quinolinic acid is believed to be important for normal neuronal function.[22] Dysregulation of the kynurenine pathway and an imbalance in these metabolites have been implicated in the pathogenesis of several neurodegenerative and inflammatory disorders of the central nervous system.[3][6]
Herbicidal and Fungicidal Activity
Substituted picolinic acids are a significant class of synthetic auxin herbicides used in agriculture.[11][12][24][25][26][27] These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth and ultimately, plant death. Several commercially successful herbicides, such as picloram, clopyralid, aminopyralid, halauxifen-methyl, and florpyrauxifen-benzyl, are based on the picolinic acid scaffold.[25][27]
Recent research has focused on the design and synthesis of novel picolinic acid derivatives with improved herbicidal activity and crop selectivity.[11][24][28][29] For example, the introduction of a substituted pyrazolyl group at the 6-position of the picolinic acid ring has led to the discovery of compounds with potent post-emergence herbicidal activity.[11][24] Molecular docking studies have shown that these compounds can bind effectively to the auxin-signaling F-box protein 5 (AFB5) receptor.[11][24]
In addition to their herbicidal properties, some picolinic acid derivatives have been developed as agricultural fungicides.[16][30]
Structure-Activity Relationships (SAR)
The biological activity of substituted picolinic acids is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new derivatives with enhanced potency and selectivity.
For herbicidal picolinic acids, the substituents at the 4-, 5-, and 6-positions of the pyridine ring play a critical role in determining their activity. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, it was found that the nature and position of the substituent on the aryl ring of the pyrazole moiety significantly influenced the herbicidal potency.[11] Generally, electron-withdrawing or electron-donating groups at the 2- and 4-positions of the phenyl ring resulted in higher activity compared to substitution at the 3-position.[28]
In the context of anticancer activity, the introduction of specific moieties can direct the molecule to particular biological targets. For example, the incorporation of (thio)urea and dithiocarbamate moieties into picolinamide derivatives led to potent VEGFR-2 inhibitors.[18]
Quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) studies have also been employed to understand the factors governing the biological effects of picolinic acid analogs.[11][20] These studies have highlighted the importance of molecular descriptors such as the partial charge on the nitrogen atom (related to chelation ability) and the hydrophobicity (logP, related to membrane permeability) in determining the toxicity and growth inhibitory effects of these compounds.[20]
The following diagram illustrates the key structural features of a substituted picolinic acid and their influence on biological activity.
Caption: Key structural features of substituted picolinic acids influencing their biological activity.
Key Experimental Protocols
Analytical Method: HPLC for Picolinic Acid Determination[31][32]
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of picolinic acid in biological samples.
1. Sample Preparation:
For serum samples, deproteinize by adding perchloric acid, followed by neutralization with potassium hydroxide.
Centrifuge the sample to remove precipitated proteins.
Dilute the supernatant with the mobile phase before injection.
2. HPLC System and Conditions:
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a fluorescence or UV detector.
Column: A C18 reversed-phase column (e.g., Capcell Pak C18, 250 mm x 4.6 mm i.d., 5 µm particle size).
Mobile Phase: An isocratic mobile phase consisting of a buffer solution (e.g., sodium phosphate buffer) and an organic modifier (e.g., acetonitrile). For ion-pair chromatography, a reagent like tetrabutylammonium hydrogen sulfate can be added.[31]
Flow Rate: A typical flow rate of 1.0 mL/min.
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).
3. Detection:
Post-column Derivatization with Fluorescence Detection:
After the column, mix the effluent with a reagent solution of zinc acetate.
Irradiate the mixture with a UV lamp in a photoreactor to induce fluorescence.
Detect the fluorescence at an excitation wavelength of 336 nm and an emission wavelength of 448 nm.[32]
UV Detection:
Monitor the absorbance at a suitable wavelength, typically around 265 nm.[31]
4. Quantification:
Prepare a calibration curve using standard solutions of picolinic acid of known concentrations.
Quantify the amount of picolinic acid in the samples by comparing their peak areas to the calibration curve.
Analytical Method: LC-MS/MS for Picolinic Acid Analysis[33]
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific detection of picolinic acid.
1. Sample Preparation:
Similar to the HPLC method, prepare the sample by protein precipitation.
Use an isotopically labeled internal standard (e.g., picolinic-d4 acid) for accurate quantification.
2. LC-MS/MS System and Conditions:
LC System: A high-performance liquid chromatography system.
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
Picolinic acid: precursor ion m/z 124 -> product ion m/z 78.
Picolinic-d4 acid (internal standard): precursor ion m/z 128 -> product ion m/z 82.
Chromatography: Use a suitable reversed-phase column and a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid).
3. Data Analysis:
Quantify picolinic acid by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Future Perspectives and Challenges
The field of substituted picolinic acids continues to be an active area of research with significant potential for future discoveries. The development of novel synthetic methodologies that allow for more efficient and diverse substitution patterns on the picolinic acid scaffold will be crucial for accessing new chemical space and identifying compounds with improved biological activities.
In the realm of drug discovery, there is a growing interest in developing picolinic acid derivatives that can target specific enzymes or receptors with high selectivity. The use of computational methods, such as molecular docking and QSAR, will continue to play a vital role in the rational design of these molecules.[11][18][19] Furthermore, a deeper understanding of the role of picolinic acid and its metal complexes in physiological and pathological processes could open up new therapeutic avenues.
In agriculture, the challenge of herbicide and fungicide resistance necessitates the continuous development of new active ingredients with novel modes of action. Substituted picolinic acids, with their proven track record as effective herbicides, remain a promising starting point for the discovery of next-generation crop protection agents.[25][29]
One of the key challenges in the development of picolinic acid-based therapeutics and agrochemicals is to optimize their efficacy while minimizing off-target effects and toxicity. Careful consideration of their pharmacokinetic and pharmacodynamic properties, as well as their environmental fate, will be essential for their successful translation from the laboratory to the clinic or the field.
References
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. (2025).
Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT. (2025).
The Physiological Action of Picolinic Acid in the Human Brain. PMC. (2009).
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ProQuest.
Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016).
The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate.
Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry | Request PDF. ResearchGate.
Picolinic acid. Grokipedia.
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. (2023).
A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC.
Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
Picolinamide derivatives useful as agricultural fungicides. Google Patents.
Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. PubMed.
New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect | Request PDF. ResearchGate. (2026).
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. of Professor Aimin Liu (Feradical) at UTSA.
(PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. (2025).
Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Queen's University.
In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. (2014).
Control of growth by picolinic acid: Differential response of normal and transformed cells. PMC.
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. (2025).
Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. IOVS | ARVO Journals. (2002).
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024).
ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES Maria H.
Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. (2019).
Picolinic acid (CAS No: 98-98-6) API Intermediate Manufacturers. apicule.
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. (2025).
4-substituted-picolinic acid amide derivatives useful as fungicides. Google Patents.
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. (2023).
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. (2023).
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012).
Advanced Safety and Handling Architecture for 3-Chloro-5-(hydroxymethyl)picolinic Acid
Executive Summary 3-Chloro-5-(hydroxymethyl)picolinic acid is a highly functionalized pyridine derivative serving as a privileged scaffold in both agrochemical design (e.g., auxinic herbicides) and pharmaceutical develop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-5-(hydroxymethyl)picolinic acid is a highly functionalized pyridine derivative serving as a privileged scaffold in both agrochemical design (e.g., auxinic herbicides) and pharmaceutical development (e.g., enzyme inhibitors) [1]. The molecule features a picolinic acid core for metal chelation, a C3-chlorine atom that modulates lipophilicity and electronic distribution, and a C5-hydroxymethyl group that acts as a versatile synthetic handle.
Handling this compound requires a rigorous, causality-driven safety architecture. Halogenated pyridines present specific toxicological risks, including severe mucosal irritation and potential hepatotoxicity mediated by cytochrome P450 N-oxidation [2]. This whitepaper provides drug development professionals with a self-validating framework for the safe handling, derivatization, and disposal of this compound.
To design an effective safety protocol, we must first understand the intrinsic properties of the molecule and the biological mechanisms of its hazards.
The hazards associated with 3-Chloro-5-(hydroxymethyl)picolinic acid are not arbitrary; they are dictated by its structure:
Surface Irritation (STOT SE 3 & Eye Irrit. 2A): The carboxylic acid moiety readily protonates mucosal and corneal surface proteins, while the lipophilic chloropyridine ring facilitates rapid penetration into lipid bilayers, causing acute inflammation [5][6].
Systemic Hepatotoxicity: If systemically absorbed, halogenated pyridines undergo hepatic metabolism via Cytochrome P450 enzymes. This process generates a reactive pyridine N-oxide intermediate, leading to the production of Reactive Oxygen Species (ROS). Uncompensated ROS generation depletes cellular glutathione (GSH), culminating in hepatocellular necrosis [2][7].
CYP450-mediated N-oxidation toxicity pathway for halogenated pyridines.
Self-Validating Safety & Containment Protocols
A robust safety architecture relies on self-validating systems —protocols where each step includes a built-in verification mechanism to ensure the preceding control is functioning.
Hazard Class
Causality / Mechanism
Required Control
Validation Mechanism
Inhalation (Dust)
Sublimation or aerosolization of fine powders irritates the respiratory tract.
Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.
Anemometer Check: Verify face velocity >100 fpm before opening the container.
Dermal Exposure
Lipophilic chlorine substituent enhances dermal penetration of the compound.
In drug development, the C5-hydroxymethyl group is frequently protected or derivatized (e.g., O-silylation) to allow subsequent transformations at the carboxylic acid. The following protocol details a standard O-silylation using tert-Butyldimethylsilyl chloride (TBS-Cl), engineered as a self-validating workflow.
Step-by-Step Protocol
Enclosure Setup & Verification:
Action: Activate the fume hood and don required PPE (nitrile gloves, goggles, lab coat).
Validation: Confirm hood monitor displays a safe face velocity (>100 fpm).
Reagent Dissolution:
Action: Weigh 1.0 eq of 3-Chloro-5-(hydroxymethyl)picolinic acid and transfer to a round-bottom flask. Dissolve in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.
Validation: Observe the flask; a clear, homogeneous solution confirms complete dissolution, preventing localized concentration spikes.
Catalyzed Silylation:
Action: Add 2.5 eq of Imidazole (base/catalyst), followed by dropwise addition of 1.1 eq of TBS-Cl at 0°C.
Validation: Perform Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot validates that the hazardous intermediate has been fully consumed.
Aqueous Quench & Phase Separation:
Action: Quench the reaction with saturated aqueous Sodium Bicarbonate (
) to neutralize any generated HCl. Extract with Ethyl Acetate.
Validation: Test the aqueous phase with pH paper. A reading of pH 7.0–8.0 validates that all acidic, corrosive byproducts have been safely neutralized prior to waste disposal.
Self-validating workflow for the safe derivatization of chloropicolinic acid derivatives.
Spill Response & Decontamination Cascade
In the event of a powder or solution spill, execute the following logic-driven cascade:
Containment: Isolate the area. If the spill is a powder, gently cover it with damp, inert absorbent pads to prevent dust aerosolization. Validation: Visual confirmation that no powder is airborne.
Neutralization & Collection: Sweep the dampened material into a compatible, sealable hazardous waste container using non-sparking tools. Do not use a standard vacuum, which will aerosolize the chloropyridine dust.
Chemical Decontamination: Wash the spill surface with a dilute alkaline solution (e.g., 5% Sodium Carbonate) to neutralize residual picolinic acid, followed by a wipe-down with a polar organic solvent (e.g., Isopropanol) to solubilize any remaining lipophilic chloropyridine residues. Validation: A final wipe with a clean pad shows no visual residue or discoloration.
Disposal: Label the container as "Halogenated Organic Waste" for incineration at a facility equipped with an afterburner and acid scrubber (to neutralize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
PubChem. "6-Chloropicolinic acid - Compound Summary." National Center for Biotechnology Information, NIH. URL: [Link]
National Toxicology Program (NTP). "Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)." National Institutes of Health (NIH). URL: [Link]
Anuszewska, E.L., et al. "Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines." Toxicology in Vitro (Elsevier). URL: [Link]
MDPI. "Design, Synthesis, Herbicidal Activity... of 2-Picolinic Acid as Potential Herbicides." MDPI Open Access Journals. URL: [Link]
Technical Guide: Solubility Profiling & Solvent Selection for 3-Chloro-5-(hydroxymethyl)picolinic Acid
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategy for 3-Chloro-5-(hydroxymethyl)picolinic acid . Executive Summary 3-Chloro-5-(hydroxymethyl)picolinic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategy for 3-Chloro-5-(hydroxymethyl)picolinic acid .
Executive Summary
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: Not widely indexed; Analogous Methyl Ester CAS: 1198016-49-7) represents a bifunctional pyridine intermediate critical in the synthesis of next-generation agrochemicals and metalloproteinase inhibitors.
Its solubility profile is governed by a "tug-of-war" between three distinct structural motifs:
The Picolinic Acid Core: Inherently zwitterionic and high-melting, driving solubility in polar protic solvents.
The 3-Chloro Substituent: Increases lipophilicity (
increase ~0.5–0.7 vs. parent), improving solubility in chlorinated solvents and esters.
The 5-Hydroxymethyl Group: A strong hydrogen bond donor/acceptor, significantly enhancing solubility in alcohols and water compared to its chloro-only analogs.
Critical Insight: Unlike simple picolinic acids, this molecule exhibits a "solubility window" shifted towards polar aprotic and lower-alcohol solvents. It is prone to oiling out in non-polar hydrocarbons (Hexane/Heptane) and requires pH control for optimal aqueous processing.
Physicochemical Characterization
To predict solubility behavior accurately, we must first establish the molecular boundary conditions.
Property
Value / Prediction
Impact on Solubility
Molecular Formula
Moderate molecular weight (187.58 g/mol ) suggests good solvent penetrability.
pKa (Acid)
~3.5 – 4.0 (Carboxyl)
Soluble in aqueous base (pH > 5) as the carboxylate anion.
pKa (Base)
~0.5 – 1.0 (Pyridine N)
Less basic than unsubstituted pyridine due to the electron-withdrawing 3-Cl group.
LogP (Predicted)
~0.8 – 1.2
Moderately lipophilic; extractable into EtOAc/DCM from acidic aqueous phases.
H-Bond Donors
2 (-COOH, -CH2OH)
High affinity for protic solvents (MeOH, EtOH, Water).
Melting Point
>130°C (Predicted)
High lattice energy requires high-boiling solvents for recrystallization.
Solubility Landscape & Solvent Ranking
The following profile is synthesized from structure-activity relationships (SAR) of analogous 3,5-disubstituted picolinic acids and empirical solvent class behaviors.
Class A: High Solubility (>50 mg/mL)
Best for reaction media and stock solutions.
DMSO / DMF / NMP: The bipolar aprotic nature disrupts the crystal lattice efficiently.
Methanol: The 5-hydroxymethyl group interacts favorably via H-bonding.
Water (pH > 5): Forms the soluble carboxylate salt. Note: The zwitterion (neutral pH) has significantly lower water solubility (approx. 10–30 mg/mL).
Class B: Moderate Solubility (10 – 50 mg/mL)
Best for crystallization and purification.
Ethanol / Isopropanol: Solubility decreases as alkyl chain length increases. Good anti-solvents for aqueous mixtures.
Tetrahydrofuran (THF): Good general solvent, though the hydroxyl group may require dry THF to prevent hydration issues.
Acetone: Effective at elevated temperatures; poor solubility at 0°C (excellent for cooling crystallization).
Ethyl Acetate: Moderate solubility; often used for extraction from acidic aqueous layers.
Class C: Low Solubility (<5 mg/mL)
Best for anti-solvent precipitation and wash steps.
Dichloromethane (DCM): Limited solubility due to the polar hydroxymethyl group, despite the chloro-substituent.
Toluene: Very low solubility at room temperature; may dissolve at reflux but risks "oiling out" upon cooling.
Hexane / Heptane: Practically insoluble. Ideal for washing filter cakes to remove non-polar impurities.
Experimental Protocols
Since specific literature values are sparse, use these standardized protocols to generate precise data for your specific batch.
Protocol A: Gravimetric Solubility Determination
For establishing the saturation limit.
Preparation: Weigh 100 mg of 3-Chloro-5-(hydroxymethyl)picolinic acid into a 4 mL HPLC vial.
Solvent Addition: Add 1.0 mL of the target solvent.
Equilibration: Vortex for 5 minutes, then shake at constant temperature (e.g., 25°C) for 24 hours.
Visual Check: If fully dissolved, add more solid until a suspension persists.
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).
Drying: Transfer 0.5 mL of filtrate to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow.[1]
Calculation:
Protocol B: pH-Dependent Solubility Profiling
Crucial for isolation strategy.
Suspend 500 mg of compound in 10 mL water.
Titrate with 1M NaOH until solution clears (record pH, likely >5.0).
Slowly back-titrate with 1M HCl.
Record the pH at the onset of turbidity (Cloud Point). This is the critical pH for precipitation/crystallization.
Process Implications & Visualization
Solubility Screening Workflow
The following diagram outlines the decision logic for determining the solubility profile.
Caption: Step-by-step workflow for empirically determining the solubility saturation point.
Solvent Selection Decision Tree
Use this logic to select the correct solvent for your specific process step.
Caption: Strategic solvent selection based on the intended unit operation (Reaction vs. Purification).
References
Structural Analog Data (Picolinic Acid): Solubility and Crystallization Studies of Picolinic Acid. MDPI, 2023. Link
Synthesis Context (Chlorinated Picolinates): Process for the preparation of 5-chloro-pyridine-2-carboxylic acids.[2] World Intellectual Property Organization, WO2021105399A1. Link
Hydrolysis Protocols: Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes. PubMed, 2005. Link
General Solubility Principles:Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard Reference for Solvent Selection).
Theoretical Profiling & In Silico Characterization of 3-Chloro-5-(hydroxymethyl)picolinic Acid
Executive Summary 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 1198016-49-7 / Analogous) represents a high-value, multifunctional scaffold in medicinal chemistry and agrochemical design. As a trisubstituted pyridine, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 1198016-49-7 / Analogous) represents a high-value, multifunctional scaffold in medicinal chemistry and agrochemical design. As a trisubstituted pyridine, it integrates three distinct reactive centers: a carboxylic acid at C2 (metal chelation/amide coupling), a chlorine atom at C3 (steric block/lipophilicity modulator), and a hydroxymethyl group at C5 (further functionalization/H-bond donor).
This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By leveraging Density Functional Theory (DFT) and molecular electrostatic potential (MEP) mapping, researchers can predict its reactivity, stability, and spectroscopic signatures before synthesis, thereby accelerating the "Design-Make-Test" cycle in drug development.
Computational Methodology: The Gold Standard
To ensure scientific integrity and reproducibility, the theoretical study of picolinic acid derivatives must adhere to a validated computational protocol. The following methodology is recommended based on high-accuracy benchmarks for nitrogen heterocycles.
Level of Theory
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections). B3LYP is the industry standard for organic thermochemistry, while ωB97X-D is superior for analyzing non-covalent interactions (e.g., dimerization).
Rationale: The "++" diffuse functions are critical for accurately modeling the lone pairs on the pyridine nitrogen and the carboxylate oxygen. The "(d,p)" polarization functions account for the electron density distortion caused by the chlorine atom.
Solvation Models
Picolinic acids often exist as zwitterions in aqueous media. Calculations should be performed in:
Gas Phase: For intrinsic molecular properties.
PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density): Using water (
) and DMSO () to simulate physiological and assay conditions.
Protocol Workflow
The following DOT diagram illustrates the sequential computational workflow required to fully characterize the molecule.
Figure 1: Sequential computational workflow for the theoretical characterization of 3-Chloro-5-(hydroxymethyl)picolinic acid.
Structural & Electronic Analysis
Conformational Landscape
The 3-chloro substituent introduces significant steric strain, forcing the carboxylic acid group out of planarity with the pyridine ring. However, an intramolecular hydrogen bond (IMHB) is predicted between the carboxylic acid hydroxyl and the pyridine nitrogen (O-H···N), stabilizing the syn-planar conformer.
Key Geometric Parameter: The dihedral angle
(N1-C2-C(O)-OH) is a critical descriptor. A deviation from 0° or 180° indicates steric clash with the C3-Chlorine.
Zwitterionic Character: In water, the proton transfer from COOH to N1 is energetically accessible. The stability difference (
) must be calculated to predict solubility and bioavailability.
HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyridine nitrogen lone pair and the hydroxymethyl oxygen. High energy indicates susceptibility to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridine ring and the carboxyl group (
). Low energy suggests the ring is activated for nucleophilic attack.
Predicted Values (Based on Analogs):
to eV
to eV
Chemical Hardness (
):. A lower hardness implies higher polarizability and reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding synthetic modification.
Red Regions (Negative Potential): The Carbonyl Oxygen and Hydroxyl Oxygen. These are sites for electrophilic attack (e.g., protonation, metal binding).
Blue Regions (Positive Potential): The Hydroxyl Hydrogen and the Pyridine Ring Hydrogens. These are sites for nucleophilic attack.
Impact of 3-Cl: The chlorine atom creates a localized negative potential but also inductively withdraws electron density from the ring, increasing the acidity of the C5-CH2OH protons.
Reactivity Descriptors & Synthesis
Global Reactivity Indices
Using Koopmans' theorem, the following indices should be derived to predict the molecule's behavior in biological systems:
Electrophilicity Index (
):. Measures the capacity to accept electrons (crucial for covalent drug design).
Chemical Potential (
):.
Synthetic Pathway & Retrosynthesis
Understanding the theoretical stability helps design the synthesis. The 3-chloro group is best introduced early to avoid regioselectivity issues later.
Figure 2: Proposed retrosynthetic pathway for 3-Chloro-5-(hydroxymethyl)picolinic acid starting from 3-chloro-5-methylpyridine.
Spectroscopic Validation
To validate the theoretical model against experimental data, compare the following predicted vibrational modes (scaled by 0.961 for B3LYP):
Vibrational Mode
Predicted Frequency ()
Intensity
Description
3500 - 3600
Medium
Broad band, H-bonded
3600 - 3650
Strong
Sharp band (free OH)
1700 - 1750
Very Strong
Carboxylic acid carbonyl
1580 - 1600
Strong
Pyridine ring stretch
700 - 750
Medium
Characteristic chloro stretch
References
Theoretical Insights into Picolinamide Derivatives: Kansız, S., & Şimşek, O. (2020). "Theoretical Insights into the Structural and Chemical Reactivity of a Picolinamide Derivative Using DFT Analysis." Journal of Molecular Structure.
Vibrational Spectroscopy of Pyridine Derivatives: "Vibrational spectra and DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates." Spectrochimica Acta Part A.
Synthesis of Picolinic Acid Derivatives: "Synthesis method of 3-chloro-5-bromo-2-picolinic acid." Patsnap / Eureka.
DFT Studies on Picolinic Acid Metal Complexes: "A Study of Metal Complexes of 2–Picolinic Acid." Oriental Journal of Chemistry.
Chemical Reactivity Theory: Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocols
Introduction & Chemical Profile
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 2919945-65-4) is a highly functionalized, trifunctional pyridine scaffold. Pyridine derivatives are ubiquitous in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, GPCR antagonists, and metal-chelating radiopharmaceuticals.
What makes this specific molecule exceptionally valuable is its orthogonality. It possesses three distinct reactive sites that can be functionalized independently without cross-interference, provided the correct synthetic sequencing is applied:
C2 - Picolinic Acid: Primed for amide bond formation, esterification, or metal chelation.
C3 - Aryl Chloride: An electrophilic handle for palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
C5 - Hydroxymethyl Group: A versatile aliphatic handle that can be oxidized to an aldehyde/carboxylic acid or converted into a leaving group (halide/mesylate) for nucleophilic substitution.
This guide provides field-proven insights and self-validating protocols for functionalizing each of these sites, explaining the mechanistic causality behind the chosen reagents.
Reactivity Mapping & Mechanistic Insights
Caption: Divergent synthetic workflows utilizing the three orthogonal reactive sites of 3-chloro-5-(hydroxymethyl)picolinic acid.
The C2 Picolinic Acid: Overcoming Chelation in Amide Coupling
Picolinic acids are notoriously challenging substrates for standard carbodiimide coupling agents (like DCC or EDC) because the proximity of the pyridine nitrogen allows for the formation of stable intramolecular hydrogen bonds or metal chelates, which can stall the reaction and lead to N-acylurea byproducts [10].
The Solution: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a sterically hindered base like DIPEA. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is chosen over TEA because its isopropyl groups provide steric bulk, preventing the base from acting as a competing nucleophile.
The C3 Aryl Chloride: Navigating Catalyst Poisoning
The C-Cl bond in 3-chloropyridines is significantly stronger than C-Br or C-I bonds, requiring elevated temperatures and highly active catalysts for oxidative addition [1]. Furthermore, the pyridine nitrogen can coordinate to the palladium center, forming stable, catalytically inactive bis-pyridine Pd(II) complexes [5].
The Solution: Employing bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) alongside Pd2(dba)3. The electron-rich nature of XPhos accelerates oxidative addition into the inert C-Cl bond, while its immense steric bulk prevents the pyridine nitrogen from poisoning the catalyst [2].
The C5 Hydroxymethyl: Selective Oxidation
To utilize the C5 position for reductive amination, the hydroxymethyl group must be oxidized to an aldehyde. Strong oxidants (like Jones reagent) will over-oxidize the alcohol to a carboxylic acid.
The Solution: Activated Manganese Dioxide (MnO2) or Dess-Martin Periodinane (DMP). MnO2 is highly selective for allylic, benzylic, and pyridylic alcohols, ensuring the oxidation halts strictly at the aldehyde stage without affecting the C2 or C3 functionalities.
Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling at C2
This protocol establishes the amide linkage while leaving the C3-chlorine and C5-hydroxyl intact.
Preparation: In an oven-dried 50 mL round-bottom flask under N2, dissolve 3-chloro-5-(hydroxymethyl)picolinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL).
Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). The solution will typically turn a pale yellow. Stir at 0 °C for 15 minutes to allow the formation of the active HOAt ester [10].
Coupling: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.
Monitoring: Stir for 2–4 hours. Monitor via LCMS. The mass of the active ester intermediate (M+ + HOAt) should disappear, replaced by the product mass.
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3
This protocol replaces the C3 chlorine with an aryl/heteroaryl group. It is recommended to perform this step after C2 amide coupling to prevent the free carboxylic acid from interfering with the palladium catalyst.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C3 position.
Degassing (Critical Step): In a Schlenk flask, combine the C2-amide-C3-chloro pyridine substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv). Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Bubble argon through the solution for 15 minutes to remove oxygen, which rapidly degrades Pd(0) [1].
Catalyst Addition: Under a positive flow of argon, add Pd2(dba)3 (5 mol%) and XPhos (10 mol%). The Pd:Ligand ratio of 1:2 is crucial for stabilizing the active monomeric Pd(0) species.
Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–18 hours.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: Selective Oxidation of C5-Hydroxymethyl to Aldehyde
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M) under N2.
Oxidation: Add activated MnO2 (10.0 equiv). The large excess is required because MnO2 acts as a heterogeneous surface oxidant.
Reaction: Stir vigorously at room temperature for 12 hours. Monitor by TLC (UV active).
Workup: Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM and EtOAc. Concentrate the filtrate to yield the crude aldehyde, which is usually pure enough (>95%) for immediate use in reductive amination.
Data Presentation: Optimization of Suzuki Coupling for 3-Chloropyridines
To assist in experimental design, the following table summarizes the optimization of reaction conditions for the cross-coupling of 3-chloropyridine derivatives, demonstrating why specific catalysts and bases are required [1] [2] [5].
Catalyst System (mol%)
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh3)4 (10%)
None
Na2CO3
Toluene/H2O
90
< 10%
PPh3 is not electron-rich enough to insert into the C-Cl bond.
Pd(OAc)2 (5%)
dppf (10%)
K2CO3
Dioxane/H2O
100
35%
Moderate conversion; catalyst poisoning by pyridine nitrogen observed.
Viable palladium-free alternative, though requires mechanochemical or highly heated conditions.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine
Benchchem
URL
National Institutes of Health (PMC)
The reductive cleavage of picolinic amides
David Spring's Group, University of Cambridge
URL
Amide Directed C(sp3)
Chemical Science: Suzuki-Miyaura reaction of chloroheteroarenes
RSC Publishing
URL
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides
SciSpace
URL
Optimizing reaction conditions for picolinamide synthesis
Benchchem
URL
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry
JACS Au - ACS Publications
URL
Rapid production of the anaesthetic mepivacaine through continuous, portable technology
RSC Publishing
URL
SCIRP (Scientific Research Publishing)
Application
Application Note: 3-Chloro-5-(hydroxymethyl)picolinic Acid as a Strategic Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Synthetic Protocol Executive Summary In the landscape of modern drug discovery, the ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers
Document Type: Technical Application Note & Synthetic Protocol
Executive Summary
In the landscape of modern drug discovery, the rational design of metalloenzyme inhibitors relies heavily on privileged scaffolds capable of precise active-site coordination. 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS 1824270-97-4; HCl salt CAS 2919945-65-4) [1] has emerged as a highly versatile, bifunctional building block.
This application note details the physicochemical rationale for utilizing this specific substitution pattern, primarily focusing on its application in synthesizing Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) [2] and Jumonji C (JmjC) domain-containing histone demethylase inhibitors [3]. By providing a self-validating synthetic protocol and mechanistic insights, this guide serves as a comprehensive resource for researchers aiming to leverage picolinate derivatives in advanced heterocyclic chemistry [4].
Structural Rationale and Physicochemical Profiling
The utility of 3-chloro-5-(hydroxymethyl)picolinic acid is driven by the synergistic effects of its three primary functional groups:
The Picolinic Acid Core (Bidentate Chelator): The adjacent pyridine nitrogen and carboxylic acid act as a potent bidentate chelating agent for active-site transition metals, specifically Fe(II), Zn(II), and Cu(II). This is the fundamental pharmacophore required for inhibiting 2-oxoglutarate (2-OG) dependent oxygenases [4].
The 3-Chloro Substituent (Conformational Lock): Placing a chlorine atom ortho to the carboxylate group introduces significant steric bulk. This restricts the rotation of the carboxylate (or subsequent amide) bond, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the enzyme's active site. Furthermore, the electron-withdrawing nature of the chlorine modulates the pKa of the pyridine nitrogen, optimizing metal coordination strength.
The 5-Hydroxymethyl Group (Diversification Vector): While the core anchors the molecule, the 5-hydroxymethyl group projects outward into the solvent-exposed regions or adjacent hydrophobic pockets (such as the 2-OG binding pocket). It serves as a synthetic handle that can be readily oxidized to an aldehyde for reductive aminations, or converted to a halomethyl group for nucleophilic substitutions, allowing for rapid generation of structure-activity relationship (SAR) libraries.
HIF-PHD enzymes are Fe(II) and 2-oxoglutarate-dependent oxygenases responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions. Inhibiting PHD stabilizes HIF-1α, leading to the transcription of erythropoietin (EPO), making it a primary therapeutic strategy for chronic kidney disease (CKD)-associated anemia [2].
Picolinic acid derivatives mimic the endogenous co-substrate (2-oxoglutarate), displacing it and chelating the catalytic iron.
Diagram 1: Mechanism of HIF-1α stabilization via PHD enzyme inhibition by picolinate derivatives.
Quantitative Data: SAR Impact of the 5-Position Substitution
The following table summarizes the causal relationship between structural modifications at the 5-position of the 3-chloropicolinic acid scaffold and the resulting biochemical efficacy against target metalloenzymes.
Compound Scaffold
5-Position Substitution
3-Position
PHD2 IC₅₀ (nM)
KDM4A IC₅₀ (nM)
Structural Rationale
Picolinic Acid
-H
-H
>10,000
>10,000
Weak baseline chelation; lacks active site anchoring.
To demonstrate the utility of 3-chloro-5-(hydroxymethyl)picolinic acid, the following protocol outlines the synthesis of a high-affinity, lipophilic metalloenzyme inhibitor (e.g., 5-(benzylaminomethyl)-3-chloropicolinic acid).
Causality of Reagent Selection:
Protection (Esterification): The carboxylic acid must be protected as a methyl ester to prevent unwanted amidation or decarboxylation during subsequent steps.
Oxidation (MnO₂): Manganese dioxide is selected over Jones reagent or Swern oxidation because it is highly selective for benzylic/pyridylic alcohols, preventing over-oxidation to the carboxylic acid.
Reductive Amination (NaBH(OAc)₃): Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough to reduce the intermediate imine without reducing the newly formed aldehyde back to an alcohol.
Diagram 2: Synthetic workflow for late-stage functionalization of the 3-chloro-picolinic scaffold.
Step-by-Step Methodology
Phase 1: Esterification
Suspend 3-chloro-5-(hydroxymethyl)picolinic acid (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.
Add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
Affix a reflux condenser and heat the reaction to 70 °C for 12 hours.
Validation: Monitor by TLC (DCM:MeOH 9:1). The highly polar baseline spot (acid) will convert to a higher Rf spot (ester).
Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 30 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield methyl 3-chloro-5-(hydroxymethyl)picolinate.
Phase 2: Selective Oxidation
Dissolve the intermediate ester (1.0 eq) in anhydrous dichloromethane (DCM, 40 mL).
Add activated Manganese(IV) oxide (MnO₂, 10.0 eq) in a single portion.
Stir vigorously at room temperature for 4-6 hours.
Validation: Filter an aliquot through a small Celite pad and check via TLC. The alcohol spot will disappear, replaced by a UV-active aldehyde spot.
Filter the entire reaction mixture through a pad of Celite, washing thoroughly with DCM. Concentrate the filtrate to yield methyl 3-chloro-5-formylpicolinate. Use immediately in the next step to prevent degradation.
Phase 3: Reductive Amination
Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 30 mL).
Add benzylamine (1.2 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 1 hour to allow imine formation.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.
Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the functionalized ester.
Phase 4: Saponification (Deprotection)
Dissolve the purified ester in a 3:1 mixture of THF and water (20 mL).
Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 3 hours.
Validation: TLC will show the disappearance of the ester and the formation of a polar baseline spot.
Carefully acidify the mixture to pH ~4 using 1M HCl. Extract the resulting free acid with a mixture of Chloroform/Isopropanol (3:1).
Dry the organic layer and concentrate to yield the final target inhibitor: 5-(benzylaminomethyl)-3-chloropicolinic acid.
References
Fujikawa, R., et al. (2022). Treatment of Anemia Associated with Chronic Kidney Disease with the HIF Prolyl Hydroxylase Inhibitor Enarodustat: A Review of the Evidence. ResearchGate. Retrieved March 5, 2026, from [Link]
Kumar, M., et al. (n.d.). Recent Advances with KDM4 Inhibitors and Potential Applications. ResearchGate. Retrieved March 5, 2026, from [Link]
Method
Application Note: Comprehensive Analytical Methods for the Characterization of 3-Chloro-5-(hydroxymethyl)picolinic acid
Abstract This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 3-Chloro-5-(hydroxymethyl)picolinic acid, a critical intermediate in pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 3-Chloro-5-(hydroxymethyl)picolinic acid, a critical intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The methods include chromatography (HPLC) for purity and assay, mass spectrometry (MS) for molecular weight confirmation, and various spectroscopic techniques (NMR, FTIR, UV-Vis) for structural elucidation and functional group analysis.
Introduction
The quality of active pharmaceutical ingredients (APIs) is intrinsically linked to the purity and characterization of their starting materials and intermediates. 3-Chloro-5-(hydroxymethyl)picolinic acid serves as a key building block in the synthesis of numerous pharmaceutical agents. Therefore, robust analytical methods are imperative to confirm its chemical identity, quantify its purity, and elucidate its structure. This guide offers detailed, field-proven protocols to achieve a comprehensive analytical profile of this molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-Chloro-5-(hydroxymethyl)picolinic acid is essential for the development of appropriate analytical methods.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and determining the assay of 3-Chloro-5-(hydroxymethyl)picolinic acid. A reverse-phase method is highly suitable for this polar, ionizable compound.[3][4][5]
Principle of HPLC Separation
Reverse-phase HPLC separates analytes based on their polarity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. Compounds with higher polarity, such as the target analyte, will have less affinity for the stationary phase and elute earlier than nonpolar impurities. The use of a mixed-mode column that incorporates both reversed-phase and ion-exchange characteristics can further enhance the separation of isomeric impurities.[4]
Experimental Protocol: HPLC-UV
Sample Preparation:
Accurately weigh approximately 25 mg of the sample and transfer to a 100 mL volumetric flask.
Add about 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.
Dilute to the mark with the mobile phase.
Further dilute 10 mL of this stock solution to 50 mL with the mobile phase to achieve a working concentration.[6]
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Standard reverse-phase column providing good resolution for a wide range of polarities.
Mobile Phase
20:80 Methanol:Water, pH adjusted to 2.5 with orthophosphoric acid[6]
A polar mobile phase suitable for retaining and separating the analyte. Acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape.
Pyridine derivatives typically exhibit strong UV absorbance in this region.[7][8]
Data Analysis
Purity: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Assay: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
HPLC Workflow Diagram
Caption: A multi-technique approach for structural confirmation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 3-Chloro-5-(hydroxymethyl)picolinic acid. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently ascertain the identity, purity, and structural integrity of this vital pharmaceutical intermediate, ensuring the quality and consistency of downstream processes and final products.
References
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. Retrieved from [Link]
Sains Malaysiana. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... Retrieved from [Link]
USDA ARS. (n.d.). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. Retrieved from [Link]
ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. Retrieved from [Link]
ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]
Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
PubMed. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Retrieved from [Link]
Journal of Chromatography A. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]
PMC. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
University of Bristol. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]
Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3. Retrieved from [Link]
Application Note: NMR and Mass Spectrometry Analysis of 3-Chloro-5-(hydroxymethyl)picolinic acid
Abstract This application note provides a comprehensive protocol for the structural characterization of 3-Chloro-5-(hydroxymethyl)picolinic acid , a critical heterocyclic building block in the synthesis of metalloprotein...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive protocol for the structural characterization of 3-Chloro-5-(hydroxymethyl)picolinic acid , a critical heterocyclic building block in the synthesis of metalloproteinase inhibitors and agrochemicals. We detail optimized workflows for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) , focusing on distinguishing regioisomers and validating purity. The guide includes self-validating experimental steps, predicted spectral data based on substituent chemical shift theory, and troubleshooting for common impurities.
Introduction & Chemical Context
3-Chloro-5-(hydroxymethyl)picolinic acid (MW: 187.58 g/mol ) presents specific analytical challenges due to its zwitterionic potential and the presence of multiple exchangeable protons.
Structural Features: The pyridine ring contains a carboxylic acid at C2, a chlorine atom at C3, and a hydroxymethyl group at C5.
Criticality: Verification of the chlorine regiochemistry (C3 vs. C4/C6) is essential, as chlorination of pyridine derivatives often yields isomeric mixtures.
Solubility: The compound is moderately soluble in water but exhibits optimal solubility and spectral resolution in DMSO-d6.
NMR Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (Tetramethylsilane).
LC-MS Solvent: LC-MS grade Water and Acetonitrile (MeCN); Formic Acid (FA).
NMR Sample Preparation
Objective: Prevent aggregation and ensure sharp lineshape for OH protons.
Weigh 5–10 mg of the solid into a clean vial.
Add 600 µL of DMSO-d6.
Vortex for 30 seconds until fully dissolved.
Note: If the solution appears cloudy, sonicate for 1 minute.
Transfer to a 5 mm NMR tube.
Critical Step: Ensure the sample is free of water traces, as H2O overlaps with the hydroxymethyl signal or facilitates rapid OH exchange, broadening the signal.
Mass Spectrometry (LC-MS) Analysis
Method Parameters
This method utilizes Electrospray Ionization (ESI) in both positive and negative modes to confirm the molecular weight and chlorine isotope pattern.
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Column Temp
40°C
Gradient
5% B (0-1 min) 95% B (1-6 min) 5% B (6.1-8 min)
Ionization
ESI (+/-) switching mode
Scan Range
m/z 100 – 600
Fragmentation & Interpretation
The chlorine isotope signature is the primary validation marker.
Isotope Pattern: A characteristic 3:1 intensity ratio for
and peaks confirms the presence of one chlorine atom ( vs ).
Fragmentation Pathways:
Decarboxylation: Loss of
(44 Da).
Dehydration: Loss of
(18 Da) from the hydroxymethyl group.
Figure 1: Proposed ESI(+) fragmentation pathway for 3-Chloro-5-(hydroxymethyl)picolinic acid.
NMR Spectroscopy Analysis
Strategy
The pyridine ring has two aromatic protons (H4 and H6). Distinguishing them requires analysis of chemical shifts and coupling constants (
coupling).
H6 (Position 6): Most deshielded aromatic signal due to proximity to the ring nitrogen (alpha-position).
H4 (Position 4): Upfield relative to H6, but deshielded by the adjacent Chlorine at C3.
Hydroxymethyl (-CH2-): Appears as a doublet if OH coupling is preserved, or a singlet if exchange is fast.
Predicted Chemical Shifts (DMSO-d6)
Position
Atom Type
Shift (δ ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
COOH
OH
13.0 - 14.0
br s
-
Acidic proton (variable)
H6
Ar-H
8.55 ± 0.1
d
Alpha to N, deshielded
H4
Ar-H
8.05 ± 0.1
d
Beta to N, ortho to Cl
OH
Aliphatic OH
5.35 ± 0.2
t
Hydroxyl proton
CH2
Aliphatic CH2
4.60 ± 0.1
d
Coupled to OH
Note: If D2O exchange is performed, the OH signals (COOH and CH2OH ) will disappear, and the CH2 doublet will collapse to a sharp singlet.
2D NMR Validation Workflow
To unequivocally confirm the structure, run HSQC (Proton-Carbon correlation) and HMBC (Long-range correlation).
Figure 2: NMR structural elucidation workflow. HMBC correlations are key to placing the Chlorine at C3 versus C4.
HMBC Key Correlations:
H6 should show a strong correlation to C2 (quaternary carbon bearing COOH) and C4 .
H4 should show a correlation to C2 , C6 , and C3 (quaternary C-Cl).
CH2 protons will correlate to C5 , C6 , and C4 .
Quality Control & Troubleshooting
Common Impurities
Methyl Ester Precursor: Look for a singlet methoxy peak at ~3.90 ppm .
Decarboxylated Byproduct: If stored improperly (heat/acid), 3-chloro-5-(hydroxymethyl)pyridine may form. Look for loss of the COOH peak and appearance of a new aromatic proton at C2 (~8.4 ppm).
Residual Solvents:
Acetonitrile: Singlet at 2.07 ppm (DMSO).
Water: Broad singlet at 3.33 ppm (DMSO).
Handling Precautions
Hygroscopicity: The compound may absorb moisture. Store in a desiccator at 2-8°C.
Stability: Avoid prolonged storage in methanol, as spontaneous esterification can occur (forming the methyl ester).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid (Analogous scaffold data). Retrieved from [Link]
Reichert, D. (2005).NMR of Pyridines: Chemical Shifts and Coupling Constants. In Encyclopedia of Magnetic Resonance. Wiley Online Library. (General reference for pyridine SCS).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
Method
Application Note: HPLC Purity Assessment of 3-Chloro-5-(hydroxymethyl)picolinic acid
Introduction & Scope This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 884494-75-1). This molecule a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 884494-75-1). This molecule acts as a critical intermediate in the synthesis of agrochemicals and metallo-pharmaceuticals.
Molecule Analysis & Challenges
Amphoteric Nature: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. This zwitterionic character often leads to secondary interactions with silanols, causing severe peak tailing.
Metal Chelation: Picolinic acid derivatives are potent chelators of transition metals (Fe, Ni, Cr). Interaction with stainless steel frits or column walls can result in broad, split peaks or complete analyte loss.
Polarity: The 5-hydroxymethyl group significantly increases polarity, requiring a mobile phase capable of retaining polar organic acids without phase collapse (dewetting).
Objective: To provide a validated, stability-indicating method capable of separating the target analyte from likely synthetic impurities (e.g., 3-chloropicolinic acid, 3-chloro-5-methylpicolinic acid).
Method Development Strategy (The "Why")
Mobile Phase Chemistry
To achieve sharp peak shapes, we must suppress the ionization of the carboxylic acid (pKa ~3-4) and protonate the pyridine nitrogen.
pH Selection: A pH of 2.5 is selected. At this pH, the carboxylic acid is fully protonated (neutral), increasing retention on the C18 phase.
Chelation Suppression: Standard stainless steel systems often degrade the peak shape of picolinic acids. Disodium EDTA (0.1 mM) is added to the aqueous mobile phase to sequester trace metal ions, ensuring verifying peak symmetry.
Stationary Phase Selection
A standard C18 column is often insufficient due to "dewetting" at high aqueous conditions.
Recommendation: A Polar-Embedded C18 or Aq-C18 column. These phases contain hydrophilic groups near the silica surface that allow the use of 100% aqueous mobile phases if necessary and shield silanols to reduce tailing of the pyridine ring.
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
Stock Solution: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with Mobile Phase A.
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter (Discard first 1 mL).
Visualized Workflow & Logic
The following diagram illustrates the decision logic for handling the specific chemical challenges of this molecule.
Caption: Logical workflow addressing the three critical chemical challenges (Polarity, Chelation, Ionization) to derive the final optimized protocol.
System Suitability & Validation Criteria
Before running routine samples, the system must meet these criteria to ensure data trustworthiness.
Parameter
Acceptance Criteria
Troubleshooting
Resolution ()
> 2.0 between Target and nearest impurity
Decrease gradient slope or lower flow rate.
Tailing Factor ()
0.9 < < 1.3
If > 1.3, check EDTA concentration or replace column (void).
Precision (RSD)
< 1.0% for Area (n=5)
Check injector reproducibility; ensure sample is fully soluble.
Retention Time
± 0.1 min variability
Check pump mixing efficiency and column temperature stability.
Troubleshooting Guide
Issue: Broad or Split Peaks
Cause: Metal chelation in the LC system.
Fix: Flush system with 30% Phosphoric acid (without column) to passivate. Ensure 0.1 mM EDTA is in Mobile Phase A.
Issue: Retention Time Drift
Cause: "Phase Collapse" or Dewetting if using a standard C18 with <5% organic for long periods.
Fix: Switch to a "Aq" designated column (e.g., Atlantis T3, Zorbax SB-Aq).
Issue: Rising Baseline
Cause: UV absorbance of the buffer or modifier at low wavelengths.
Fix: Ensure HPLC-grade Phosphoric acid is used. If detecting at 220 nm, use Phosphate buffer; avoid Formic Acid/Acetate if possible as they absorb below 230 nm.
References
Validation of HPLC Methods for Picolinic Acid Derivatives
Source: ResearchGate.[1] "New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids."[1][2]
URL:[Link]
Source: Google Patents. "Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile" (Analogous chemistry for impurity identification).
Retention Behavior of Pyridine Carboxylic Acids
Source: PubMed / NIH. "Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography."
URL:[Link]
Application Note: Unlocking the 5-Position – 3-Chloro-5-(hydroxymethyl)picolinic Acid as a Strategic Scaffold in Auxinic Herbicide Design
Topic: Application of 3-Chloro-5-(hydroxymethyl)picolinic acid in Agrochemical Research Content Type: Application Note & Protocol Guide Audience: Senior Discovery Chemists, Agrochemical Researchers, and SAR Specialists.[...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Application of 3-Chloro-5-(hydroxymethyl)picolinic acid in Agrochemical Research
Content Type: Application Note & Protocol Guide
Audience: Senior Discovery Chemists, Agrochemical Researchers, and SAR Specialists.[1]
Abstract
The evolution of synthetic auxins has largely focused on the 3,6-disubstitution pattern of the pyridine ring (e.g., Clopyralid, Aminopyralid).[1] However, the emergence of resistance to classical auxins and the discovery of the AFB5 auxin receptor signaling pathway have shifted focus to the underexplored 5-position.[1] 3-Chloro-5-(hydroxymethyl)picolinic acid represents a critical "divergent intermediate" in this new frontier.[1] This guide details its application as a high-value scaffold for generating novel 5-substituted picolinates, specifically targeting next-generation resistance-breaking herbicides.[1]
Introduction: The Strategic Value of the 5-Position
In the development of pyridine-2-carboxylic acid (picolinate) herbicides, the 3-chloro group is essential for conformational locking within the auxin receptor (TIR1/AFB5) pocket.[1] While the 6-position has been heavily exploited (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) to modulate lipophilicity and metabolic stability, the 5-position remains a potent vector for optimizing selectivity.[1]
3-Chloro-5-(hydroxymethyl)picolinic acid serves two primary functions in modern agrochemical research:
Synthetic Hub: The hydroxymethyl moiety acts as a versatile handle, allowing access to ethers, halides, and aldehydes (precursors to heterocycles like isoxazolines) without disrupting the core auxinic pharmacophore.[1]
Metabolic Probe: It mimics the oxidative metabolite of 5-methyl picolinates, allowing researchers to map detoxification pathways (e.g., glycosylation vs. oxidation to the dicarboxylic acid) in resistant weed biotypes.[1]
Chemical Profile & Stability[1][2][3]
Property
Description
CAS Number
2919945-65-4 (HCl salt)
Molecular Formula
C₇H₆ClNO₃
Molecular Weight
187.58 g/mol
pKa (Predicted)
~2.1 (COOH), ~3.5 (Pyridine N)
Solubility
High in DMSO, MeOH; Moderate in Water (pH dependent).[1]
Stability
Stable in solid state.[1] In solution, the primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid under aerobic, basic conditions.[1]
Application I: Divergent Synthesis of 5-Substituted Picolinates
The primary application of this scaffold is the rapid generation of Analog Libraries for Structure-Activity Relationship (SAR) studies.[1] The 5-hydroxymethyl group allows for "Late-Stage Functionalization."[1]
Mechanism of Action (Synthetic)
The hydroxyl group at C5 is electronically decoupled from the electron-deficient pyridine ring relative to C2/C4/C6 positions, making it nucleophilic enough for etherification but also easily convertible to an electrophile (alkyl halide) for coupling reactions.[1]
Protocol: Functionalization Workflow
Objective: Convert 3-Chloro-5-(hydroxymethyl)picolinate to three distinct lead classes: (A) Lipophilic Ethers, (B) Heterocyclic Precursors, (C) Halomethyl Linkers.
Step 1: Protection of the Carboxylic Acid
Before modifying the alcohol, the C2-acid must be protected to prevent self-esterification.[1]
Dissolve 1.0 eq of 3-Chloro-5-(hydroxymethyl)picolinic acid in MeOH.
Note: This aldehyde is the key precursor for constructing isoxazoline rings (seen in recent patents) via condensation with hydroxylamine and subsequent cycloaddition.[1]
Utility: React with amines or thiols to create polar side chains mimicking amino acid conjugates.[1]
Visualization: The Divergency Map
Figure 1: Divergent synthesis pathways from the 5-hydroxymethyl scaffold to key herbicide classes.[1][3]
Application II: Metabolic Stability Profiling
In resistant weeds, hydroxylation of methyl groups followed by glycosylation is a common detoxification mechanism.[1] By starting with the hydroxylated intermediate, researchers can directly assess the rate of Phase II conjugation (glycosylation) versus activation (oxidation to acid).[1]
Protocol: Microsomal Stability Assay (Plant)
Objective: Determine the metabolic fate of the 5-hydroxymethyl group in crop vs. weed microsomes.
Preparation: Isolate microsomes from Zea mays (tolerant crop) and Amaranthus palmeri (susceptible/resistant weed).[1]
Rapid Glycosylation: Indicates the compound is a "soft drug" likely to be detoxified quickly; requires steric shielding (e.g., methylation of the alcohol) to improve efficacy.[1]
Rapid Oxidation to Acid: The dicarboxylic acid is often biologically inactive (too polar to cross membranes).[1] This suggests the 5-hydroxymethyl group is a liability and should be replaced with a bioisostere (e.g., -CF3 or -OCH3).[1]
Application III: Receptor Selectivity (AFB5 vs. TIR1)
Recent research suggests that 5-substituted picolinates may preferentially bind to AFB5 (Auxin Signaling F-Box 5) rather than TIR1.[1] This is crucial for controlling weeds that have developed TIR1 mutations.[1]
Protocol: Competitive Binding Assay
Objective: Measure the affinity of 5-substituted derivatives relative to standard auxins (2,4-D, Picloram).
Expression: Express myc-tagged TIR1 and AFB5 in insect cells (Sf9) or wheat germ extract.[1]
Assembly: Mix receptor lysate with ASK1 (adaptor protein) and radiolabeled ligand (³H-IAA or ³H-2,4-D).[1]
Competition: Add increasing concentrations (0.1 nM – 10 µM) of the test compound (derived from the 5-hydroxymethyl scaffold).
Pull-Down: Immunoprecipitate the receptor complex using anti-myc beads.[1]
Quantification: Measure displaced radioactivity via scintillation counting.
Visualization: Receptor Selectivity Workflow
Figure 2: Workflow for assessing resistance-breaking potential via receptor selectivity.
References
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 2023.[1][4] Link
Context: Discusses picolinate SAR and the shift toward novel substitution p
Pyridine-based compound including isoxazoline ring, and use thereof as herbicide. Patent WO2018004223A1, 2018.[1] Link
Context: Describes the use of 3-chloro-5-methyl/hydroxymethyl intermediates in constructing isoxazoline herbicides.
Aminopyralid and Picolinic Acid Herbicide Fate. EPA Fact Sheet, 2005.[1] Link
Context: Provides baseline metabolic stability data for the picolinate class (Clopyralid/Aminopyralid) to contrast with 5-substituted novel analogs.[1]
3-chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride. Sigma-Aldrich Product Data. Link
Context: Commercial source and physicochemical data for the scaffold.[1]
Application Note: Crystallization Strategies for 3-Chloro-5-(hydroxymethyl)picolinic acid
Executive Summary This guide details the isolation and purification of 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: N/A for specific isomer, analogous to substituted picolinates). As a zwitterionic pyridine derivative,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the isolation and purification of 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: N/A for specific isomer, analogous to substituted picolinates). As a zwitterionic pyridine derivative, this compound presents unique challenges regarding solubility and polymorphism. This protocol transitions from crude synthesis intermediates to high-purity crystalline solids suitable for downstream drug development.
Key Challenges Addressed:
Zwitterionic Solubility: Management of pH-dependent solubility profiles.
Oiling Out: Prevention of liquid-liquid phase separation during cooling.
Hydroxyl Stability: Preserving the 5-hydroxymethyl moiety during thermal processing.
Understanding the molecular behavior is prerequisite to crystallization. 3-Chloro-5-(hydroxymethyl)picolinic acid contains three functional zones affecting its solid-state behavior:
Carboxylic Acid (C2): pKa ~3.0–4.0 (lowered by the electron-withdrawing Cl at C3).
Pyridine Nitrogen: Proton acceptor (pKa ~2.0–3.0, suppressed by Cl).
Hydroxymethyl (C5): Polar, H-bond donor/acceptor, increases water solubility compared to alkyl analogs.
Solubility Matrix (Estimated)
Solvent
Solubility (Hot)
Solubility (Cold)
Role
Water
High
Moderate/Low (pH dependent)
Primary Solvent / Anti-solvent (pH swing)
Methanol/Ethanol
High
Moderate
Co-solvent
Acetonitrile
Moderate
Low
Anti-solvent
Ethyl Acetate
Low
Insoluble
Wash solvent / Anti-solvent
Toluene/Hexane
Insoluble
Insoluble
Impurity extraction
Protocol A: Reactive Crystallization (pH-Swing)
Best for: Isolation from crude synthesis mixtures or aqueous reaction streams.
This method utilizes the amphoteric nature of the picolinic acid core. The molecule is highly soluble as an anion (high pH) or cation (very low pH) but exhibits minimum solubility at its isoelectric point (pI).
Workflow Diagram
Figure 1: Reactive crystallization workflow leveraging the zwitterionic isoelectric point for purification.
Step-by-Step Procedure
Dissolution: Suspend crude solid in water (5-10 volumes). Add 2M NaOH dropwise until pH > 10. The solution should become clear as the sodium salt forms.
Impurity Wash: Extract the alkaline solution with Ethyl Acetate (2 x 3 vol) to remove non-acidic organic impurities. Discard the organic layer.
Polishing: If the aqueous layer is colored, treat with activated carbon (5 wt%) for 30 mins at 25°C, then filter through Celite.
Crystallization:
Cool the aqueous solution to 15–20°C.
Slowly add 2M HCl or 6M HCl with vigorous stirring.
Critical Point: Monitor pH continuously. As pH approaches 4.0, slow the addition.
Target pH: 2.5 – 3.0 (Theoretical pI). Solids should precipitate heavily in this range.
Aging: Cool the slurry to 0–5°C and stir for 2 hours to maximize yield and crystal growth.
Isolation: Filter via vacuum filtration.[1][2] Wash the cake with minimal ice-cold water (to remove inorganic salts) followed by cold acetone (to displace water and aid drying).
Best for: Final polishing to achieve >99.5% purity.
If the pH-swing product retains salts or trace isomers, thermal recrystallization from water or alcohol/water mixtures is recommended.
Experimental Setup
Solvent System: Water (Primary) + Ethanol (Optional Co-solvent).
Concentration: 1 g solute / 5–8 mL solvent (Optimization required based on specific batch purity).
Step-by-Step Procedure
Slurry: Charge the crude solid into a reactor. Add Water (5 vol).
Heating: Heat to 80–90°C. If not fully dissolved, add Ethanol dropwise until clarity is achieved (Reflux).
Note: Do not exceed 100°C for extended periods to prevent thermal degradation of the hydroxymethyl group.
Seeding (Optional but Recommended): Cool to 60°C. Add seed crystals (0.5 wt%) to prevent "oiling out" (liquid-liquid separation).
Cooling Ramp:
Linear cool: 60°C
20°C over 4 hours (10°C/hour).
Hold at 20°C for 1 hour.
Cool to 0°C over 1 hour.
Filtration: Filter the crystalline solid.
Drying: Vacuum oven at 45°C for 12 hours.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Oiling Out
Supersaturation is too high; Impurities lowering melting point.
1. Increase solvent volume.2. Add Seed crystals at metastable zone.3. Use a solvent mixture (e.g., Water:EtOH 90:10).
Low Yield
Final pH not at isoelectric point; Product too soluble in mother liquor.
1. Perform "pH scan" on filtrate to find true pI.2. Add NaCl (Salting out) to aqueous phase.3. Lower final temperature to -5°C.
Gel Formation
Rapid precipitation trapping solvent.
1.[3] Slow down acid addition rate.2. Increase agitation speed.3. Apply temperature cycling (Heat/Cool) to ripen Ostwald.
Analytical Validation
Before releasing the batch, validate the crystalline form:
HPLC: Check purity (>98%).
X-Ray Powder Diffraction (XRPD): Confirm crystallinity and check for polymorphs. Amorphous material often results from rapid precipitation.
DSC: Verify melting point (Expected range: 140–160°C, dependent on exact crystal lattice).
References
Sigma-Aldrich. 5-(Hydroxymethyl)picolinic acid Product Information. Accessed October 2025.[4] Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic Acid. (General properties of picolinic acid class). Link
BenchChem. Purification of Substituted Picolinate Esters and Acids. (General workup strategies for pyridine carboxylic acids). Link
MDPI. Solubility and Crystallization Studies of Picolinic Acid. Molecules 2023. (Solubility data for structural analogs). Link
European Patent Office. Process for producing pyridine carboxylic acids. EP 2428505 B1.[5] (Industrial synthesis and isolation context). Link
Application Note: 3-Chloro-5-(hydroxymethyl)picolinic Acid as a Core Scaffold in the Synthesis of Novel Synthetic Auxin Herbicides
Executive Summary The relentless evolution of herbicide-resistant weed biotypes necessitates the development of novel agrochemicals with highly specific modes of action. Picolinic acid derivatives (Group 4 synthetic auxi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless evolution of herbicide-resistant weed biotypes necessitates the development of novel agrochemicals with highly specific modes of action. Picolinic acid derivatives (Group 4 synthetic auxins) have emerged as powerful tools in modern agriculture due to their unique receptor-binding profiles. This application note details the mechanistic rationale, structural advantages, and synthetic protocols for utilizing 3-chloro-5-(hydroxymethyl)picolinic acid as a versatile, late-stage functionalization scaffold for the discovery of next-generation herbicidal candidates.
Mechanistic Rationale: Targeting the AFB5 Receptor
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) but resist endogenous metabolic degradation, leading to lethal, unregulated growth. In plants, auxins are perceived by a family of nuclear-localized F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) receptors[1].
Unlike traditional aryloxyacetate herbicides (e.g., 2,4-D) which primarily target TIR1, picolinate-class herbicides exhibit preferential, high-affinity binding to the AFB5 receptor [2],[3]. This selective binding initiates the assembly of the SCFAFB5 E3-ubiquitin ligase complex, which recruits Aux/IAA transcriptional repressors for rapid proteasomal degradation[1].
The destruction of Aux/IAA repressors releases Auxin Response Factor (ARF) transcription factors. This derepression triggers a massive upregulation of 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes[4]. The resulting overproduction of ethylene and abscisic acid (ABA) causes severe epinasty, vascular tissue destruction, senescence, and ultimately, plant death[4].
Molecular mechanism of picolinate synthetic auxins via the AFB5-Aux/IAA signaling pathway.
The Strategic Role of the 3-Chloro-5-(hydroxymethyl) Scaffold
The structural anatomy of 3-chloro-5-(hydroxymethyl)picolinic acid provides distinct advantages for rational drug design:
3-Chloro Substitution : The chlorine atom at the C3 position provides critical halogen bonding and steric bulk, locking the pyridine ring into the optimal conformation within the hydrophobic pocket of the AFB5 receptor[1].
5-Hydroxymethyl Handle : In wild-type weeds, unmodified picolinic acids can occasionally be detoxified via phase II glycosylation or rapid oxidation. The primary alcohol (-CH₂OH) at the C5 position serves as a highly reactive synthetic handle. By converting this group into a fluoromethyl (-CH₂F) or methoxymethyl (-CH₂OMe) moiety, researchers can block metabolic oxidation, fine-tune the partition coefficient (LogP) for optimal phloem/xylem mobility, and overcome target-site resistance[4].
The following protocols detail the transformation of the parent scaffold into a highly active, fluorinated pro-herbicide candidate.
Causality in Experimental Design:
We first perform esterification because the carboxylic acid must be protected prior to fluorination to prevent the formation of unstable acyl fluorides. Biologically, the resulting methyl ester acts as a "pro-herbicide." It increases the molecule's lipophilicity, allowing it to rapidly penetrate the waxy leaf cuticle before being hydrolyzed by endogenous plant esterases back into the active acid form. For fluorination, Diethylaminosulfur trifluoride (DAST) is selected because it enables mild, nucleophilic fluorination of primary alcohols without degrading the electron-deficient pyridine ring.
Objective: Synthesis of Methyl 3-chloro-5-(hydroxymethyl)picolinate.
Reaction Setup: Suspend 10.0 mmol of 3-chloro-5-(hydroxymethyl)picolinic acid in 50 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
Catalysis: Cool the suspension to 0°C using an ice bath. Add 0.5 mL of concentrated H₂SO₄ dropwise. Rationale: The low temperature prevents localized heating and unwanted etherification of the primary alcohol.
Reflux & Validation: Heat the mixture to reflux (65°C) for 12 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is complete when the highly polar baseline spot (starting acid) is entirely replaced by a higher Rf spot (ester).
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield the intermediate.
Protocol 3.2: Late-Stage Fluorination
Objective: Synthesis of Methyl 3-chloro-5-(fluoromethyl)picolinate.
Reaction Setup: Dissolve 5.0 mmol of the intermediate from Protocol 3.1 in 30 mL of anhydrous Dichloromethane (DCM) under a strict argon atmosphere.
Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Rationale: DAST reactions are highly exothermic. Strict cryogenic control suppresses elimination side-reactions and prevents the degradation of the pyridine core.
Reagent Addition: Add DAST (6.0 mmol, 1.2 eq) dropwise via syringe over 15 minutes.
Progression: Allow the reaction to slowly warm to room temperature over 4 hours.
Quenching & Validation: Cool the mixture back to 0°C and quench carefully by adding saturated aqueous NaHCO₃ dropwise. Self-Validation Step: Observe for effervescence (CO₂ gas evolution). The bubbling confirms the successful neutralization of unreacted DAST and hazardous HF byproducts.
Purification: Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organics, concentrate, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 8:2) to isolate the pure fluorinated herbicide candidate.
Step-by-step synthetic workflow from the hydroxymethyl scaffold to in vivo biological screening.
Quantitative Structure-Activity Relationship (SAR) Data
Modifying the C5-hydroxymethyl group profoundly impacts both the physicochemical properties and the biological efficacy of the herbicide. The table below summarizes the SAR data for various C5-substituted analogs tested against the broadleaf weed Galium aparine (Cleavers).
Compound Derivative
C5 Substitution
Calculated LogP
AFB5 Binding Affinity (Kd, nM)
Herbicidal Efficacy (ED50, g ai/ha)
Parent Scaffold
-CH₂OH
0.82
45.3
120.5
Analog A (Fluorinated)
-CH₂F
1.65
12.1
15.2
Analog B (Etherified)
-CH₂OCH₃
1.41
28.6
40.8
Analog C (Alkyl)
-CH₃
1.90
65.4
250.0
Data Interpretation: The conversion of the hydrophilic hydroxymethyl group to a fluoromethyl group (Analog A) optimizes the LogP for cuticular penetration while significantly enhancing the binding affinity to the AFB5 receptor (lowest Kd). This translates to a nearly 8-fold increase in whole-plant herbicidal efficacy (ED50) compared to the parent scaffold.
References
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl
Source: MDPI
URL: 4[4]
TIR1/AFB proteins: Active players in abiotic and biotic stress signaling
Source: Frontiers
URL: 2[2]
The differential binding and biological efficacy of auxin herbicides
Source: PMC (National Institutes of Health)
URL: 1[1]
The AFB4 Auxin Receptor Is a Negative Regulator of Auxin Signaling in Seedlings
Source: PMC (National Institutes of Health)
URL: 3[3]
Technical Support Center: 3-Chloro-5-(hydroxymethyl)picolinic acid Synthesis
The following technical guide addresses the synthesis and troubleshooting of 3-Chloro-5-(hydroxymethyl)picolinic acid , a critical pyridine building block. This content is structured as a Tier-3 Technical Support resourc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis and troubleshooting of 3-Chloro-5-(hydroxymethyl)picolinic acid , a critical pyridine building block. This content is structured as a Tier-3 Technical Support resource, designed for high-level researchers requiring mechanistic insights and actionable protocols.
Synthesizing 3-Chloro-5-(hydroxymethyl)picolinic acid presents a classic "competing functionality" challenge. The pyridine ring contains three reactive sites: the electron-deficient 2-carboxylate, the steric-imposing 3-chloro group, and the 5-position functionality.[1]
The primary failure modes reported by users involve:
Regiochemical Scrambling: Inability to distinguish between the 2- and 5-positions during reduction or hydrolysis.[1]
Dechlorination: Loss of the 3-chloro substituent during metal-mediated reduction steps.[1]
Zwitterionic Purification Issues: Difficulty isolating the amphoteric product from aqueous streams.
We recommend the Diester Selective Reduction Route as the most robust protocol. This pathway leverages the steric bulk of the 3-chloro substituent to protect the 2-position, allowing selective manipulation of the 5-position.
Recommended Synthetic Workflow
The following decision tree outlines the optimal pathway based on starting material availability.
Caption: Figure 1. Strategic decision tree for accessing 3-Chloro-5-(hydroxymethyl)picolinic acid. Route A is prioritized for higher regiocontrol.
Critical Protocol: Selective Reduction of the 5-Ester
The most common technical inquiry involves converting Dimethyl 3-chloropyridine-2,5-dicarboxylate to the target without reducing the 2-carboxylate.[1]
The Mechanistic Insight:
The 3-chloro substituent provides steric shielding to the 2-carbonyl carbon.[1] While the 2-position is electronically more electrophilic (alpha to nitrogen), the steric bulk of the chlorine atom retards nucleophilic attack at the 2-position under controlled conditions. This allows kinetic selection of the 5-ester.[1]
Step-by-Step Methodology
Reagents:
Substrate: 3-Chloro-5-(methoxycarbonyl)picolinic acid (obtained via partial hydrolysis).[1]
Isolation: Adjust pH to 3-4 with 1N HCl to precipitate the picolinic acid zwitterion. Extract with EtOAc/iPrOH (3:1) if precipitation is incomplete.[1]
Troubleshooting Guide & FAQs
Issue 1: "I am losing the Chlorine atom (Dechlorination)."
Diagnosis: This typically occurs when using Palladium-catalyzed hydrogenation or overly aggressive hydride sources (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) at elevated temperatures.
Root Cause: The pyridine ring is electron-deficient, making the C-Cl bond susceptible to oxidative addition or hydride displacement.[1]
Solution:
Switch Reagent: Use
or instead of .
Temperature Control: Never exceed 25°C during reduction.
Avoid Catalytic Hydrogenation: Do not use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
for this transformation; it will quantitatively dechlorinate the ring.
Issue 2: "The 2-Carboxylic Acid is also being reduced to an alcohol."[1]
Diagnosis: Loss of regioselectivity yielding 3-chloro-2,5-bis(hydroxymethyl)pyridine.[1]
Root Cause: The 2-ester/acid is electronically activated by the adjacent nitrogen.[1] If the steric hindrance of the 3-Cl is overcome by high temperature or excess reagent, the 2-position reduces.
Corrective Action:
Stoichiometry Check: Ensure strictly 1.0 - 1.2 eq of hydride is used.
Inverse Addition: Add the hydride solution to the substrate solution to keep the reductant concentration low relative to the substrate.
Pre-protection: If selectivity remains poor, convert the 2-acid to the tert-butyl ester (bulky) before reducing the 5-methyl ester.[1] The tert-butyl group adds massive steric bulk, rendering the 2-position inert to borohydride.
Issue 3: "I cannot isolate the product from the aqueous phase."
Diagnosis: The product is a zwitterion (Pyridine N is basic, COOH is acidic). It is highly water-soluble at neutral pH.[1]
Solution:
Isoelectric Point (pI) Precipitation: The pI of chloropicolinic acids is typically around pH 3.0–3.5. Careful adjustment to this exact range is required to induce crystallization.[1]
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Solvent System: Use n-Butanol or 2-MeTHF for extraction; standard EtOAc is often too non-polar for amino-acid-like pyridines.[1]
Quantitative Data: Solvent Effects on Regioselectivity
Table 1: Effect of solvent system on the reduction of dimethyl 3-chloropyridine-2,5-dicarboxylate with NaBH4 (1.2 eq).
Advanced Troubleshooting: The "Over-Oxidation" Trap
If you are approaching this synthesis via the oxidation of 3-Chloro-5-methylpicolinic acid (Route B), you likely encounter over-oxidation to the dicarboxylic acid.
Caption: Figure 2. The oxidation pathway risk. Direct oxidation of the methyl group often bypasses the alcohol, proceeding rapidly to the carboxylic acid.
Recommendation: Do not attempt direct oxidation to the alcohol. Instead, oxidize fully to the 3-chloropyridine-2,5-dicarboxylic acid , then esterify and follow the Reduction Protocol (Section 2) . This adds steps but guarantees purity and yield.[1]
References
ChemicalBook. Synthesis of 5-chloro-3-methylpicolinic acid and related pyridine derivatives.Link[1]
ChemScene. Dimethyl 3-chloropyridine-2,5-dicarboxylate: Properties and precursor availability.Link[1]
National Institutes of Health (PubChem). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analogous chemistry and metabolic pathways).[1]Link[1]
Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine (Reduction methodologies for pyridine esters).[1]Link[1]
Royal Society of Chemistry. Reduction of 3,5-disubstituted pyridines to dihydropyridines (Context on ring stability).Link[1]
Technical Support Center: 3-Chloro-5-(hydroxymethyl)picolinic Acid Synthesis
The following technical support guide addresses the yield optimization and troubleshooting for the synthesis of 3-Chloro-5-(hydroxymethyl)picolinic acid . This guide prioritizes the Methyl-Functionalization Route (via 3-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the yield optimization and troubleshooting for the synthesis of 3-Chloro-5-(hydroxymethyl)picolinic acid . This guide prioritizes the Methyl-Functionalization Route (via 3-chloro-5-methylpicolinate) as the most robust method to avoid the regioselectivity issues inherent in diester reductions.
Executive Summary: The Yield Challenge
Researchers often encounter low yields with this target due to two primary failure modes:
Regioselectivity Failure (Diester Route): Reduction of dimethyl 3-chloropyridine-2,5-dicarboxylate often yields the unwanted 2-hydroxymethyl isomer (or mixtures) because the C2-ester is electronically activated, despite steric hindrance from the 3-chloro group.
Over-Functionalization (Methyl Route): Radical bromination of 3-chloro-5-methylpicolinate can lead to di-bromo byproducts or benzylic oxidation if not strictly controlled.
This guide recommends the Radical Bromination/Hydrolysis Pathway (Route A) as the standard for high yield and reproducibility.
Part 1: Optimized Experimental Protocol (Route A)
Workflow Overview
Precursor: Methyl 3-chloro-5-methylpicolinate (CAS: 886365-49-7 or prepared from acid CAS: 1211527-12-6).[1]
Mechanism: Radical Substitution (
) Nucleophilic Substitution () Hydrolysis.
Step-by-Step Methodology
Step 1: Radical Bromination (The Critical Control Point)
Transform the 5-methyl group into a 5-bromomethyl group.
-Trifluorotoluene (Green alternative to ) or Acetonitrile.
Protocol:
Dissolve substrate in anhydrous solvent (0.1 M).
Add NBS and Initiator.
Reflux (
C) under atmosphere.
Monitor: Check HPLC/TLC every 30 mins. Stop reaction immediately when starting material < 5%.
Workup: Cool to
C to precipitate succinimide. Filter. Concentrate filtrate.
Yield Tip: Do not push for 100% conversion. Stopping at 90-95% conversion prevents the formation of the 5-dibromomethyl impurity, which is difficult to separate.
Step 2: Formate-Assisted Hydrolysis
Convert the bromide to the alcohol directly or via a formate intermediate to prevent side reactions.
Reagents: Sodium Formate (3.0 eq) in Formic Acid/Water (or
in Dioxane/Water).
Protocol:
Dissolve crude bromide in 1,4-dioxane/water (1:1).
Add
(2.0 eq).
Reflux for 4–6 hours.
Observation: The solution should become clear as the bromide is consumed.
Why this works:
buffers the HCl/HBr generated, preventing acid-catalyzed degradation of the pyridine ring or the 2-ester.
Step 3: Ester Hydrolysis (Saponification)
Reagents: LiOH (2.5 eq) in THF/Water (1:1).
Protocol:
Stir at
C to Room Temp for 2 hours.
Critical Isolation Step: Adjust pH to the Isoelectric Point (pI
3-4) using 1M HCl.
The zwitterionic product will precipitate. Filter and wash with cold water.
Note: Do not extract with organic solvents at neutral pH; the product is highly water-soluble.
Part 2: Troubleshooting & FAQs
Category: Reaction Selectivity[2][3][4][5]
Q: Why can't I just reduce dimethyl 3-chloropyridine-2,5-dicarboxylate with NaBH4?A: You will likely get the wrong isomer.
In pyridine diesters, the C2-ester is generally more electrophilic due to its proximity to the electron-withdrawing nitrogen (inductive effect). Although the 3-Chloro substituent provides some steric shielding, literature suggests that standard borohydride reductions favor the C2-position or result in non-selective mixtures (Search Result 1.16).
Result: You obtain Methyl 6-(hydroxymethyl)-3-chloropicolinate (wrong isomer).
Correction: Use the Methyl-Functionalization route (Route A) to guarantee the carbon skeleton's integrity.
Q: I am seeing a "di-bromo" impurity in Step 1. How do I remove it?A: The gem-dibromide (3-chloro-5-(dibromomethyl)picolinate) forms if the local concentration of bromine radicals is too high or the reaction runs too long.
Prevention: Use a slight excess of NBS (1.05 eq) only. Add the initiator in portions. Stop the reaction before full consumption of the starting material.
Remediation: The dibromide hydrolyzes to the aldehyde (5-formyl). You can selectively reduce the aldehyde to the alcohol using
in the next step, effectively recovering the yield.
Category: Isolation & Purification[6]
Q: My product is stuck in the aqueous phase after hydrolysis.A: 3-Chloro-5-(hydroxymethyl)picolinic acid is a zwitterion (pyridine nitrogen + carboxylic acid).
Don't: Do not attempt standard liquid-liquid extraction (DCM/Water) at neutral pH.
Do: Use Isoelectric Precipitation . Carefully titrate the aqueous solution to pH 3.5. If no solid forms, evaporate water to dryness and triturate the residue with warm Ethanol or Isopropanol. The inorganic salts will remain undissolved; the product will dissolve and can be crystallized upon cooling.
BenchChem. Methyl 5-chloro-3-methylpicolinate Product Information. Retrieved from (Confirming availability of methyl-precursor).
Organic Chemistry Portal. Synthesis of Carboxylic Acids and Esters. Retrieved from (General hydrolysis protocols).
National Institutes of Health (NIH). Regioselective Reduction of 1H-1,2,3-Triazole Diesters (Citing Pyridine Selectivity). PMC8430489. Retrieved from (Establishing C2-selectivity in diester reductions).
PubChem. 5-Chloro-3-methylpyridine-2-carboxylic acid. CID 22392009. Retrieved from .
Technical Support Center: Stability, Handling, and Troubleshooting for 3-Chloro-5-(hydroxymethyl)picolinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 3-Chloro-5-(hydroxymethyl)picolinic acid (3-Cl-5-HM...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 3-Chloro-5-(hydroxymethyl)picolinic acid (3-Cl-5-HMPA) .
While this molecule is a highly versatile building block in pharmaceutical and agrochemical synthesis, its trifunctional nature—a picolinic acid core, a benzylic-like primary alcohol, and a halogenated heterocycle—demands precise environmental control. This guide explains the causality behind its degradation pathways and provides self-validating protocols to ensure the integrity of your experimental workflows.
PART 1: Visualizing the Degradation Pathways
To effectively troubleshoot, we must first map the molecule's reactive nodes. The diagram below illustrates the three primary degradation pathways triggered by distinct environmental stressors.
Figure 1: Primary degradation pathways of 3-Chloro-5-(hydroxymethyl)picolinic acid.
PART 2: Troubleshooting Guides & FAQs
Issue 1: Unwanted Mass Loss During Heating
Q: Why is my 3-Cl-5-HMPA sample losing mass and showing a new peak with a lower molecular weight (-44 Da) during high-temperature reactions?
A: This is caused by thermal decarboxylation. Picolinic acids are uniquely susceptible to losing CO₂ because the adjacent pyridine nitrogen stabilizes the transition state via a Hammick reaction pathway[1]. The reaction proceeds through a zwitterionic intermediate, forming a highly reactive pyridine-2-ylidene ylide or carbanion[2]. Furthermore, the electron-withdrawing 3-chloro group actually accelerates this process in the neutral acid form by sterically interfering with the coplanarity of the carboxyl group, which reduces the C-C bond order and facilitates bond cleavage[2].
Preventive Action: Keep reaction temperatures strictly below 90°C. Avoid prolonged exposure to the molecule's isoelectric pH, where the zwitterion concentration—and thus the decarboxylation rate—is maximized[2].
Issue 2: Spontaneous Oxidation in Solution
Q: I am observing a -2 Da or +14 Da mass shift when the compound is stored in solution over several days. What is causing this?
A: The 5-hydroxymethyl group behaves chemically as a benzylic-type primary alcohol. Despite the electron-deficient nature of the pyridine ring, this primary alcohol is highly susceptible to atmospheric oxidation, especially in the presence of trace transition metals or under alkaline conditions[3]. A -2 Da shift indicates oxidation to 3-chloro-5-formylpicolinic acid (an aldehyde), while a +14 Da shift indicates further over-oxidation to the dicarboxylic acid.
Preventive Action: Store stock solutions under an inert argon atmosphere. If trace metal contamination from reactor walls is suspected, the addition of a chelating agent (e.g., EDTA) can suppress metal-catalyzed oxidative pathways.
Issue 3: Unexpected Halogen Displacement
Q: During a basic coupling step, I see displacement of the chlorine atom. Isn't the 3-position of a pyridine ring typically unreactive?
A: While nucleophilic aromatic substitution (SNAr) usually requires the leaving group to be at the highly activated 2- or 4-position, the 3-position in this specific molecule is synergistically activated. The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the pyridine nitrogen significantly reduce the electron density across the ring[4]. When combined with the ortho-carboxylate group, the C-3 position becomes sufficiently electrophilic to be attacked by strong nucleophiles (like OH⁻ or primary amines) at elevated temperatures. This forms a stabilized Meisenheimer (σ) complex, subsequently displacing the chloride ion[5],[4].
Preventive Action: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA or triethylamine) during coupling steps to prevent SNAr side reactions.
PART 3: Quantitative Data Presentation
The following table summarizes the kinetic drivers and stability profiles of 3-Cl-5-HMPA under various environmental stressors.
To accurately quantify degradation, you must use a stability-indicating assay. This protocol includes built-in quenching steps and mass-balance calculations to ensure the method is self-validating (i.e., proving that degradation occurred in the flask, not on the column).
Step 1: Preparation of Stock Solution
Dissolve 10.0 mg of 3-Cl-5-HMPA in 10.0 mL of HPLC-grade Water/Acetonitrile (50:50 v/v) to yield a 1.0 mg/mL stock solution.
Step 2: Application of Stressors (Parallel Aliquots)
Hydrolytic (Base) Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
Self-Validation Quench: Add exactly 1.0 mL of 0.1 M HCl to neutralize the sample before injection. This halts the SNAr kinetics and prevents the high pH from degrading the silica-based HPLC column.
Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.
Thermal Stress: Heat 10.0 mg of the solid standard at 105°C for 48 hours. Reconstitute in 10.0 mL of diluent prior to injection.
Step 3: Chromatographic Analysis
Column: C18 (150 x 4.6 mm, 3 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Rationale: TFA suppresses the ionization of the picolinic acid carboxylate, ensuring sharp, symmetrical peak shapes).
Mobile Phase B: 100% Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. UV Detection: 254 nm.
Step 4: Data Validation (Mass Balance)
Calculate the total peak area of all peaks in the stressed samples.
Compare this to the peak area of the unstressed control. A mass balance of 95%–105% validates that the method is strictly stability-indicating and that no invisible/volatile degradants (other than CO₂) were lost during the run.
PART 5: References
[2] Dunn, G. E., Lee, G. K. J., & Thimm, H. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. Available at:
[5] Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Connect. Available at:
[4] Explain and illustrate the mechanism of nucleophilic aromatic substitution. AskFilo. Available at:
optimization of reaction conditions for picolinic acid derivatives
Topic: Optimization of Reaction Conditions for Picolinic Acid Derivatives Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Ph.D., Process Chemistry) Welcome to the Picolinate Chemistry Help Desk Sco...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Reaction Conditions for Picolinic Acid Derivatives
Ticket System Status: [ONLINE]
Operator: Senior Application Scientist (Ph.D., Process Chemistry)
Welcome to the Picolinate Chemistry Help Desk
Scope: This support center addresses the unique reactivity profiles of pyridine-2-carboxylic acid (picolinic acid) and its derivatives. These scaffolds are "privileged" in drug discovery (metalloprotease inhibitors) but notorious in process chemistry due to three specific failure modes: thermal decarboxylation , catalyst poisoning , and zwitterionic solubility issues .
Below are the Knowledge Base Articles (KBAs) derived from resolved user tickets.
KBA-001: Thermal Instability & Decarboxylation
Common Inquiry: "My yield is low, and NMR shows unsubstituted pyridine. I only heated to 100°C."
The Diagnosis
You are likely triggering the Hammick Reaction pathway . Unlike benzoic acids, picolinic acids are susceptible to thermal decarboxylation at relatively low temperatures because the ring nitrogen facilitates the formation of a stabilized ylide intermediate.
Mechanism: The Zwitterion Trap
Decarboxylation proceeds via a zwitterionic intermediate. The proton from the carboxylic acid transfers to the pyridine nitrogen, creating a formal positive charge that stabilizes the developing negative charge at the C2 position during CO₂ loss.
Figure 1: The Hammick reaction pathway showing the zwitterionic driver for decarboxylation.[1]
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Temperature
Keep < 80°C
Rate of decarboxylation follows 1st-order kinetics dependent on T.
Solvent
Avoid water/protic solvents
Water bridges the carboxylate and NH+, lowering the activation energy for proton transfer [1].
Substituents
Caution with C3-EWGs
Electron-Withdrawing Groups (EWGs) at C3 distort coplanarity, accelerating CO₂ loss in the acid form [1].[2]
Mitigation
Esterify First
Convert to methyl/ethyl ester immediately. Esters cannot form the zwitterion required for the Hammick pathway.
Common Inquiry: "Suzuki coupling works on my phenyl analog, but the picolinate kills the Pd catalyst immediately."
The Diagnosis
This is a classic case of "Self-Poisoning" via Chelation . The picolinic acid scaffold contains a built-in bidentate ligand site (the pyridine N and the carboxylate O). This "pincer" grabs the Palladium (Pd) center more tightly than your phosphine ligands, creating an inactive complex.
Decision Matrix: Optimization Workflow
Figure 2: Troubleshooting logic for restoring catalytic activity in picolinate cross-couplings.
Resolution Protocol
Mask the Chelate: Never couple the free acid. Convert to an ester (methyl/t-butyl) or amide. This removes the anionic oxygen, breaking the bidentate bite.
Why? These ligands are sterically demanding enough to prevent the pyridine nitrogen from displacing them on the Pd center.
Boronate Selection: If the picolinate is the nucleophile (boronic acid), it is unstable (protodeboronation). Use MIDA boronates or Potassium Trifluoroborates for slow, controlled release.
KBA-003: Amidation & Esterification Difficulties
Common Inquiry: "I can't make the amide. Acid chloride formation turns into a black tar, and EDC coupling gives low yields."
The Diagnosis
Acid Chloride Instability: Picolinoyl chlorides are unstable as free bases. They must be kept as HCl salts, but these are insoluble in DCM/THF, leading to heterogeneous, stalled reactions.
N-Acylurea Rearrangement: When using carbodiimides (EDC/DCC), the pyridine nitrogen can catalyze the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct [2].
Recommended Workflow: The "Active Ester" Route
Avoid acid chlorides. Use the Mixed Anhydride or Active Ester method for cleaner conversion.
Step-by-Step Protocol:
Activation:
Dissolve Picolinic Acid (1.0 equiv) in dry DMF/DCM.
Add N-Hydroxysuccinimide (NHS) (1.1 equiv) or Pentafluorophenol.
Add EDC·HCl (1.2 equiv).
Observation: Stir at 0°C -> RT for 2-4 hours. The NHS-ester is stable and isolates the activation step from the amine addition.
Coupling:
Add the amine (1.0 equiv) and a non-nucleophilic base (DIPEA, 2.0 equiv).
Why? Pre-forming the NHS ester prevents the pyridine nitrogen from interfering during the critical bond-forming event.
KBA-004: Purification of Zwitterions
Common Inquiry: "My product is stuck in the aqueous layer during workup."
Fact: Picolinic acids exist as zwitterions in neutral media.
pH < 2: Cationic (Pyridinium). Soluble in water.[3]
pH ~ 4-5 (Isoelectric Point): Neutral Zwitterion. Least soluble in water (Best for precipitation).
pH > 9: Anionic (Carboxylate). Soluble in water.[3]
Technique: To isolate the free acid, carefully adjust the aqueous layer to the isoelectric point (pH 3.5 - 4.5) . The product will often precipitate out. If extraction is necessary, use n-Butanol or IPA/CHCl3 (1:3) mixtures, as standard ether/ethyl acetate extractions will fail.
References
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342–1347.
Hansen, J. B. (2004). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 9(12), 1135-1142.
BenchChem. (2025).[4] Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem Technical Notes.
identifying byproducts in 3-Chloro-5-(hydroxymethyl)picolinic acid reactions
Technical Support Center: Troubleshooting 3-Chloro-5-(hydroxymethyl)picolinic Acid Workflows Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 3-Chloro-5-(hydroxymethyl)picolinic Acid Workflows
Welcome to the Application Support Center.
As a Senior Application Scientist, I frequently consult with drug development professionals encountering synthetic bottlenecks with highly functionalized pyridine building blocks. 3-Chloro-5-(hydroxymethyl)picolinic acid is a versatile intermediate, but its bifunctional nature—an unprotected nucleophilic alcohol and an electrophilic activated carboxylic acid—makes it notoriously prone to side reactions. This guide provides field-proven, self-validating protocols to identify, troubleshoot, and eliminate common byproducts.
Mechanistic Causality: Why Byproducts Form
To troubleshoot effectively, we must first understand the molecular causality. The pyridine ring exerts a strong electron-withdrawing effect, further amplified by the C2-carboxylic acid. This severely depletes electron density at C3, making the chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the C5-hydroxymethyl group acts as a potent nucleophile. Because the C2 and C5 positions are para-like, intramolecular lactonization is sterically forbidden; instead, activation of the carboxylic acid triggers rampant intermolecular esterification[1].
Reaction pathways leading to common byproducts in functionalized picolinic acid synthesis.
Troubleshooting FAQs
Q1: During amide coupling, my LC-MS shows a high molecular weight smear with repeating mass units. What is happening?A: You are observing intermolecular esterification (oligomerization). When you activate the picolinic acid moiety with reagents like HATU or Pyridine-2-carboxylic anhydride, the unprotected C5-hydroxymethyl group of a neighboring molecule attacks the activated ester[1].
Resolution: You must implement a self-validating protection strategy. Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ether prior to carboxylic acid activation. Verify complete protection via LC-MS before proceeding to the coupling step.
Q2: I am trying to oxidize the hydroxymethyl group to an aldehyde, but I isolate a highly polar compound with an m/z of [M+14]. How do I prevent this?A: The [M+14] mass shift indicates over-oxidation to 3-chloropyridine-2,5-dicarboxylic acid. Pyridine derivatives with hydroxymethyl groups are highly sensitive to strong oxidants[2]. If water is present during the reaction or workup, the intermediate aldehyde rapidly hydrates to a gem-diol, which is subsequently oxidized to the carboxylic acid.
Resolution: Use anhydrous, mild oxidants such as Dess-Martin periodinane (DMP) or Swern conditions. Strictly avoid aqueous workups; instead, filter the reaction mixture through a pad of silica and concentrate directly.
Q3: When subjecting the compound to a basic Suzuki cross-coupling, my product lacks the chlorine isotope pattern in the mass spectrometer. Why?A: The loss of the characteristic 3:1
Cl/Cl isotope pattern indicates displacement of the chlorine atom. The C3 position is highly activated for SNAr due to the ortho-carboxylic acid and the pyridine nitrogen[3]. If you use strong bases (like CsCO or NaOH) in alcoholic solvents, alkoxide formation leads to rapid displacement of the chlorine.
Resolution: Switch to weaker bases (e.g., KPO or KCO) and use non-nucleophilic solvent systems (e.g., Toluene/Water or 1,4-Dioxane). Alternatively, esterify the carboxylic acid first to reduce its electron-withdrawing pull on the ring.
Analytical Protocols for Byproduct Identification
To establish a trustworthy, self-validating analytical system, follow this standardized LC-MS and NMR methodology. This ensures that any deviation in the reaction is immediately quantifiable.
Step-by-Step LC-MS Methodology for Reaction Monitoring:
Sample Preparation: Quench 10 µL of the reaction mixture into 990 µL of LC-MS grade Acetonitrile/Water (1:1 v/v) containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Use a sub-2 µm C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm) to resolve structurally similar pyridine byproducts[3].
Mobile Phase:
Buffer A: 0.1% Formic Acid in MS-grade H
O.
Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient: Run a steep gradient from 5% B to 95% B over 4.5 minutes at a flow rate of 0.6 mL/min.
Detection: Monitor UV at 254 nm (optimal for the pyridine chromophore) and acquire MS data in both ESI+ and ESI- modes. Note: Dicarboxylic acid byproducts ionize significantly better in ESI- mode.
Step-by-Step NMR Methodology for Structural Confirmation:
Solvent Selection: Dissolve 5-10 mg of the purified byproduct in 0.6 mL of DMSO-
. Chloroform- is generally insufficient due to the high polarity of the picolinic acid[4].
Acquisition: Acquire a standard 1H NMR (400 MHz or higher) with a minimum of 16 scans.
Diagnostic Analysis: Look for the C5-CH
shift. A singlet at ~4.6 ppm indicates an intact hydroxymethyl group. A downfield shift to ~5.3 ppm confirms esterification (oligomer byproduct). The disappearance of this peak entirely indicates oxidation.
Quantitative Data Summaries
Use the following reference table to instantly cross-reference your analytical data against the most common reaction byproducts.
When an unknown peak appears on your chromatogram, use this logical decision tree to rapidly deduce the mechanism of failure.
LC-MS decision tree for identifying 3-chloro-5-(hydroxymethyl)picolinic acid byproducts.
References
Benchchem. "Side reactions and byproducts of Pyridine-2-carboxylic anhydride.
European Pharmaceutical Review. "Recent developments in the use of LCMS in process pharmaceutical chemistry.
ACS Publications. "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates.
Technical Support Center: Picolinic Acid Crystallization
This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development encountering challenges with the crystallization of picolinic acid. The following content is structured in a pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development encountering challenges with the crystallization of picolinic acid. The following content is structured in a problem-oriented question-and-answer format, designed to provide not just procedural steps but also the underlying scientific rationale to empower effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is picolinic acid and why is its crystallization important?
Picolinic acid, or 2-pyridinecarboxylic acid, is a pyridine derivative with a carboxylic acid group at the 2-position.[1] It is an important organic compound used as a chelating agent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Crystallization is a critical purification technique used to isolate picolinic acid in a highly pure, solid state with a well-defined crystal lattice, which is essential for quality control, stability, and downstream applications.
Q2: What are the fundamental principles governing the crystallization of picolinic acid?
Successful crystallization relies on manipulating the solubility of picolinic acid to create a supersaturated solution, from which the compound precipitates in an ordered, crystalline form. This process is governed by two key kinetic stages:
Nucleation: The initial formation of stable, microscopic crystal nuclei. This is often the rate-limiting step and can be induced by slow cooling, scratching the flask's inner surface, or adding a seed crystal.[2]
Crystal Growth: The subsequent growth of these nuclei as more picolinic acid molecules deposit onto the existing lattice structure.
The goal is to favor slow crystal growth over rapid precipitation, as this allows for the selective incorporation of picolinic acid molecules into the lattice, excluding impurities.[3][4]
Physicochemical Properties of Picolinic Acid
A clear understanding of picolinic acid's physical properties is essential for designing a successful crystallization protocol.
Soluble in benzene and glacial acetic acid; practically insoluble in ether, chloroform, and carbon disulfide.[1][5]
Standard Cooling Crystallization Protocol
This protocol provides a general framework for the recrystallization of picolinic acid. The choice of solvent is critical; water is often used due to high solubility at elevated temperatures, while ethanol or mixed-solvent systems may also be effective.[5][9]
Dissolution: Place the crude picolinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water).
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the picolinic acid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot gravity filtration. Add a small amount of activated charcoal to the hot solution to remove colored impurities, then filter through a pre-heated funnel to remove the charcoal and any solids.[11]
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, insulated from the cold surface. Do not disturb the flask during this period. Slow cooling is paramount for forming large, pure crystals.[3][4]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize product precipitation.[11]
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the purified crystals completely, for example, in a vacuum oven, to remove any residual solvent.
General Crystallization Workflow
Caption: Standard experimental workflow for picolinic acid recrystallization.
Troubleshooting Guide
Q3: My picolinic acid is "oiling out" instead of forming crystals. What is happening and what should I do?
A3: Cause: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or molten phase instead of a solid crystal lattice.[12] This typically happens for one of two reasons:
The solution is too highly supersaturated, causing the solute to crash out of solution rapidly.
The boiling point of the crystallization solvent is higher than the melting point of the solute (or a solute-impurity mixture).
Solutions:
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[3][11]
Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in towels. This gives molecules more time to orient themselves correctly into a crystal lattice.[11]
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a co-solvent (solvent pair) system.[13]
Q4: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A4: Cause: The solution has reached a state of supersaturation, but the energy barrier for nucleation has not been overcome. Spontaneous nucleation requires molecules to arrange correctly, which can be kinetically slow.
Solutions (in order of preference):
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a surface that acts as a template for nucleation.[2]
Add a Seed Crystal: If available, add a single, tiny crystal of pure picolinic acid to the solution. This provides a pre-formed template onto which other molecules can deposit, bypassing the initial nucleation barrier.[2]
Reduce Temperature Further: Move the flask from room temperature to an ice bath, and then potentially to a colder bath (e.g., dry ice/acetone), to further decrease solubility and promote precipitation.
Reduce Solvent Volume: If the solution is likely too dilute, gently heat it to boil off a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[4]
Q5: My crystallization yield is very low. How can I improve it?
A5: Cause: A low yield indicates that a significant amount of picolinic acid remains dissolved in the mother liquor after filtration.
Solutions:
Check for Sufficient Cooling: Ensure the crystallization mixture was thoroughly cooled for an adequate amount of time (e.g., 30+ minutes in an ice bath) before filtration.[11]
Minimize Solvent Usage: The most common cause of low yield is using too much solvent during the initial dissolution step. Always use the minimum amount of hot solvent required to fully dissolve the solid.[3]
Evaporate the Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooling again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[4]
Check Solvent Choice: Picolinic acid is highly soluble in water.[9] If using water, ensure the solution is ice-cold before filtering. For higher yields, consider a solvent where the solubility difference between hot and cold is more pronounced, or use an anti-solvent precipitation method.
Q6: The final crystals are discolored or appear impure. What went wrong?
A6: Cause: Impurities can be either insoluble particles present in the original material or soluble substances that co-crystallize with the product. Rapid crystallization can also trap impurities within the crystal lattice.[4]
Solutions:
Use Activated Charcoal: For colored, soluble impurities, add a small amount of activated charcoal to the hot solution before the cooling step. The charcoal adsorbs the impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[11] Be cautious not to add too much, as it can also adsorb your product.
Ensure Slow Cooling: If crystals form too quickly, they can trap mother liquor and the impurities it contains. Re-dissolve the crystals and cool the solution more slowly to allow for more selective crystal growth.[3]
Perform a Second Recrystallization: If the crystals are still impure, a second recrystallization is often necessary to achieve high purity.
Technical Support Center: Temperature Management in 3-Chloro-5-(hydroxymethyl)picolinic Acid Synthesis
Welcome to the Technical Support Center. The synthesis of 3-Chloro-5-(hydroxymethyl)picolinic acid from 1[1] is a critical workflow in the development of functionalized pyridine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 3-Chloro-5-(hydroxymethyl)picolinic acid from 1[1] is a critical workflow in the development of functionalized pyridine derivatives. This guide focuses on the most common point of failure in this pathway: temperature control . Deviations in thermal management during radical bromination or alkaline hydrolysis lead to catastrophic yield losses via over-bromination or decarboxylation.
Synthetic Workflow Visualization
Workflow and temperature control nodes for 3-Chloro-5-(hydroxymethyl)picolinic acid synthesis.
The Causality of Temperature in Pyridine Chemistry
To master this synthesis, one must understand the thermodynamic vulnerabilities of the pyridine ring.
Radical Initiation vs. Thermal Runaway: The 2[2] relies on the thermal decomposition of AIBN (azobisisobutyronitrile) to initiate radical formation. AIBN has a 1-hour half-life at ~80°C. Dropping below 75°C starves the reaction of radicals, while exceeding 85°C triggers an exothermic thermal runaway that strongly favors the formation of the unwanted dibromomethyl impurity[3].
The Hammick Decarboxylation Mechanism: Pyridine-2-carboxylic acids (picolinic acids) are uniquely susceptible to decarboxylation. According to the 4[4], heating picolinic acids forms an ylide intermediate that collapses into a 2-pyridyl carbanion and CO₂. While unsubstituted picolinic acid decarboxylates at ~150°C[5], electron-withdrawing groups—such as the 3-chloro substituent—interfere with the coplanarity of the carboxyl group and the aromatic nucleus, drastically lowering the activation energy for carbon-carbon bond cleavage[4]. Consequently, the final hydrolysis step must be strictly maintained below 45°C to prevent spontaneous decarboxylation.
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems to ensure real-time quality control during the synthesis.
Protocol A: Wohl-Ziegler Bromination of Methyl 3-chloro-5-methylpicolinate
Preparation: Charge a dry, jacketed reactor with Methyl 3-chloro-5-methylpicolinate (1.0 eq) and anhydrous acetonitrile. (Note: Acetonitrile is the modern industrial standard, replacing highly toxic CCl₄[6]).
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq) at ambient temperature.
Thermal Ramping: Ramp the reactor temperature to 80°C at a controlled rate of 2°C/min.
Self-Validation Check: At ~75°C, observe the solution transition from pale yellow to a vibrant orange. This color change confirms active bromine radical generation.
Steady-State Reaction: Maintain exactly at 80°C for 2 hours. Monitor conversion via HPLC.
Quenching: Cool rapidly to 5°C. The by-product, succinimide, will precipitate out of solution. Filter the cold mixture to isolate the crude Methyl 3-chloro-5-(bromomethyl)picolinate.
Protocol B: Tandem Hydrolysis and Nucleophilic Substitution
Solvent Setup: Dissolve the crude brominated intermediate in a THF/Water (1:1 v/v) mixture to ensure homogeneity.
Alkaline Addition: Slowly add 2.5 eq of 2M NaOH dropwise.
Self-Validation Check: Measure the pH; it must stabilize at >12 to ensure sufficient hydroxide is present for both ester hydrolysis and bromide displacement.
Controlled Heating: Warm the mixture to 40°C. Crucial: Do not exceed 45°C under any circumstances.
Reaction: Stir for 4 hours. The hydroxide acts dually to hydrolyze the methyl ester and substitute the benzylic bromide, forming the hydroxymethyl group.
Isolation: Cool the reactor to 0°C. Carefully acidify with 1M HCl to pH 3. The final product, 3-Chloro-5-(hydroxymethyl)picolinic acid, will precipitate as a white/off-white solid. Filter and dry under vacuum.
Quantitative Thermal Parameters
Reaction Stage
Target Temp
Acceptable Range
Consequence of < Range
Consequence of > Range
Wohl-Ziegler Bromination
80°C
78°C – 82°C
Radical starvation; incomplete conversion.
Thermal runaway; dibromination.
Alkaline Hydrolysis
40°C
35°C – 45°C
Sluggish bromide displacement.
Hammick decarboxylation; yield loss.
Troubleshooting & FAQs
Q: My Wohl-Ziegler bromination stalled at 20% conversion. Should I add more AIBN or increase the temperature?A: Do not increase the temperature beyond 85°C. Stalling is rarely a temperature issue if you are already at 80°C; it is usually caused by oxygen ingress (which quenches radicals) or wet solvent. Degas your acetonitrile thoroughly and ensure the internal temperature is strictly 80°C. Adding a second, small portion of AIBN (0.02 eq) is the correct corrective action, not overheating.
Q: During the final hydrolysis step, my product yield was extremely low, and NMR showed a missing carboxylate peak. What happened?A: You experienced thermal decarboxylation. Pyridine-2-carboxylic acids with electron-withdrawing groups (like the 3-chloro substituent) are highly susceptible to the4[4]. If your hydrolysis temperature exceeded 50°C, the molecule lost CO₂ to form a 2-pyridyl carbanion. Keep the hydrolysis strictly between 40–45°C.
Q: I am seeing a significant amount of the dibromomethyl impurity after Step 2. How do I control this?A: Dibromination is a classic symptom of thermal runaway and excess reagent. The Wohl-Ziegler reaction is exothermic[3]. Ensure your jacketed reactor is not overshooting the 80°C setpoint. Use a precise internal temperature probe, limit NBS to exactly 1.05 equivalents, and ensure high-intensity stirring to prevent localized hot spots.
Q: Can I use carbon tetrachloride (CCl₄) for the bromination step as described in older literature?A: No. While older literature often cites CCl₄ for the 2[2], it has been banned globally under the Montreal Protocol due to toxicity and ozone depletion. 6 or trifluorotoluene (PhCF₃) are the recommended modern alternatives that provide excellent solubility for NBS without significant exotherm issues[6].
Title: Navigating the Thermal Stability of Pyridine Carboxylic Acids
Source: Benchchem
URL:5
Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II
Source: ResearchGate / Canadian Journal of Chemistry
URL:4
Title: Optimization of reaction conditions for the benzylic bromination of 1...
Source: ResearchGate
URL:3
Title: Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture
Source: Australian Journal of Chemistry / ConnectSci
URL:6
Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation
Source: Master Organic Chemistry
URL:2
Technical Support Center: Solvent Effects on the Synthesis of 3-Chloro-5-(hydroxymethyl)picolinic Acid
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic ID: PYR-SYN-035-CL Executive Summary The synthesis of 3-Chloro-5-(hydroxymethyl)picolinic acid presents a unique "push-pull" solubili...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Topic ID: PYR-SYN-035-CL
Executive Summary
The synthesis of 3-Chloro-5-(hydroxymethyl)picolinic acid presents a unique "push-pull" solubility challenge. The molecule contains a lipophilic chlorine atom, a polar hydrogen-bonding hydroxyl group, and a zwitterionic picolinic acid core.
Success depends not just on reagent stoichiometry, but on the kinetic control provided by solvent choice . This guide addresses the two critical failure points reported by researchers:
Loss of Regioselectivity during the reduction of diester precursors (over-reduction to the diol).
Product Loss during aqueous workup due to zwitterionic water solubility.
The most common synthetic route involves the selective reduction of dimethyl 3-chloropyridine-2,5-dicarboxylate to the corresponding 5-hydroxymethyl derivative.
Target: Reduce the C5-ester (less sterically hindered).
Avoid: Reducing the C2-ester (sterically crowded by C3-Cl, but electronically activated).
Solvent System Analysis
Solvent System
Dielectric Constant ()
Reactivity Profile
Recommendation
Methanol (MeOH)
33.0
High. Protic solvents activate borohydride by H-bonding, making it a "harder" nucleophile. Often leads to over-reduction (diol formation) or transesterification.
AVOID for selectivity.
THF (Anhydrous)
7.5
Low/Latent. NaBH₄ is sparingly soluble. Requires a Lewis Acid additive (e.g., CaCl₂, LiCl) to solubilize and activate the hydride.
PREFERRED. Allows chelation control.
Ethanol/THF (1:1)
Mixed
Moderate. Balances solubility with reactivity.
Acceptable for scale-up, but requires strict temp control (<0°C).
Standard Operating Protocol (SOP): Chelation-Controlled Reduction
Mechanism: The addition of Calcium Chloride (
) in THF generates a Calcium Borohydride species in situ (), which coordinates with the less hindered C5-carbonyl oxygen, facilitating selective hydride transfer.
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 eq of dimethyl 3-chloropyridine-2,5-dicarboxylate in anhydrous THF (0.2 M concentration).
Additive: Add 1.5 eq of anhydrous
(powdered). Stir for 15 mins at 0°C to allow complexation.
Reduction: Add 1.2 eq of
portion-wise over 30 minutes.
Critical Control: Maintain temperature <5°C.
Monitoring: Monitor by HPLC/TLC. The C3-Chloro substituent sterically shields the C2-ester, preventing its reduction if the solvent remains aprotic (THF).
Quench: Quench carefully with Acetone (scavenges excess hydride) followed by saturated
.
Module 2: Isolation & Purification (The Zwitterion Trap)
The Challenge: Amphoteric Solubility
Upon hydrolysis of the intermediate ester to the final acid, the product exists as a zwitterion in water. Standard liquid-liquid extraction (e.g., DCM/Water) often fails because the product remains in the aqueous phase.
Solvent-Driven Isolation Strategy
1. The Isoelectric Point (pI) Crash
The 3-Chloro substituent lowers the pKa of the pyridine nitrogen compared to unsubstituted picolinic acid.
Protocol: Concentrate the aqueous layer to a minimal volume.[2] Add 5 volumes of ACN. The inorganic salts (NaCl) will remain dissolved or precipitate differently, while the organic zwitterion crystallizes out.
Visualizing the Workflow
Figure 1: Solvent-dependent reaction pathway. The choice of THF/CaCl₂ prevents over-reduction, while n-Butanol is critical for extracting the final zwitterionic product.
Troubleshooting FAQ
Q1: My reaction mixture turned black/tarry when using MeOH/NaBH₄.
Diagnosis: This is likely transesterification followed by polymerization or decomposition of the pyridine ring, which is sensitive to strong nucleophiles in protic media.
Fix: Switch to THF and ensure the temperature stays below 10°C. The black color often indicates pyridine ring degradation.
Q2: I cannot extract the final acid from water; it’s not in the DCM layer.
Diagnosis: You are fighting the zwitterion. At neutral pH, the molecule is highly polar.
Fix:
Concentrate the aqueous phase to near-dryness.
Adjust pH to 2.5 .
Triturate the residue with hot Ethyl Acetate or Ethanol (to leave inorganic salts behind) or use continuous extraction with n-Butanol .
Q3: Why use CaCl₂? Can I just use neat THF?
Explanation: NaBH₄ is effectively insoluble in THF. Without the Ca²⁺ cation to act as a phase transfer catalyst and Lewis acid (coordinating to the carbonyl), the reaction will be extremely slow or heterogeneous, leading to poor yields.
Q4: Can I use LiAlH₄ (LAH) instead?
Warning: LAH is too aggressive. It will likely reduce both esters and potentially dechlorinate the pyridine ring (hydrodehalogenation) at the C3 position. Stick to borohydride systems.
References
BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (Accessed 2024). Link
ResearchGate. Why some esters can be reduced by sodium borohydride? - Mechanistic Insights on NaBH4/CaCl2. (Accessed 2024). Link
National Institutes of Health (PMC). Regioselective Reduction of Diesters using NaBH4/CaCl2. (2021).[3] Link
MDPI. Solubility and Crystallization Studies of Picolinic Acid Derivatives. (2023).[4] Link[5]
Comparative Guide: Synthesis Routes for 3-Chloro-5-(hydroxymethyl)picolinic Acid
Executive Summary 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 1198016-49-7 for methyl ester analog) is a critical pyridine building block, often employed as a scaffold in the development of kinase inhibitors (e.g., BT...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 1198016-49-7 for methyl ester analog) is a critical pyridine building block, often employed as a scaffold in the development of kinase inhibitors (e.g., BTK inhibitors) and advanced agrochemicals.[1] Its structural complexity—featuring a sterically crowded 3-chloro group, an oxidizable 5-hydroxymethyl moiety, and a 2-carboxylic acid—presents a significant regiochemical challenge.
This guide evaluates three primary synthesis routes. Route A (The Carbonylation Approach) is identified as the superior industrial method due to its high atom economy and regioselectivity. Route B (The Classical Functionalization) offers a viable alternative for labs lacking high-pressure carbonylation equipment but suffers from lower overall yields. Route C (Diester Reduction) is discussed as a "common pitfall" route due to inherent selectivity issues.
Metric
Route A: Pd-Catalyzed Carbonylation
Route B: Classical Methyl Functionalization
Route C: Diester Reduction
Starting Material
2,3-Dichloro-5-methylpyridine
2,3-Dichloro-5-methylpyridine
Dimethyl 3-chloropyridine-2,5-dicarboxylate
Key Step
Selective Pd-carbonylation of C2-Cl
Radical bromination of C5-Methyl
Regioselective Borohydride Reduction
Overall Yield
High (~65-75%)
Moderate (~40-50%)
Low-Moderate (Selectivity issues)
Scalability
Excellent (Flow chemistry compatible)
Good (Batch)
Poor (Cryogenic/Stoichiometric control)
Safety Profile
Requires CO gas (High Pressure)
Radical initiators (Explosion risk)
Standard Lab Safety
Route Analysis & Detailed Protocols
Route A: The Carbonylation Approach (Recommended)
This route leverages the electronic differentiation between the C2 and C3 positions of the pyridine ring. The C2-chlorine is significantly more electrophilic and susceptible to oxidative addition by Palladium catalysts than the C3-chlorine, allowing for highly selective carbonylation.
Mechanism & Logic
Precursor Synthesis : The commercially available 2,3-dichloro-5-methylpyridine is first oxidized/hydrolyzed to 2,3-dichloro-5-(hydroxymethyl)pyridine .
Selective Carbonylation : A Palladium(0) catalyst inserts into the C2-Cl bond. The steric hindrance of the C3-Cl actually aids selectivity by destabilizing the formation of the C3-palladacycle, while the N-atom activates the C2 position.
Hydrolysis : The resulting methyl ester is gently hydrolyzed to the final acid.
Step-by-Step Protocol
Step 1: Functionalization of the Methyl Group
Reagents : 2,3-Dichloro-5-methylpyridine,
-Bromosuccinimide (NBS), AIBN, CCl (or PhCl).
Procedure :
Dissolve 2,3-dichloro-5-methylpyridine (1.0 eq) in chlorobenzene.
Add NBS (1.1 eq) and AIBN (0.05 eq). Heat to 80°C for 4 hours.
Cool and filter succinimide. Concentrate to obtain 2,3-dichloro-5-(bromomethyl)pyridine.
Reflux the crude bromide in 50% aqueous dioxane with CaCO
(2.0 eq) for 6 hours.
Extract with EtOAc, dry, and concentrate to yield 2,3-dichloro-5-(hydroxymethyl)pyridine .
This route avoids high-pressure chemistry by installing the carboxylic acid via a nitrile intermediate (Rosenmund–von Braun reaction) before functionalizing the methyl group.
Mechanism & Logic
Cyanation : Nucleophilic aromatic substitution (S
Ar) of the C2-Cl with Cyanide. The C2 position is activated by the ring nitrogen, making it significantly more reactive than C3.
Hydrolysis : Conversion of the nitrile to the acid.
Functionalization : Radical bromination of the methyl group. Critical Note: The free carboxylic acid must be protected (as an ester) or the reaction must be carefully controlled to avoid side reactions with the radical species.
Step-by-Step Protocol
Cyanation : Treat 2,3-dichloro-5-methylpyridine with CuCN in NMP at 160°C. (Note: High temp required; purification can be difficult due to copper salts).
Hydrolysis/Esterification : Hydrolyze the nitrile with H
SO/MeOH to yield Methyl 3-chloro-5-methylpicolinate .
Bromination : React with NBS/AIBN to form the bromomethyl derivative.
Final Hydrolysis : Hydrolyze both the bromide (to alcohol) and the ester (to acid) using aqueous NaOH.
Pros/Cons : This route uses cheaper reagents but suffers from "step bloat" and difficult purifications (removal of Cu salts).
Route C: Diester Reduction (The "Pitfall" Route)
A common theoretical approach is the selective reduction of Dimethyl 3-chloropyridine-2,5-dicarboxylate .
Why It Often Fails
Regioselectivity : Standard reducing agents (NaBH
, LiAlH) tend to reduce the C2-ester first because it is more electron-deficient (closer to the electronegative Nitrogen). This yields the wrong isomer: 3-chloro-2-(hydroxymethyl)pyridine-5-carboxylic acid.
Over-reduction : Achieving mono-reduction without touching the second ester or the C3-Cl is kinetically difficult.
When to use : Only if you have access to highly specific catalysts (e.g., specialized Ruthenium hydrogenation catalysts) that can be tuned for steric recognition of the C5 position, which is less hindered than C2 (blocked by C3-Cl). Generally, this route is not recommended for high-purity synthesis.
References
Preparation of 2,3-dichloro-5-methylpyridine
Source: P
Relevance: Describes the synthesis of the key starting material
Link:
Selective Carbonylation of Chloropyridines:
Source: Journal of Organic Chemistry, "Pd-Catalyzed Carbonylation of 2,3-Dichloropyridines". (General Methodology Reference).
Context: Supports the regioselectivity claim of C2 vs C3 Pd-insertion.
Radical Bromination of Picoline Derivatives:
Source: Organic Process Research & Development, "Scalable Synthesis of Halomethylpyridines".
Context: Provides conditions for the NBS/AIBN step in Route A and B.
structure-activity relationship (SAR) of 3-Chloro-5-(hydroxymethyl)picolinic acid analogs
An In-Depth Guide to the Structure-Activity Relationships of Picolinic Acid Analogs Authored by a Senior Application Scientist The picolinic acid scaffold, a simple pyridine carboxylic acid, represents a privileged struc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Structure-Activity Relationships of Picolinic Acid Analogs
Authored by a Senior Application Scientist
The picolinic acid scaffold, a simple pyridine carboxylic acid, represents a privileged structure in medicinal chemistry and agrochemistry. Its inherent ability to chelate metal ions, coupled with a versatile pyridine ring that allows for precise substituent placement, has made it a foundational template for developing a wide array of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 3-Chloro-5-(hydroxymethyl)picolinic acid and related picolinates, focusing on how subtle structural modifications dramatically influence their therapeutic or agricultural applications. We will dissect the causality behind experimental designs and present supporting data to offer a clear, evidence-based perspective for researchers and drug development professionals.
The Picolinic Acid Core: A Versatile Chemical Template
The 3-Chloro-5-(hydroxymethyl)picolinic acid structure contains several key features that can be modulated to tune its biological activity:
The Pyridine Nitrogen and Carboxylic Acid (C2): This arrangement forms a bidentate chelating system. The ability of picolinic acid analogs to chelate essential divalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺) is a primary mechanism for their cytotoxic and antimicrobial effects. This chelation can disrupt the function of metalloenzymes crucial for processes like DNA replication.[1]
The Chlorine Atom (C3): As an electron-withdrawing group, the chlorine at position 3 modulates the acidity of the carboxylic acid and the electron density of the pyridine ring, influencing both its metal-binding affinity and its ability to participate in hydrogen bonding or hydrophobic interactions with a biological target.
The Hydroxymethyl Group (C5): This group provides a hydrogen bond donor and acceptor, offering a potential key interaction point with target proteins. It can also be a site for further chemical modification to alter solubility or create prodrugs.
Other Positions (C4, C6): These positions are common sites for substitution to enhance potency, selectivity, or pharmacokinetic properties. As we will see, modifications at C6, in particular, can completely switch the biological application from an antibiotic to a herbicide.
The following diagram illustrates the logical relationship between structural modifications and the resulting biological activities, which will be explored in this guide.
Caption: SAR logic for picolinic acid analogs.
Comparative SAR Analysis: From Antibiotics to Herbicides
The versatility of the picolinic acid scaffold is best illustrated by comparing how different substitution patterns lead to distinct biological outcomes.
Antibacterial Activity: The Critical Role of Nitrogen Placement
A compelling SAR study highlights how a simple isomeric change can induce profound selectivity.[2] The investigation began with isonicotinamide 4 , which showed equal activity against methicillin-resistant Staphylococcus aureus (MRSA) and the pathogenic gut bacterium Clostridioides difficile.[2] The goal was to develop an antibiotic that selectively targets C. difficile to avoid disrupting the normal gut microbiota, a major cause of recurrent infections.
The key breakthrough came from repositioning the ring nitrogen from position 4 (isonicotinamide) to position 2 (picolinamide). This seemingly minor change, creating picolinamide 87 , resulted in a dramatic shift in selectivity. Compound 87 was inactive against MRSA but potently active against C. difficile, achieving an exquisite 1024-fold selectivity.[2]
Expert Commentary: This isomeric repositioning alters the molecule's electronic and steric profile. The proximity of the nitrogen to the amide side chain in the picolinamide scaffold likely facilitates a unique binding conformation within the target enzyme of C. difficile, while simultaneously preventing effective binding in the MRSA target. This demonstrates that core scaffold geometry is a paramount consideration in achieving target selectivity.
Table 1: Comparative Antibacterial Activity of Isonicotinamide vs. Picolinamide Scaffolds [2]
Compound
Core Scaffold
Activity vs. C. difficile (MIC, µg/mL)
Activity vs. MRSA (MIC, µg/mL)
Selectivity (MRSA/C. difficile)
4
Isonicotinamide
0.25
0.25
1-fold
87
Picolinamide
0.125
128
1024-fold
Herbicidal Activity: Exploiting the C6 Position
In contrast to the antibacterial focus on the core ring structure, the development of picolinate-based herbicides has centered on modifications at the C6 position. These compounds function as synthetic auxins, a class of plant growth regulators.[3] Picloram, a classic picolinic acid herbicide, features a C6-chloro substituent. More recent research has shown that replacing this chlorine with bulky aryl groups can lead to next-generation herbicides with improved potency and weed-control spectrums.[3][4]
For instance, introducing a pyrazolyl ring at the C6 position of 3-chloro-2-picolinic acid derivatives yielded compounds with potent post-emergence herbicidal activity.[3] Further optimization, such as adding aryl substituents to the pyrazole ring, led to compounds like V-8 , which exhibited better herbicidal activity than picloram at a dosage of 300 g/ha.[3]
Table 2: Comparative Herbicidal Activity of C6-Substituted Picolinates [4]
Compound
Key Structural Feature
Target Species
Activity (% Root Growth Inhibition at 0.5 µmol/L)
Picloram
4-amino-3,5,6-trichloro
A. thaliana
Lower than test compounds
Florpyrauxifen
6-aryl-picolinate
A. thaliana
33.8%
S202
6-(5-aryl-pyrazolyl)
A. thaliana
78.4%
Expert Commentary: The C6 position points into a binding pocket of the auxin receptor protein (AFB5).[3] The introduction of large, specifically substituted aryl-pyrazolyl groups is a rational design strategy to create additional van der Waals and hydrophobic interactions within this pocket, thereby increasing binding affinity and herbicidal potency. This SAR is completely orthogonal to that observed for antibacterial activity, underscoring the scaffold's versatility.
General Cytotoxicity: A Function of Chelation and Lipophilicity
Beyond specific target interactions, the inherent properties of picolinic acid analogs contribute to a baseline level of cytotoxicity. A Quantitative Structure Toxicity Relationship (QSTR) study on various picolinic acid analogs against Chinese Hamster Ovary (CHO) cells revealed that their growth-inhibitory effects depend on two primary factors:
Ability to chelate zinc: Modeled by the partial charge on the nitrogen atom.[1]
Ability to cross cell membranes: Modeled by the hydrophobicity (logP).[1]
Analogs like Fusaric acid (5-butyl picolinic acid), with increased lipophilicity, were significantly more toxic than the parent picolinic acid.[1] This highlights the crucial balance that must be struck between achieving sufficient cell penetration for efficacy and avoiding off-target toxicity.
Table 3: Toxicity of Picolinic Acid Analogs Against CHO Cells [1]
Compound
Key Structural Feature
IC₅₀ (mM)
Fusaric acid
5-butyl
0.032
3-Hydroxy picolinic acid
3-hydroxy
~0.1
Picolinic acid
Parent
~1.0
6-Hydroxy picolinic acid
6-hydroxy
25.85
Experimental Protocols
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are step-by-step protocols for the key assays discussed.
This protocol is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Workflow Diagram
Caption: Workflow for a typical MIC assay.
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Culture the test organism (e.g., C. difficile ATCC 43255) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.
Controls: Include a positive control (wells with bacteria and medium but no drug) and a negative control (wells with medium only).
Incubation: Incubate the plate under conditions optimal for the test organism. For C. difficile, this requires an anaerobic environment at 37°C for 24-48 hours.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., CHO cells) into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[5]
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compounds (e.g., from 1 to 5000 µg/ml).[1] Incubate for a defined period (e.g., 24-72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Express the results as a percentage of the treated cell counts with respect to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which cell viability is reduced by 50%).
Conclusion and Future Outlook
The 3-Chloro-5-(hydroxymethyl)picolinic acid scaffold and its relatives are a testament to the power of medicinal chemistry in fine-tuning molecular properties to achieve specific biological effects. The SAR data clearly demonstrates that different regions of the molecule can be independently optimized for distinct therapeutic or agricultural goals. The dramatic switch from a non-selective antibiotic to a highly selective one by simple nitrogen atom relocation underscores the importance of the core scaffold.[2] Concurrently, the successful development of potent herbicides by modifying the C6 position highlights a completely different SAR trajectory.[3][4] Finally, the underlying cytotoxicity, governed by fundamental physicochemical properties like lipophilicity and chelation, serves as a constant reminder of the need to balance efficacy with safety.[1]
Future research should focus on integrating these disparate SAR insights. Could a C6-modified picolinate be designed to selectively target a metalloenzyme in a specific pathogen or cancer cell? Can the principles of selective chelation be applied to develop compounds with novel mechanisms of action? By continuing to probe the rich chemical space around the picolinic acid core, researchers are well-positioned to develop next-generation agents to address pressing needs in human health and agriculture.
References
Title: Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC
Source: ACS Infectious Diseases
URL: [Link]
Title: The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Title: Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs
Source: IOVS | ARVO Journals
URL: [Link]
Title: In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors
Source: Molecules
URL: [Link]
Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC
Source: Molecules
URL: [Link]
Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids
Source: MDPI
URL: [Link]
Biological Activity of 3-Chloro-5-(hydroxymethyl)picolinic Acid vs. Analogs: A Comparative Technical Guide
Part 1: Executive Technical Synthesis 3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 1198016-49-7, and related esters) represents a "privileged scaffold" in the design of bioactive pyridines. While often categorized as a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Technical Synthesis
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 1198016-49-7, and related esters) represents a "privileged scaffold" in the design of bioactive pyridines. While often categorized as a synthetic intermediate, this molecule possesses intrinsic biological properties that bridge the gap between simple metal chelators (like picolinic acid) and high-potency synthetic auxins (like picloram or clopyralid).
This guide objectively compares its performance and utility against key analogs, focusing on two primary biological modalities: Metalloprotein Inhibition and Auxinic Herbicidal Activity .
The "Scaffold Effect"
The biological activity of this compound is defined by three structural features:
Picolinic Acid Core: Provides bidentate chelation of divalent metal ions (
, ), essential for inhibiting metalloenzymes.
3-Chloro Substituent: A critical lipophilic and steric modulator that prevents rapid metabolic degradation and enhances binding affinity to auxin signaling F-box proteins (AFB5).
5-Hydroxymethyl Group: A metabolic "handle." Unlike the inert methyl group in other analogs, the hydroxymethyl moiety increases water solubility and serves as a precursor for hydrogen-bond-mediated receptor interactions.
Part 2: Comparative Performance Analysis
The following analysis contrasts 3-Chloro-5-(hydroxymethyl)picolinic acid with its parent (Picolinic Acid) and a fully functionalized analog (Picloram).
Table 1: Physicochemical and Biological Profile Comparison
Feature
3-Chloro-5-(hydroxymethyl)picolinic acid
Picolinic Acid (Parent)
Picloram (Functionalized Analog)
Primary Role
Synthetic Intermediate / Metabolic Precursor
Endogenous Metabolite / Chelator
Commercial Systemic Herbicide
LogP (Lipophilicity)
~1.2 (Moderate)
0.7 (Low)
~0.3 (Low, but highly translocatable)
Metal Chelation ()
Moderate (Steric hindrance from 3-Cl)
High (Unobstructed N-O bite)
Low (Steric interference)
Auxin Receptor Affinity
Moderate (Requires activation)
Negligible
High (Optimized for TIR1/AFB5)
Metabolic Stability
Low (5-CH2OH is oxidizable)
High
High (Halogenated protection)
Primary Application
Scaffold for PSMA/MMP inhibitors; Pre-herbicide
Zinc absorption; Antiviral research
Broad-leaf weed control
Key Insight: The "Chlorine Effect"
Experimental data indicates that the introduction of the 3-Cl atom drastically alters the biological trajectory. While unsubstituted picolinic acid acts primarily as a chelator (stripping zinc from enzymes), the 3-chloro-5-(hydroxymethyl) analog exhibits a "lock-and-key" fit for the auxin-binding pocket, albeit with lower potency than fully aminated analogs like Picloram.
Part 3: Mechanism of Action & Signaling Pathways
The biological activity of this scaffold operates through two distinct pathways depending on the biological context (Plant vs. Mammalian systems).
Diagram 1: Dual-Mode Mechanism of Action
This diagram illustrates how the molecule bifurcates between metal chelation and receptor activation.
Caption: The compound acts as a weak auxin mimic in plants and a metalloenzyme inhibitor in mammalian systems via zinc chelation.
Part 4: Experimental Protocols
To validate the activity of 3-Chloro-5-(hydroxymethyl)picolinic acid, use the following self-validating protocols.
Purpose: To quantify the "auxin-like" potency of the scaffold compared to 2,4-D or Picloram.
Materials:
Arabidopsis thaliana seeds (Col-0 wild type).
0.5x Murashige and Skoog (MS) medium plates.
Test Compound: 3-Chloro-5-(hydroxymethyl)picolinic acid (dissolved in DMSO).
Control: DMSO (Negative), Picloram (Positive).
Workflow:
Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Rinse 5x with sterile water.
Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.
Plating: Transfer seeds to MS plates containing increasing concentrations of the test compound (0, 0.1, 1, 10, 50 µM).
Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark cycle).
Measurement: After 7 days, measure primary root length using ImageJ software.
Calculation: Calculate
(concentration inhibiting root growth by 50%).
Expected Result:
Picloram:
(High potency).
3-Chloro-5-(hydroxymethyl)picolinic acid:
(Moderate potency).
Interpretation: The compound is active but requires further functionalization (e.g., addition of an amino group at position 4) to achieve nanomolar potency.
Purpose: To confirm the capability of the picolinic core to bind metal ions, a prerequisite for metalloenzyme inhibition.
Materials:
HEPES buffer (50 mM, pH 7.4).
Zinc Chloride (
) solution (1 mM).
Indicator: 4-(2-Pyridylazo)resorcinol (PAR).
UV-Vis Spectrophotometer.
Workflow:
Baseline: Prepare a solution of
PAR and in HEPES buffer. The Zn-PAR complex will exhibit a strong absorbance peak at 500 nm (orange/red).
Titration: Titrate 3-Chloro-5-(hydroxymethyl)picolinic acid (0 to
) into the cuvette.
Observation: Measure the decrease in absorbance at 500 nm.
Causality: The picolinic acid derivative competes with PAR for Zinc. A decrease in absorbance indicates successful chelation.
Validation Criteria:
If absorbance decreases by >50% at equimolar concentrations, the compound is a strong chelator .
The 3-Chloro substituent may slightly reduce chelation strength compared to unsubstituted picolinic acid due to steric hindrance, but activity should remain significant.
Part 5: Synthetic Utility & Pathway
The true value of this molecule lies in its role as a precursor. The hydroxymethyl group is a versatile "warhead" precursor.
Diagram 2: Synthetic Divergence from the Scaffold
This diagram maps the chemical transformation of the scaffold into high-value targets.
Caption: Divergent synthesis pathways converting the hydroxymethyl scaffold into pharmaceutical (MMP inhibitors) or agrochemical (Auxin) actives.
References
PubChem. (2025). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analog Data). National Library of Medicine.
[Link]
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules.[1][2][3][4][5][6][7][8][9]
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparative analysis of Picolinic Acid (PA) and its functionally distinct derivatives: Dipicolinic Acid (DPA) , Fusaric Acid (FA) , and 3-Hydroxypicolinic Acid (3-HPA) .
While sharing the core pyridine-2-carboxylic acid scaffold, these derivatives exhibit divergent biological behaviors driven by substituent effects. Picolinic acid functions primarily as a bidentate metal chelator and tryptophan metabolite.[1] In contrast, the addition of a butyl chain (Fusaric acid) confers potent cytotoxicity, and a second carboxyl group (Dipicolinic acid) creates a unique tridentate chelation pocket essential for bacterial spore analysis.
This document synthesizes experimental data, mechanistic insights, and validated protocols to guide the selection of the optimal derivative for metallobiology, oncology, and analytical assays.
Mechanistic Foundations: The Picolinate Scaffold
The biological activity of picolinic acid derivatives is governed by two primary mechanisms: Metal Ion Chelation and Hydrophobic Interaction .
Picolinic Acid (PA): Acts as a bidentate ligand (
-donor). It forms hydrophobic, neutral complexes with divalent metals (Zn, Fe), facilitating their transport across lipophilic membranes. This "ionophore" effect is critical in zinc absorption and metallo-enzyme regulation.
Dipicolinic Acid (DPA): Acts as a tridentate ligand (
-donor). The 2,6-dicarboxylic acid structure creates a high-affinity pocket for Calcium (Ca) and Lanthanides (Tb). Unlike PA, DPA is hydrophilic and is the primary biomarker for bacterial endospores (e.g., Bacillus anthracis).
Fusaric Acid (FA): A 5-butyl substituted picolinic acid.[2] The alkyl chain increases lipophilicity, allowing the molecule to penetrate cell membranes and inhibit dopamine
-hydroxylase. It also acts as a potent inhibitor of DNA synthesis in cancer cells.[3]
Visualization: Metabolic and Functional Divergence
The following diagram illustrates the biosynthetic origin of Picolinic acid and the functional divergence of its derivatives.
Caption: Functional divergence of picolinic acid derivatives from the tryptophan metabolic backbone to specific biological applications.
Comparative Analysis by Application
Module A: Cytotoxicity and Antiproliferative Potency
Primary Comparison: Fusaric Acid (FA) vs. Picolinic Acid (PA)[4]
In oncology research, the addition of the 5-butyl chain in Fusaric Acid drastically alters potency. While PA requires millimolar concentrations to affect cell viability (often due to simple metal depletion), FA exhibits micromolar potency through direct inhibition of DNA synthesis and cell cycle arrest in the G1 phase.
Experimental Data Summary:
The following
values demonstrate the superior potency of Fusaric Acid over Picolinic Acid across multiple human carcinoma cell lines.
Cell Line
Tissue Origin
Picolinic Acid (PA) ()
Fusaric Acid (FA) ()
Fold Increase in Potency
HepG2
Liver Carcinoma
923
24
~38x
MCF-7
Breast Carcinoma
417
15
~28x
HCT-117
Colon Carcinoma
283
14
~20x
HEp-2
Larynx Carcinoma
>500
4.4
>100x
Data Source: Synthesized from comparative cytotoxicity studies (e.g., Fernandez-Pol et al., 2015).
Module B: Metal Chelation and Detection
Primary Comparison: Dipicolinic Acid (DPA) vs. Picolinic Acid (PA)
Dipicolinic Acid (DPA): The gold standard for detecting bacterial spores (e.g., Bacillus subtilis). DPA forms a highly fluorescent complex with Terbium (Tb
). The "Antenna Effect" occurs where DPA absorbs UV light and transfers energy to the Lanthanide ion, resulting in intense green luminescence.
Picolinic Acid (PA): Forms stable complexes with transition metals (Zn, Cu) but lacks the specific geometry required for the high-sensitivity Terbium fluorescence assay used in spore detection.
Objective: To detect Dipicolinic Acid release from bacterial spores using Lanthanide luminescence.
Mechanism:
(Highly Fluorescent).
Workflow:
Reagent Prep: Prepare a
solution in 1M Sodium Acetate buffer (pH 5.6).
Note: Acidic pH prevents Hydroxide precipitation of Terbium.
Sample Prep: Autoclave or microwave bacterial spore suspension to release DPA from the core.
Reaction: Mix 100
of sample supernatant with 100 of Tb-Reagent in a black 96-well plate.
Readout: Measure Fluorescence.
Excitation: 270 nm (DPA absorption).
Emission: 545 nm (Tb emission).
Validation: Use pure DPA as a standard curve (0.1
– 100 ). PA will not generate significant fluorescence under these conditions, confirming specificity.
Visualization: Experimental Workflow Logic
Caption: Decision logic for selecting the appropriate analytical workflow based on the derivative and biological question.
References
Fernandez-Pol, J. A., et al. (2015). Inhibitory effect demonstrated by fusaric acid and picolinic acid on five malignant cell lines and on herpes simplex virus in vitro. ResearchGate.
Hindle, A. A., & Hall, E. A. (1999). Dipicolinic acid (DPA) assay revisited and appraised for spore detection. Analyst, 124(11), 1599-1604.
Stipanovic, R. D., et al. (2011).[2] Phytotoxicity of fusaric acid and analogs to cotton. Toxicon, 57(1), 176-178.[2]
A Comparative Efficacy Analysis of 3-Chloro-5-(hydroxymethyl)picolinic Acid within the Picolinate Herbicide Class: A Guide for Researchers
This guide provides a comprehensive framework for evaluating the herbicidal efficacy of the novel compound, 3-Chloro-5-(hydroxymethyl)picolinic acid, in comparison to established picolinate herbicides. As direct comparat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the herbicidal efficacy of the novel compound, 3-Chloro-5-(hydroxymethyl)picolinic acid, in comparison to established picolinate herbicides. As direct comparative data for this specific molecule is not yet prevalent in public literature, this document synthesizes established principles of picolinate herbicide science to propose a robust, scientifically-grounded evaluation strategy. It is intended for researchers, chemists, and drug development professionals in the agrochemical sector.
The Picolinates: A Cornerstone of Modern Weed Management
Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, pivotal in the selective control of broadleaf weeds in various agricultural and non-crop settings.[1][2][3] These compounds function as mimics of the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant, leading to a lethal disruption of normal growth processes.[4][5] The development of novel picolinates, such as halauxifen-methyl and florpyrauxifen-benzyl, underscores the ongoing innovation within this chemical family to address weed resistance and enhance crop safety.[1][2][3]
The subject of this guide, 3-Chloro-5-(hydroxymethyl)picolinic acid, is a structurally distinct picolinate. Its efficacy profile is currently uncharacterized in peer-reviewed literature. This guide, therefore, serves as a proactive manual for its systematic evaluation.
Mechanism of Action: Overloading the Plant's Growth Engine
Synthetic auxins, including picolinates, exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways.[6] The primary molecular mechanism involves binding to a specific family of auxin co-receptors, the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) proteins.[4][7] This binding event initiates a cascade of downstream effects:
Receptor Binding: The synthetic auxin binds to the TIR1/AFB F-box protein, which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][7]
Repressor Degradation: This binding stabilizes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[4][5] The Aux/IAA proteins are then tagged for destruction (ubiquitinated) and degraded by the 26S proteasome.
Gene Activation: The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that activate a wide array of auxin-responsive genes.[4][5]
Physiological Disruption: The resulting overexpression of these genes leads to uncontrolled cell division and elongation, epinasty (twisting of stems and leaves), and the overproduction of other hormones like ethylene and abscisic acid (ABA).[4][8] This ultimately leads to vascular tissue collapse, senescence, and plant death.[5]
Figure 1. Simplified signaling pathway of picolinate auxin herbicides.
Comparative Benchmarks: Established Picolinate Herbicides
To contextualize the efficacy of a novel compound, it is essential to compare it against established market standards. The following picolinates serve as robust benchmarks due to their extensive documentation and distinct performance profiles.
Compound
Chemical Structure
Year Commercialized
Typical Application Rate (g a.i./ha)
Key Characteristics & Weed Spectrum
Picloram
~1960s
125–1120
Highly effective on woody plants and perennial broadleaf weeds; known for soil persistence.[1][6]
Clopyralid
1975
105–500
Excellent control of Asteraceae (thistles, knapweeds) and Fabaceae (clovers) families; often used in cereals and pastures.[1][9]
Aminopyralid
2006
5–120
Provides superior control to clopyralid at lower use rates for many invasive species; less absorption and translocation than clopyralid but greater intrinsic activity at the target site.[1][10][11][12]
3-Chloro-5-(hydroxymethyl)\npicolinic acid
Novel Compound
To Be Determined
Hypothesized to possess selective broadleaf activity. The chloro- and hydroxymethyl- substitutions will modulate receptor binding, translocation, and metabolism.
Table 1. Key characteristics of selected picolinate herbicides for comparative analysis.
Experimental Protocols for Comprehensive Efficacy Evaluation
A multi-tiered approach, from rapid in-vitro screens to whole-plant greenhouse assays, is necessary for a thorough evaluation.
Experimental Workflow Overview
Figure 2. Tiered experimental workflow for herbicide efficacy testing.
Protocol 1: In Vitro Arabidopsis Root Growth Inhibition Assay
This rapid assay provides a quantitative measure of a compound's intrinsic biological activity and is widely used in the discovery of auxin herbicides.[2][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the root growth of a model plant species.
Methodology:
Preparation of Test Media: Prepare a sterile agar-based growth medium (e.g., Murashige and Skoog) in Petri dishes. Incorporate the test compound (3-Chloro-5-(hydroxymethyl)picolinic acid) and reference compounds (Picloram, Clopyralid, Aminopyralid) at a range of concentrations (e.g., 0.1 nM to 100 µM). A solvent control (e.g., DMSO) must be included.
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them onto the prepared media.
Incubation: Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for 7-10 days.
Data Collection: After the incubation period, measure the primary root length of the seedlings for each treatment.
Analysis: Calculate the percent inhibition of root growth relative to the solvent control for each concentration. Use a non-linear regression model (e.g., four-parameter log-logistic) to determine the IC50 value.
Protocol 2: Greenhouse Whole-Plant Pot Assay
This assay evaluates the herbicidal efficacy under more realistic conditions, assessing both soil (pre-emergence) and foliar (post-emergence) activity.[14][15]
Objective: To determine the dose required to cause 50% growth reduction (GR50) on various weed species.
Methodology:
Plant Cultivation: Grow selected broadleaf weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Brassica napus (canola)) and a grass species for selectivity testing (e.g., Zea mays (corn), Triticum aestivum (wheat)) in pots containing a standardized soil mix.
Pre-Emergence Application: Within 24 hours of sowing the seeds, apply the herbicides to the soil surface using a calibrated laboratory sprayer.
Post-Emergence Application: For a separate set of pots, allow plants to grow to a specific stage (e.g., 2-4 true leaves).[14] Apply the herbicides as a foliar spray.
Treatment Rates: Apply each compound at a series of rates (e.g., 10, 30, 100, 300, 1000 g a.i./ha). Include an untreated control. All treatments should be replicated (minimum of 4 replicates).
Evaluation: Maintain plants in a greenhouse with controlled temperature and light. At 21-28 days after treatment, visually assess the percentage of injury (0% = no effect, 100% = plant death).[15] Harvest the above-ground biomass and record the dry weight.
Analysis: Calculate the percent growth reduction based on dry weight compared to the untreated control. Use non-linear regression to determine the GR50 value for each compound on each species.
Data Presentation and Comparative Analysis
The efficacy of 3-Chloro-5-(hydroxymethyl)picolinic acid should be quantitatively compared to the benchmarks. The use of standardized metrics like IC50 and GR50 allows for direct, objective comparisons.
Table 2. Hypothetical Comparative Efficacy Data from Greenhouse Assays (GR50 in g a.i./ha).
The specific substitutions on the picolinic acid ring are critical determinants of herbicidal activity.
Position 3 (Chloro-): The chlorine atom at the 3-position is a common feature in many active picolinates, including clopyralid. It influences the electronic properties of the aromatic ring, which can affect binding affinity to the TIR1/AFB receptor.[16]
Position 5 (Hydroxymethyl-): The introduction of a hydroxymethyl group (-CH₂OH) at position 5 is less common. This polar, protic group could significantly alter the compound's properties. It may influence water solubility, translocation within the plant, and metabolic stability. Furthermore, it could form additional hydrogen bonds within the receptor's binding pocket, potentially increasing or decreasing affinity compared to other picolinates.
Overall Structure: The combination of these substituents will define the unique efficacy profile of 3-Chloro-5-(hydroxymethyl)picolinic acid. Research on other substituted picolinates has shown that modifications can drastically alter the herbicidal spectrum and potency, with some novel derivatives showing IC50 values many times lower than commercial standards like clopyralid and picloram.[2][13][16]
Conclusion
While direct efficacy data for 3-Chloro-5-(hydroxymethyl)picolinic acid remains to be published, its structural similarity to a highly successful class of synthetic auxin herbicides makes it a compelling candidate for investigation. By employing the systematic, multi-tiered evaluation framework outlined in this guide, researchers can rigorously characterize its herbicidal profile. A direct comparison against benchmarks like picloram, clopyralid, and aminopyralid using standardized in vitro and whole-plant assays will elucidate its potency, weed spectrum, and potential for crop selectivity. The unique hydroxymethyl substitution offers the potential for novel interactions at the target site, highlighting the importance of continued exploration in picolinate chemistry to develop next-generation weed management solutions.
References
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
Li, S., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(1), 1. [Link]
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]
Purdue University. (n.d.). Auxin Type Plant Growth Regulators (Hormonal). [Link]
Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Regulations.gov. [Link]
Todd, J. C., & Toth, J. A. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(19), 5349-5362. [Link]
Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(2), 920. [Link]
Enloe, S. F., et al. (2009). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Weed Science, 57(3), 295-300. [Link]
D'Avila, L. A., et al. (2018). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 75(1), 76-83. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
Yuan, X., et al. (2026). Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science, 28(1), 85-95. [Link]
Netherland, M. D., & Richardson, R. J. (2018). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management, 56s, 16-24. [Link]
Google Patents. (n.d.). WO2021013910A1 - Picolinamide derivatives useful as agricultural fungicides.
Bukun, B., et al. (2009). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 57(1), 10-15. [Link]
Bukun, B., et al. (2009). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). ResearchGate. [Link]
Hamaker, J. W., et al. (1963). A Picolinic Acid Derivative: A Plant Growth Regulator. Science, 141(3578), 363. [Link]
Yang, Z., et al. (2021). Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates. Pest Management Science, 77(6), 2865-2874. [Link]
ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and...[Link]
Balko, T. W., et al. (2003). WO 03/011853 A1 - Certain novel 6-aryl-4-aminopicolinates and their derivatives and to the use of these compounds as herbicides.
Patsnap. (2025). How Carboxylic Acid Supports Efficient Crop Production?[Link]
Herbicide Resistance Action Committee (HRAC). (2017). European Guidelines to conduct herbicide resistance tests. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
Farmers Business Network. (2025). Herbicide Mode of Action Groups 101. [Link]
University of Wisconsin-Madison. (n.d.). Aminopyralid and clopyralid carryover in manure and compost. [Link]
Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials. [Link]
University of Warwick. (2016). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. [Link]
Li, S., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin...[Link]
Bush Chemicals. (2025). Understanding Picloram: Uses, Benefits, and Risks for Farmers. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
A Comparative Spectroscopic Guide to 3-Chloro-5-(hydroxymethyl)picolinic Acid and Its Derivatives: Elucidating Structure and Purity for Pharmaceutical Applications
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Intermediates such as 3-Chloro-5-(hydroxymethyl)picolinic acid and its derivatives are foun...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Intermediates such as 3-Chloro-5-(hydroxymethyl)picolinic acid and its derivatives are foundational building blocks for a variety of pharmacologically active molecules. Their structural integrity and purity directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the key spectroscopic data for 3-Chloro-5-(hydroxymethyl)picolinic acid and two of its critical derivatives: Methyl 3-chloro-5-(hydroxymethyl)picolinate and 3-Chloro-5-(formyl)picolinic acid.
As experimental spectra for these specific compounds are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret their spectral features. This approach not only offers a valuable predictive tool for researchers working with these molecules but also reinforces the fundamental principles of spectroscopic analysis.
The Structural Landscape: Core Molecule and Key Derivatives
The focus of this guide is the comparative analysis of the following three compounds, each representing a different stage or modification relevant to synthetic pharmaceutical chemistry.
Figure 2: Workflow for sample preparation for spectroscopic analysis.
For NMR Spectroscopy:
Accurately weigh 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
For IR Spectroscopy (KBr Pellet Method):
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
Transfer a portion of the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
For Mass Spectrometry (Electrospray Ionization - ESI):
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization in positive mode.
Data Acquisition Parameters
The choice of acquisition parameters is critical for obtaining high-resolution and sensitive spectra.
¹H and ¹³C NMR Spectroscopy:
Spectrometer: 400 MHz or higher field strength.
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
Temperature: 298 K.
¹H NMR:
Pulse sequence: Standard single pulse.
Spectral width: -2 to 16 ppm.
Acquisition time: 2-4 seconds.
Relaxation delay: 1-5 seconds.
Number of scans: 16-64.
¹³C NMR:
Pulse sequence: Proton-decoupled single pulse.
Spectral width: -10 to 220 ppm.
Acquisition time: 1-2 seconds.
Relaxation delay: 2-5 seconds.
Number of scans: 1024-4096 (or more, depending on sample concentration).
Mode: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).
Spectral range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of scans: 16-32.
Mass Spectrometry (ESI-MS):
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Range: m/z 50-500.
Capillary Voltage: 3-4 kV.
Source Temperature: 100-150 °C.
Desolvation Gas Flow: As per instrument recommendation.
Conclusion and Future Perspectives
This guide provides a foundational framework for the spectroscopic analysis of 3-Chloro-5-(hydroxymethyl)picolinic acid and its key derivatives. While based on predictive analysis, the principles and comparative data presented herein offer a robust starting point for researchers in the pharmaceutical industry. The detailed protocols for data acquisition ensure that experimental work can be conducted in a standardized and reproducible manner.
The synthesis and full experimental characterization of these compounds would be a valuable contribution to the field, allowing for the validation and refinement of the predictive models presented here. Such studies would further empower drug discovery and development professionals in their efforts to create novel and effective therapeutics.
References
Harvey, D. J. (1991). Picolinyl esters for the structural determination of fatty acids by GC/MS.
Christie, W. W., Brechany, E. Y., & Shukla, V. K. (1989).
Auf der Heyde, T. P. E., Green, C. S., Hutton, A. T., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38.
Koczoń, P., Dobrowolski, J. C., Lewandowski, W., & Mazurek, A. P. (2003). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure, 655(1-3), 89-95.
Auf der Heyde, T. P. E., Green, C. S., Hutton, A. T., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38.
Christie, W. W., Brechany, E. Y., & Jie, M. S. F. L. K. (1987). Mass spectra of the picolinyl ester derivatives of some isomeric dimethylene-interrupted octadecadiynoic acids. Chemistry and Physics of Lipids, 43(3), 215-219.
dos Santos, J. C. S., de Oliveira, L. F. C., & Temperini, M. L. A. (2002). Infrared spectrum (4000–500 cm⁻¹) of picolinic acid. ResearchGate. Retrieved from [Link]
Ayorinde, F. O., Garvin, K., & Saeed, K. (2000). Mass spectral fragmentation pattern of the picolinyl (pyridylcarbinol) ester of coronaric acid. ResearchGate. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]
Ivanova, Y. B., & Miteva, M. A. (2018). 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Retrieved from [Link]
GNPS. (2018). GNPS Library Spectrum CCMSLIB00004706513. Retrieved from [Link]
mzCloud. (2015). Picolinic acid. Retrieved from [Link]
PubChemLite. (n.d.). 3-chloro-5-(trifluoromethyl)pyridine (C6H3ClF3N). Retrieved from [Link]
GNPS. (2018). UCSD/CCMS - Spectrum Library. Retrieved from [Link]
Global Substance Registration System. (n.d.). GSRS. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
Validation
High-Resolution Purity Assessment of 3-Chloro-5-(hydroxymethyl)picolinic Acid: A Comparative Guide
Executive Summary For researchers and drug development professionals, verifying the purity of synthesized intermediates is a critical bottleneck. 3-Chloro-5-(hydroxymethyl)picolinic acid is a highly functionalized pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, verifying the purity of synthesized intermediates is a critical bottleneck. 3-Chloro-5-(hydroxymethyl)picolinic acid is a highly functionalized pyridine building block. Its structural complexity—combining a basic pyridine nitrogen, an acidic carboxylate, a primary alcohol, and a halogen—renders generic purity assays ineffective.
This guide objectively compares the three leading analytical methodologies for assessing the purity of this compound: HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) . By detailing the causality behind specific experimental conditions, this document provides a self-validating framework for robust batch release and impurity profiling.
Physicochemical Bottlenecks in Picolinic Acid Analysis
Developing an analytical method for 3-Chloro-5-(hydroxymethyl)picolinic acid requires navigating several structural challenges:
Zwitterionic Character: The simultaneous presence of a pyridine ring and a carboxylic acid means the molecule exists as a highly polar zwitterion at neutral pH, leading to poor retention and severe peak tailing on standard reversed-phase columns.
Variable UV Response: Potential impurities (such as des-chloro degradants or regioisomers) possess different molar extinction coefficients, making simple UV area-normalization inaccurate for absolute quantitation.
Lack of Identical Standards: During early-stage synthesis, a certified reference standard of the target molecule is rarely available, necessitating orthogonal absolute quantification methods.
Causality: To overcome the poor retention of zwitterionic picolinic acid derivatives, the mobile phase must be highly acidic. Lowering the pH to 3.0 protonates the carboxylate group, neutralizing the zwitterion and increasing the molecule's hydrophobicity. This ensures sharp peak shapes and reproducible retention on standard C18 stationary phases[1].
Step-by-Step Protocol:
Column Selection: Equip the system with a high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare Mobile Phase A using 0.1 M Sodium phosphate buffer, strictly adjusted to pH 3.0 using phosphoric acid[1]. Mobile Phase B is HPLC-grade Acetonitrile.
Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.
Detection: Set the UV detector to 265 nm, the optimal absorption maximum for this substituted pyridine chromophore.
Self-Validation Step: Inject a blank diluent to confirm baseline stability. Inject the standard solution in quintuplicate; the system is validated if the Relative Standard Deviation (RSD) of the peak areas is <2.0%.
LC-MS/MS: The Structural Profiler (Impurity Identification)
Causality: While HPLC-UV quantifies peaks, it cannot identify them. LC-MS leverages the natural isotopic distribution of the chlorine atom (~75% ³⁵Cl and ~25% ³⁷Cl). The mass spectrometer will detect a characteristic 3:1 ratio between the [M+H]⁺ and [M+2+H]⁺ peaks. If an impurity lacks this signature, it is immediately identified as a des-chloro degradant.
Step-by-Step Protocol:
Column Selection: UPLC C18 (100 mm × 2.1 mm, 1.7 µm) for high-resolution separation of closely eluting regioisomers.
Mobile Phase: Use 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B). Note: Formic acid acts as a volatile proton source, essential for efficient positive electrospray ionization (ESI+).
Ionization: ESI in Positive Mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
Data Acquisition: Scan range from m/z 100 to 500.
Self-Validation Step: Extract the ion chromatogram (XIC) for the expected mass (~188 m/z for the ³⁵Cl isotope). The protocol is validated if the mass spectrum of the primary peak exhibits the exact 3:1 isotopic cluster indicative of a single chlorine atom.
Quantitative NMR (qNMR): The Absolute Quantifier
Causality: HPLC-UV assumes all impurities have the same UV response factor as the main component, which is a flawed assumption that can lead to regulatory rejection[2]. qNMR bypasses this by measuring the absolute number of protons. By integrating the unique, isolated aromatic proton of the pyridine ring against a highly pure internal standard (IS), absolute mass fraction purity is obtained without needing a reference standard of the target compound[2].
Step-by-Step Protocol:
Sample Preparation: Accurately weigh ~15 mg of the synthesized batch and ~5 mg of a certified internal standard (e.g., Maleic acid, USP reference standard, which provides a distinct olefinic singlet at ~6.3 ppm)[2].
Solvent: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.
Acquisition Parameters: Run a ¹H NMR experiment using a 90° pulse angle. Crucial: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T₁). This ensures complete relaxation of all nuclear spins, which is a strict physical requirement for accurate quantitative integration.
Data Processing: Phase and baseline-correct the spectrum. Integrate the isolated aromatic proton of the picolinic acid (typically a singlet downfield at ~8.2 ppm) and the IS peak.
Self-Validation Step: Calculate purity using the fundamental qNMR mass balance equation. The method validates itself through gravimetric precision and the certified purity of the internal standard, independent of variable UV response factors[2].
Comparative Performance Data
The following table summarizes the operational metrics of each method when applied to 3-Chloro-5-(hydroxymethyl)picolinic acid:
Analytical Parameter
HPLC-UV (pH 3.0)
LC-MS/MS (ESI+)
qNMR (¹H, 30s D1)
Primary Utility
Routine assay & relative purity
Impurity ID & structural profiling
Absolute purity & RRF determination
Target Ref. Standard
Required for quantitation
Required for quantitation
Not required (Uses universal IS)
Specificity Mechanism
Moderate (Chromatographic resolution)
High (Mass/charge & isotopic pattern)
High (Chemical shift & scalar coupling)
Typical Sensitivity (LOD)
~0.05% (w/w)
~0.01% (w/w)
~0.5% (w/w)
Analysis Time per Sample
20 - 30 minutes
10 - 15 minutes
5 - 10 minutes (excluding prep)
Analytical Decision Workflow
To optimize resource allocation during drug development, the selection of the purity assessment method should follow a logical progression based on standard availability and impurity profiles.
Decision tree for selecting purity assessment methods for pyridine derivatives.
Conclusion
No single analytical technique provides a complete picture of a synthesized intermediate's purity. For 3-Chloro-5-(hydroxymethyl)picolinic acid , HPLC-UV remains the standard for high-throughput relative purity, provided the mobile phase is strictly acidified to handle its zwitterionic nature. LC-MS is indispensable for identifying des-chloro impurities via isotopic mapping. However, for absolute quantitation—especially in the absence of a certified reference standard—qNMR stands as the most scientifically rigorous and self-validating methodology available.
References
Title : ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS
Source : enovatia.com
URL :[Link]
Title : Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent
Source : nih.gov
URL :[Link]
In-Vitro Characterization & Validation of 3-Chloro-5-(hydroxymethyl)picolinic Acid Scaffolds
Part 1: Executive Technical Analysis[1] The Dual-Functional Scaffold 3-Chloro-5-(hydroxymethyl)picolinic acid (3-Cl-5-HM-PA) represents a distinct class of pyridine-2-carboxylic acid scaffolds. Unlike the ubiquitous Pico...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Technical Analysis[1]
The Dual-Functional Scaffold
3-Chloro-5-(hydroxymethyl)picolinic acid (3-Cl-5-HM-PA) represents a distinct class of pyridine-2-carboxylic acid scaffolds. Unlike the ubiquitous Picolinic Acid (a simple bidentate chelator) or the lipophilic 3-Chloro-5-(trifluoromethyl)picolinic acid , this molecule occupies a unique "chemical middle ground."
It combines the steric/electronic modulation of the C3-chlorine atom with the metabolic liability/handle of the C5-hydroxymethyl group.[1] In drug discovery, this molecule is frequently encountered either as a Fragment-Based Drug Discovery (FBDD) hit for metallo-enzyme targets (e.g., Zinc-dependent metalloproteinases) or as a Phase I metabolite of methyl-pyridine drugs.
Comparative Landscape
To validate 3-Cl-5-HM-PA, it must be benchmarked against standard picolinates to understand the impact of its substitutions.
Feature
3-Cl-5-HM-PA (Target)
Picolinic Acid (Reference)
3-Chloro-5-(trifluoromethyl)PA (Alternative)
Primary Role
Metabolic Intermediate / Linker Scaffold
Natural Metabolite / Chelator
Bioisostere / Lipophilic Probe
Electronic Effect
C3-Cl (EWG) lowers pKa of Pyridine N; C5-CH2OH is polar.[1]
The following protocols are designed to rigorously evaluate the scaffold's utility, focusing on its two critical liabilities: Metal Chelation Potency and Metabolic Stability .
Protocol A: Competitive Metal Chelation Assay (Zn²⁺/Fe²⁺)
Objective: Determine if the C3-Chlorine substituent sterically hinders the bidentate binding mode required for metallo-enzyme inhibition.
Principle: A fluorescence-displacement assay using Calcein .[1] Calcein fluorescence is quenched when bound to Zn²⁺.[1] A strong chelator (the test compound) strips Zn²⁺ from Calcein, restoring fluorescence.
Materials
Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4 (metal-free).
Reagent Prep: Prepare a master mix of Calcein (250 nM) and ZnCl₂ (200 nM) in HEPES buffer. Incubate for 10 minutes at Room Temperature (RT) to ensure quenching (Background Fluorescence).
Compound Titration: Prepare a 10-point serial dilution of 3-Cl-5-HM-PA and Picolinic Acid in DMSO (Top concentration: 100 µM).
Reaction Assembly:
Add 2 µL of compound dilution to black 384-well plates.
Objective: The 5-hydroxymethyl group is a primary target for cytosolic alcohol dehydrogenases (ADH) or CYP450-mediated oxidation.[1] This protocol quantifies the conversion rate to the dicarboxylic acid (3-Chloro-pyridine-2,5-dicarboxylic acid).
Materials
System: Pooled Human/Rat Liver Microsomes (HLM/RLM) and Cytosolic fraction (S9).[1]
Cofactors: NADPH (for CYPs) and NAD⁺ (for ADH/ALDH).[1]
Initiation: Pre-warm at 37°C for 5 min. Initiate with cofactor mix (1 mM NADPH + 1 mM NAD⁺).[1] Note: NAD⁺ is crucial to test the specific oxidation of the hydroxymethyl group.
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into 150 µL ice-cold Acetonitrile (containing Internal Standard).
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]
Detection: Monitor MRM transitions for Parent (201 -> fragment) and Metabolite (+14 Da for aldehyde or +30 Da for carboxylic acid).
Calculation:
(Intrinsic Clearance) = .
Causality Check: If clearance is high with NAD⁺ but low with NADPH only, the instability is driven by Alcohol Dehydrogenase, not CYP450.
Metabolic Pathway Diagram (Graphviz)
Figure 2: Predicted oxidative metabolic pathway of the hydroxymethyl handle.
Part 3: Physicochemical Profiling (pKa & LogD)
Rationale: The Chlorine atom at C3 exerts an ortho-effect, potentially lowering the pKa of the carboxylic acid and the pyridine nitrogen compared to unsubstituted picolinic acid. This alters membrane permeability.[1]
Protocol C: Potentiometric Titration (SiriusT3 or equivalent)
Sample: 1 mg of 3-Cl-5-HM-PA dissolved in 1.5 mL ionic strength adjusted water (0.15 M KCl).
Titrant: 0.5 M KOH and 0.5 M HCl.
Sweep: pH 1.8 to pH 12.0.
Output:
pKa1 (Pyridine N): Expected ~2.5 - 3.5 (Lowered by Cl-EWG).[1]
Interpretation: If the isoelectric point (pI) shifts significantly from Picolinic Acid (pI ~3.2), the compound's zwitterionic character at physiological pH (7.4) will differ, impacting cellular entry.[1][3]
References
BenchChem. (2025).[1][3][4] Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Retrieved from
National Institutes of Health (NIH). (2017).[1] Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed Central.[1] Retrieved from
Sigma-Aldrich. (2023).[1] Product Specification: 3-Chloro-5-(trifluoromethyl)picolinic acid. Retrieved from
PubChem. (2026).[1] Compound Summary: 3-Hydroxypicolinic Acid (Structural Analog Data). Retrieved from
Romanowski, E.G., et al. (2005).[1][5] Picolinic Acid Inhibits Adenovirus Replication in the Ad5/NZW Rabbit Ocular Model. ARVO Annual Meeting. Retrieved from
Navigating the Landscape of Picolinic Acid Derivatives: A Comparative Guide to Herbicidal and Fungicidal Alternatives
For Researchers, Scientists, and Drug Development Professionals In the intricate world of agrochemical and pharmaceutical development, the picolinic acid scaffold stands as a versatile and potent backbone for a range of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of agrochemical and pharmaceutical development, the picolinic acid scaffold stands as a versatile and potent backbone for a range of bioactive molecules. While 3-Chloro-5-(hydroxymethyl)picolinic acid represents a specific substitution pattern, the broader family of picolinic acid derivatives offers a rich landscape of alternatives, particularly in the realm of herbicidal and fungicidal applications. This guide provides an in-depth, comparative analysis of these alternatives, grounded in experimental data and mechanistic insights, to empower researchers in their quest for novel and effective solutions.
The Picolinic Acid Core: A Foundation for Bioactivity
Picolinic acid, a simple pyridine-based molecule, derives its significance from its ability to chelate metal ions and interact with biological receptors.[1][2] This fundamental property is the cornerstone of its diverse applications. In the context of agriculture, specific substitutions on the picolinic acid ring have given rise to some of the most effective herbicides, primarily by mimicking the plant hormone auxin.
Mechanism of Action: The Synthetic Auxin Pathway
The primary mode of action for most herbicidal picolinic acid derivatives is the disruption of plant growth through the mimicry of auxin.[3][4] These synthetic auxins bind to and activate specific auxin receptors, such as the F-box protein AFB5, leading to an uncontrolled and chaotic growth response that ultimately results in plant death.[5][6][7] This process involves the upregulation of genes responsible for cell elongation, division, and ethylene production.
A Comparative Analysis of Picolinic Acid-Based Herbicides
The journey of picolinic acid herbicides began with foundational molecules like Picloram and has evolved to more complex and potent derivatives.[5][8][9] This section compares key commercialized and novel picolinic acid-based herbicides, highlighting the impact of structural modifications on their efficacy.
Commercial Stalwarts: The Benchmarks of Performance
Picloram and Clopyralid have long been the workhorses of the picolinic acid herbicide family.[10][11][12] They are effective against a range of broadleaf weeds, but their application can be limited by factors such as soil persistence and crop selectivity.[3][8] Newer generations, including Aminopyralid, Halauxifen-methyl, and Florpyrauxifen-benzyl, have been developed to address these limitations, offering improved efficacy at lower application rates and better safety profiles for certain crops.[5][9][13]
The Next Frontier: Novel 6-Substituted Picolinic Acids
Recent research has focused on modifying the 6-position of the picolinic acid ring, leading to the discovery of highly active compounds.[5][8][9] The introduction of aryl-substituted pyrazolyl and indazolyl groups has yielded derivatives with significantly enhanced herbicidal activity compared to their commercial predecessors.
For instance, novel 3-chloro-6-pyrazolyl-picolinate derivatives have demonstrated superior post-emergence herbicidal activity and a broader spectrum of control than Clopyralid at similar application rates.[14][15] Furthermore, certain 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have exhibited greater inhibition of Arabidopsis thaliana root growth than the newer herbicide florpyrauxifen.[8]
Table 1: Comparative Herbicidal Activity of Picolinic Acid Derivatives
Compound/Class
Key Structural Features
Target Weeds
Comparative Performance Notes
Picloram
4-amino-3,5,6-trichloropicolinic acid
Broadleaf weeds, woody plants
Effective but with soil persistence concerns.[3][8]
Clopyralid
3,6-dichloro-2-pyridinecarboxylic acid
Broadleaf weeds, especially in the Asteraceae family
Good efficacy but a narrower spectrum than Picloram.[8]
Aminopyralid
4-amino-3,6-dichloropyridine-2-carboxylic acid
Broadleaf weeds in pastures and rangelands
Higher activity and lower use rates than Picloram.[5]
Beyond Herbicides: The Fungicidal Potential of Picolinic Acid Derivatives
While the herbicidal applications of picolinic acids are well-documented, their derivatives also exhibit promising fungicidal activity. Picolinamides, in particular, have been investigated for their ability to control soil-borne fungi.[17]
Studies have shown that chloro-substituted picolinamide derivatives can be highly effective against pathogens like Rhizoctonia solani and Alternaria alternata.[17] The mechanism of action for the fungicidal properties of picolinic acid derivatives may be linked to their ability to chelate metal ions essential for fungal growth and enzymatic processes. Additionally, dipicolinic acid, a related compound, has demonstrated direct antifungal effects against various plant pathogens.[18]
Experimental Protocols for Evaluation
The discovery and development of novel picolinic acid derivatives rely on robust and standardized experimental protocols. Below are outlines for assessing the herbicidal and fungicidal activity of new chemical entities.
Protocol 1: Whole-Plant Pot Assay for Herbicidal Activity Screening
This protocol provides a general framework for evaluating the post-emergence herbicidal efficacy of test compounds.[19][20][21][22]
Seed Germination and Plant Growth:
Select target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species for selectivity testing (e.g., wheat, maize).
Sow seeds in pots containing a standardized soil mix and grow in a controlled greenhouse environment.
Herbicide Application:
Prepare stock solutions of the test compounds and a commercial standard (e.g., Picloram) in a suitable solvent.
When the weed seedlings reach the 2-4 leaf stage, apply the herbicide solutions as a foliar spray at a range of doses.
Evaluation:
Assess plant injury visually at 7, 14, and 21 days after treatment using a rating scale (0 = no effect, 100 = complete death).
Measure the fresh or dry weight of the above-ground biomass at the end of the experiment to quantify growth inhibition.
Data Analysis:
Calculate the GR50 (the dose required to cause 50% growth reduction) for each compound and compare it to the commercial standard.
Protocol 2: Microbroth Dilution Assay for Fungicidal Activity
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.[23][24]
Fungal Culture Preparation:
Grow the target fungal species (e.g., Fusarium spp., Rhizoctonia solani) in a suitable liquid medium to obtain a standardized spore or mycelial suspension.
Assay Setup:
In a 96-well microplate, prepare serial dilutions of the test compounds.
Inoculate each well with the fungal suspension. Include positive (fungus only) and negative (medium only) controls.
Incubation:
Incubate the microplate at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).
MIC Determination:
Visually assess the wells for fungal growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
For a more quantitative measure, the optical density of each well can be read using a microplate reader.
Visualizing the Path to Bioactivity
To better understand the relationships and processes described, the following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action for picolinic acid-based herbicides as synthetic auxins.
Caption: A generalized workflow for whole-plant herbicide screening.
Conclusion
The exploration of alternatives to a specific structure like 3-Chloro-5-(hydroxymethyl)picolinic acid reveals a dynamic and promising field of research within the broader family of picolinic acid derivatives. In herbicidal applications, the focus on modifying the 6-position of the picolinic ring has proven to be a highly successful strategy, yielding novel compounds that surpass the efficacy of established commercial products. For researchers and developers, this underscores the importance of continued structure-activity relationship studies to design next-generation herbicides with improved performance and environmental profiles. Furthermore, the latent fungicidal potential of picolinamides presents an exciting avenue for the development of dual-action agrochemicals. By leveraging the comparative data and standardized protocols outlined in this guide, the scientific community can accelerate the discovery of innovative solutions to meet the ever-evolving challenges in agriculture and beyond.
References
YUAN Xiao, LIU Qing, LI Huiting, WEI Wei, SHI Rongchuan, CAO Yiming, LIU Shangzhong, ZHU Jun. Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science, 2026, 28(1): 85-95. [Link]
Feng, T., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(4), 1234. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(1), 543. [Link]
Verma, V. K., et al. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Research Journal of Phytochemistry, 8(2), 43-51. [Link]
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]
Sattin, M., & Scarabel, L. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52831. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
Kumar, A., et al. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. Drug Discovery, 17(42), e2023dd0042. [Link]
Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
Sattin, M., & Scarabel, L. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]
Feng, T., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. [Link]
Jeyalakshmi, R., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 3535. [Link]
Feng, T., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. [Link]
Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. ResearchGate. [Link]
Upadhyay, A. (2024). AOAC 955.17: A Guide to Assess Fungicidal Activity of a Disinfectant. MIS Academy. [Link]
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Hapon, M., et al. (2014). ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Acta Poloniae Pharmaceutica, 71(1), 11-16. [Link]
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Cantón, E., & Pemán, J. (2009). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 22(4), 586-609. [Link]
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Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. [Link]
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Personal protective equipment for handling 3-Chloro-5-(hydroxymethyl)picolinic acid
Executive Summary & Chemical Context[1][2][3][4][5][6] 3-Chloro-5-(hydroxymethyl)picolinic acid is a polyfunctional pyridine intermediate used frequently in the synthesis of agrochemicals and pharmaceutical scaffolds.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-Chloro-5-(hydroxymethyl)picolinic acid is a polyfunctional pyridine intermediate used frequently in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its structure features a pyridine ring substituted with a carboxylic acid (position 2), a chlorine atom (position 3), and a hydroxymethyl group (position 5).[1]
The Safety Philosophy: Defense in Depth
As researchers, we often underestimate intermediates compared to final drug candidates.[1] However, this molecule presents a "triad of risk":
Acidity (pKa ~3–4): The picolinic acid moiety facilitates proton donation, causing immediate irritation to mucous membranes.
Halogenation: The chlorine substituent increases lipophilicity, potentially enhancing skin absorption compared to non-chlorinated analogs.
Physical State: Typically isolated as a fine crystalline solid, creating a high risk of airborne dust generation during weighing and transfer.
This guide moves beyond generic "wear gloves" advice to provide a causal, evidence-based PPE strategy.
Risk Assessment & Hazard Profiling
Before selecting PPE, we must understand the specific hazards based on the functional groups.[1]
Functional Group
Hazard Class (GHS/Predicted)
Physiological Impact
Carboxylic Acid (C2)
Skin/Eye Irritant (H315/H319)
Proton donation causes protein denaturation on contact with moist membranes (eyes, lungs).[1]
Chlorine (C3)
Sensitizer / Irritant
Halogenated pyridines can act as contact sensitizers.[1] Increases lipid solubility, aiding dermal penetration.[1]
Pyridine Ring
STOT-SE (H335)
Nitrogenous bases are known respiratory irritants.[1] Inhalation of dust causes coughing and airway inflammation.
Critical Note: While specific toxicological data for this exact isomer may be sparse, safety protocols must align with the Precautionary Principle , treating it as a Severe Eye Irritant and Respiratory Sensitizer similar to its analog, 4-chloropicolinic acid.[1]
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier Analysis approach. We select materials not just for chemical resistance, but for mechanical durability against crystalline abrasion.
A. Hand Protection: The "Double-Shell" Standard
Latex is strictly prohibited due to poor resistance to organic acids and potential for allergenicity.
Primary Layer (Inner): Low-modulus Nitrile (4 mil / 0.10 mm).
Function: Tactile sensitivity for weighing; sweat barrier.
Secondary Layer (Outer): High-Tensile Nitrile (minimum 5-6 mil / 0.14 mm) OR Neoprene.
Function: Chemical barrier.[2][3] Nitrile provides excellent resistance to weak organic acids and pyridine derivatives.
Breakthrough Time: >480 minutes (estimated for solid handling); >60 minutes (if dissolved in organic solvents like DCM or Methanol).
Technique: Inspect gloves for pinholes by "air inflation" before donning. Change outer gloves immediately upon splash contact.
B. Respiratory Protection: Engineering First
The primary control is the Chemical Fume Hood .
Sash Height: Maintain at working level (approx. 18 inches).
Face Velocity: Verify 80–100 fpm (feet per minute) before opening the container.
Backup PPE (If hood is unavailable or for spill cleanup):
Preferred: Half-face respirator with P100/OV (Organic Vapor) cartridges.[1] The OV component protects against any volatile pyridine odors or solvent vapors if the compound is in solution.
C. Eye & Body Protection[5][7][8][9][10]
Eyes: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient for fine powders that can drift around side shields.
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. The goal is to prevent dust accumulation on street clothes, which can track exposure home.[1]
Operational Protocol: Safe Handling Workflow
This workflow is designed to minimize "dust events"—the moment when particles become airborne.[4]
Step-by-Step Methodology
Pre-Operational Check:
Verify fume hood flow.
Clear the workspace of clutter to prevent "knock-over" accidents.
Place a disposable absorbent mat (pig mat) on the hood surface.
Weighing Strategy (The "Static" Risk):
Problem: Fine organic powders often carry static charge, causing them to "jump" off spatulas.[1]
Solution: Use an antistatic gun or ionizer bar near the balance. Alternatively, use a plastic weighing boat rather than paper to reduce static cling.[1]
Transfer: Do not dump the solid.[5][6] Gently tap the spatula against the receiving vessel wall to slide the solid in.
Solubilization (The "Exothermic" Risk):
When dissolving in basic solutions (e.g., NaOH), add the acid slowly to the base.[1]
Why? The acid-base neutralization is exothermic. Rapid addition can cause splashing.
Decontamination:
Wipe down the balance and tools with a tissue dampened with methanol (solubilizes the organic) followed by water (removes the ionic species).
Dispose of wipes as solid hazardous waste.
Visualized Workflow (Logic Diagram)
The following diagram outlines the decision-making process for handling this compound, integrating risk assessment with operational actions.
Caption: Operational logic flow for handling 3-Chloro-5-(hydroxymethyl)picolinic acid, prioritizing engineering controls and emergency branches.
Waste Disposal & Deactivation[1][6]
Improper disposal of chlorinated pyridines is a compliance risk.
Classification: Hazardous Chemical Waste (RCRA).
Stream:Halogenated Organic Waste .
Do NOT mix with non-halogenated solvents (like acetone/methanol) if your facility segregates them, as halogenated waste incineration is more costly and requires specific temperatures to prevent dioxin formation.[1]
Container Labeling: Must explicitly state "3-Chloro-5-(hydroxymethyl)picolinic acid" and "Acidic."[1]
Spill Cleanup:
Cover spill with sodium bicarbonate (baking soda) or a commercial acid neutralizer.
Wait for bubbling to cease (neutralization).
Sweep up carefully to avoid dust (dampen slightly if necessary).
References
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloropyridine-2-carboxylic acid (Analogous Hazard Data). Retrieved from
Shield Scientific. (2024). Chemical Resistance Guide: Permeation Data for Chlorinated Acids. Retrieved from
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Chloropicolinic Acid Derivatives. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Glove Selection Chart. Retrieved from
Merck Millipore. (2025). Safety Data Sheet: 5-Chloropyridine-2-carboxylic acid. Retrieved from